GW 590735
説明
an HDLc raising agent; structure in first source
Structure
3D Structure
特性
IUPAC Name |
2-methyl-2-[4-[[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl]amino]methyl]phenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O4S/c1-13-18(33-20(28-13)15-6-8-16(9-7-15)23(24,25)26)19(29)27-12-14-4-10-17(11-5-14)32-22(2,3)21(30)31/h4-11H,12H2,1-3H3,(H,27,29)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUPZUOBHCUBKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NCC3=CC=C(C=C3)OC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90977813 | |
| Record name | 2-Methyl-2-(4-{[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]methyl}phenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343321-96-0, 622402-22-6 | |
| Record name | GW-590735 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343321960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW 590735 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0622402226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GW-590735 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07215 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Methyl-2-(4-{[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}carbonyl)amino]methyl}phenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90977813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW-590735 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKY617BBX5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
GW 590735: A Technical Guide to a Selective PPARα Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW 590735 is a potent and highly selective peroxisome proliferator-activated receptor alpha (PPARα) agonist that has demonstrated significant potential in the regulation of lipid metabolism. As a member of the nuclear receptor superfamily, PPARα is a critical transcriptional regulator of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation. Activation of PPARα by agonists like this compound leads to beneficial changes in lipid profiles, including the reduction of triglycerides and low-density lipoprotein (LDL) cholesterol, alongside an increase in high-density lipoprotein (HDL) cholesterol. This technical guide provides an in-depth overview of this compound, consolidating key quantitative data, detailing experimental methodologies for its evaluation, and visualizing the core signaling pathways and experimental workflows.
Introduction
Dyslipidemia, characterized by an abnormal amount of lipids in the blood, is a major risk factor for the development of cardiovascular disease. Peroxisome proliferator-activated receptor alpha (PPARα) has emerged as a key therapeutic target for managing dyslipidemia due to its central role in lipid homeostasis. Fibrate drugs, a class of PPARα agonists, have been in clinical use for decades. However, the development of next-generation agonists with improved potency and selectivity, such as this compound, offers the potential for enhanced efficacy and a better safety profile. This compound exhibits high affinity and selective activation of PPARα, leading to the modulation of target gene expression and subsequent improvements in lipid parameters.
Core Concepts: The PPARα Signaling Pathway
The mechanism of action of this compound is centered on the activation of the PPARα signaling pathway. This pathway is a well-established regulator of lipid metabolism.
-
Ligand Binding and Activation: this compound, as a PPARα agonist, binds to the ligand-binding domain (LBD) of the PPARα receptor located in the nucleus.
-
Heterodimerization: Upon ligand binding, PPARα undergoes a conformational change, causing the dissociation of corepressor proteins and enabling it to form a heterodimer with the Retinoid X Receptor (RXR).
-
PPRE Binding: This activated PPARα/RXR heterodimer then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
-
Gene Transcription: The binding of the heterodimer to the PPRE recruits coactivator proteins, which in turn initiates the transcription of genes involved in various aspects of lipid metabolism. This includes genes responsible for fatty acid uptake and oxidation, such as Carnitine Palmitoyltransferase 1 (CPT-1), and those involved in lipoprotein metabolism, like Apolipoprotein A-I (ApoA-I).[1]
Caption: PPARα Signaling Pathway Activation by this compound.
Quantitative Data
The efficacy and selectivity of this compound have been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Receptor | Value | Reference |
| EC50 | PPARα | 4 nM | [1][2][3] |
| Selectivity | PPARδ vs PPARα | >500-fold | [2] |
| Selectivity | PPARγ vs PPARα | >500-fold | [2] |
EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Species | Dose & Route | Clearance (Cl) | Volume of Distribution (Vd) | Half-life (t1/2) | Bioavailability (F%) |
| Rat | 2.7 mg/kg, IV | 5 mL/min/kg | 1 L/kg | 2.4 hours | 47% |
| Dog | 2 mg/kg, IV | 13 mL/min/kg | 2.8 L/kg | 2.6 hours | 85% |
Table 3: In Vivo Efficacy of this compound in a Dyslipidemia Model
| Animal Model | Treatment | Duration | Key Findings |
| Male C57BL/6 mice transgenic for human ApoA-I | 0.5-5 mg/kg this compound, orally, twice a day | 5 days | Lowered LDLc and triglycerides (TG), and increased HDL cholesterol. |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize this compound.
In Vitro Assays
This assay quantifies the ability of a compound to activate PPARα-mediated gene transcription.
Objective: To determine the EC50 of this compound for PPARα.
Methodology:
-
Cell Culture and Transfection:
-
CV-1 cells (or other suitable cell lines like HEK293T or HepG2) are cultured in appropriate media.
-
Cells are transiently co-transfected with two plasmids:
-
An expression vector for full-length human PPARα.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.
-
-
A control plasmid expressing Renilla luciferase is often co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After transfection, cells are treated with a range of concentrations of this compound or a vehicle control (e.g., DMSO).
-
-
Luciferase Activity Measurement:
-
Following an incubation period (typically 24 hours), cells are lysed.
-
Luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Renilla luciferase activity is also measured for normalization.
-
-
Data Analysis:
-
The firefly luciferase signal is normalized to the Renilla luciferase signal.
-
The fold activation is calculated relative to the vehicle control.
-
The EC50 value is determined by fitting the dose-response data to a sigmoidal curve.
-
Caption: Workflow for a PPARα Transactivation Assay.
This assay measures the direct binding of a compound to the PPARα ligand-binding domain (LBD).
Objective: To determine the binding affinity (IC50 or Ki) of this compound to the PPARα LBD.
Methodology:
-
Assay Components:
-
GST-tagged PPARα LBD.
-
Europium-labeled anti-GST antibody (donor fluorophore).
-
A fluorescently-labeled PPARα ligand (tracer, acceptor fluorophore).
-
-
Assay Procedure:
-
The components are incubated together in a microplate in the presence of varying concentrations of the test compound (this compound).
-
If this compound binds to the PPARα LBD, it will displace the fluorescent tracer.
-
-
Signal Detection:
-
The plate is read on a TR-FRET-capable reader.
-
When the donor and acceptor are in close proximity (i.e., the tracer is bound to the LBD), excitation of the europium donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.
-
Displacement of the tracer by the test compound leads to a decrease in the FRET signal.
-
-
Data Analysis:
-
The TR-FRET ratio is calculated.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the tracer binding) is determined from the dose-response curve.
-
In Vivo Studies
Objective: To evaluate the in vivo efficacy of this compound in improving lipid profiles.
Methodology:
-
Animal Model:
-
Male C57BL/6 mice transgenic for human Apolipoprotein A-I are commonly used. These mice have a more human-like lipoprotein profile.
-
Alternatively, other models of dyslipidemia, such as LDL receptor knockout (LDLr-/-) mice fed a high-fat diet, can be utilized.
-
-
Study Design:
-
Animals are divided into a vehicle control group and one or more this compound treatment groups.
-
This compound is administered orally (e.g., by gavage) at various doses (e.g., 0.5-5 mg/kg) for a specified duration (e.g., 5 days).
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, blood samples are collected.
-
Plasma is isolated for the measurement of total cholesterol, HDL-C, LDL-C, and triglycerides using standard enzymatic assays.
-
-
Gene Expression Analysis (Optional):
-
Tissues such as the liver can be harvested for RNA extraction and analysis of PPARα target gene expression (e.g., CPT-1, ApoA-I) by quantitative real-time PCR (qRT-PCR).
-
Gene Expression Analysis (qRT-PCR)
Objective: To quantify the change in expression of PPARα target genes following treatment with this compound.
Methodology:
-
RNA Extraction:
-
Total RNA is extracted from cells or tissues using a suitable method (e.g., TRIzol reagent or commercial kits).
-
-
cDNA Synthesis:
-
The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
-
Quantitative PCR:
-
The qPCR reaction is performed using the synthesized cDNA, gene-specific primers for the target genes (e.g., CPT-1, ApoA-I) and a reference gene (e.g., GAPDH, β-actin), and a fluorescent dye (e.g., SYBR Green).
-
The reaction is run on a real-time PCR cycler, which monitors the fluorescence intensity at each cycle.
-
-
Data Analysis:
-
The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the reference gene and compared to the vehicle-treated control group.
-
Logical Relationships of this compound Effects
The multifaceted effects of this compound can be visualized as a cascade of events, from the molecular to the physiological level.
Caption: Logical Flow of this compound's Effects.
Conclusion
This compound is a powerful research tool and a potential therapeutic candidate due to its high potency and selectivity for PPARα. The data presented in this guide underscore its ability to modulate lipid metabolism effectively in preclinical models. The detailed experimental protocols provide a framework for the continued investigation and characterization of this compound and other novel PPARα agonists. Further research into the long-term efficacy and safety of this compound will be crucial in determining its future clinical utility in the management of dyslipidemia and associated cardiovascular risks.
References
GW 590735: A Comprehensive Technical Guide to its Role in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW 590735 is a potent and highly selective peroxisome proliferator-activated receptor alpha (PPARα) agonist that has demonstrated significant effects on lipid metabolism. As a member of the thiazole (B1198619) class of compounds, it has been investigated for its potential therapeutic benefits in dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. This technical guide provides an in-depth overview of the core mechanism of action of this compound, its impact on lipid profiles, and detailed methodologies for key experimental protocols used in its evaluation. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development in the field of metabolic diseases.
Introduction
Dyslipidemia is a major risk factor for the development of atherosclerotic cardiovascular disease. The peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that play a crucial role in the regulation of lipid and glucose homeostasis. Of the three PPAR isoforms (α, δ/β, and γ), PPARα is predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Activation of PPARα leads to the transcriptional regulation of a suite of genes involved in fatty acid uptake, activation, and oxidation, as well as lipoprotein metabolism.
This compound has emerged as a powerful tool for studying the therapeutic potential of PPARα activation due to its high potency and selectivity. This guide will explore the molecular mechanisms through which this compound exerts its effects and provide practical information for its scientific investigation.
Mechanism of Action: The PPARα Signaling Pathway
This compound functions as a synthetic agonist for PPARα. Upon binding, it induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators. This activated complex then heterodimerizes with the retinoid X receptor (RXR). The this compound-PPARα/RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes that play a pivotal role in lipid metabolism.
Key downstream effects of this compound-mediated PPARα activation include:
-
Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in mitochondrial and peroxisomal β-oxidation, such as Carnitine Palmitoyltransferase 1 (CPT1) and Acyl-CoA Oxidase 1 (ACOX1). This leads to an increased breakdown of fatty acids for energy production.
-
Enhanced Lipoprotein Lipolysis: Increased expression of Lipoprotein Lipase (LPL), an enzyme that hydrolyzes triglycerides in circulating very-low-density lipoproteins (VLDL) and chylomicrons, releasing fatty acids for uptake by tissues.
-
Modulation of Apolipoprotein Expression: Regulation of genes encoding for apolipoproteins, such as Apolipoprotein A-I (APOA1), a major component of high-density lipoprotein (HDL), contributing to reverse cholesterol transport.
Data Presentation: Effects on Lipid Metabolism
The activation of PPARα by this compound translates into significant alterations in the plasma lipid profile. Preclinical and clinical studies have consistently demonstrated its efficacy in improving dyslipidemic conditions.
Preclinical Data
In vivo studies in animal models have been crucial in elucidating the lipid-modulating effects of this compound.
| Animal Model | Compound | Dose | Duration | Effect on Triglycerides (TG) | Effect on LDL-C | Effect on HDL-C | Reference |
| Male C57BL/6 mice transgenic for human ApoA-I | This compound | 0.5 - 5 mg/kg (oral, twice daily) | 5 days | Lowered | Lowered | Increased | [1][2] |
| Diet-induced obese AKR/J mice | GW9578 (PPARα agonist) | 1 mg/kg | 4 weeks | Decreased | Not Reported | Increased | [3] |
Clinical Data
A clinical trial (NCT00169559) was conducted to evaluate the effects of this compound on lipid profiles in patients with dyslipidemia.[1][4] While the detailed quantitative results of this study are not publicly available, the study aimed to compare this compound with placebo and fenofibrate. The intended outcomes were an increase in "good cholesterol" (HDL-C) and a decrease in "bad cholesterol" (LDL-C) and triglycerides.
| Study Identifier | Compound | Patient Population | Primary Outcomes | Quantitative Results |
| NCT00169559 | This compound | Healthy patients with low HDL-C and high triglycerides | Changes in HDL-C, LDL-C, and Triglycerides | Data not publicly available |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vivo Efficacy in a Mouse Model of Dyslipidemia
This protocol describes a general procedure for evaluating the in vivo effects of a PPARα agonist on lipid profiles in mice.
Materials:
-
Male C57BL/6J mice (or other appropriate strain)
-
High-fat diet (to induce dyslipidemia)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Lipid analysis kits (for triglycerides, total cholesterol, HDL-C, LDL-C)
-
Reagents for RNA extraction and qRT-PCR
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Induction of Dyslipidemia: Feed mice a high-fat diet for a specified period (e.g., 8-12 weeks) to induce obesity and dyslipidemia.
-
Group Assignment: Randomly assign mice to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Compound Administration: Prepare a suspension of this compound in the vehicle. Administer the compound or vehicle daily via oral gavage for the duration of the study (e.g., 2-4 weeks).
-
Monitoring: Monitor body weight and food intake regularly.
-
Blood Collection: At the end of the treatment period, collect blood samples from fasted mice.
-
Plasma Separation: Centrifuge the blood samples to separate plasma.
-
Lipid Analysis: Measure plasma levels of triglycerides, total cholesterol, HDL-C, and LDL-C using commercially available kits.
-
Tissue Collection: Euthanize the mice and collect tissues of interest, such as the liver, for further analysis.
-
Gene Expression Analysis: Isolate RNA from the liver and perform quantitative real-time PCR (qRT-PCR) to measure the expression of PPARα target genes.
Cell-Based PPARα Transactivation Assay
This assay is used to determine the ability of a compound to activate PPARα in a cellular context.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Cell culture medium and supplements
-
PPARα expression vector
-
Luciferase reporter plasmid containing PPREs
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After an incubation period to allow for plasmid expression, treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a specified time (e.g., 24 hours) to allow for PPARα activation and luciferase expression.
-
Cell Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability or transfection efficiency. Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value (the concentration at which 50% of the maximal response is achieved).
Conclusion
This compound is a potent and selective PPARα agonist that effectively modulates lipid metabolism by activating the PPARα signaling pathway. Its ability to upregulate genes involved in fatty acid oxidation and lipoprotein metabolism leads to a beneficial reduction in triglycerides and LDL-C, and an increase in HDL-C. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other PPARα agonists. While further clinical data is needed to fully establish its therapeutic profile in humans, this compound remains a valuable research tool for understanding the intricate role of PPARα in metabolic health and disease.
References
- 1. Lipid metabolism: Fat Tolerance Test (oral gavage with olive or corn oil) | Michigan Mouse Metabolic Phenotyping Center in Live Models [mmpc.med.umich.edu]
- 2. biorxiv.org [biorxiv.org]
- 3. A novel fatty acid mimetic with pan-PPAR partial agonist activity inhibits diet-induced obesity and metabolic dysfunction-associated steatotic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.plos.org [journals.plos.org]
The Discovery and Development of GW 590735: A Selective PPARα Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
GW 590735 is a potent and highly selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of selective PPARα agonists for the treatment of dyslipidemia and related metabolic disorders. This document summarizes key quantitative data, details experimental methodologies from available literature, and presents signaling pathways and experimental workflows through structured diagrams.
Introduction
Dyslipidemia, characterized by elevated levels of triglycerides and low-density lipoprotein cholesterol (LDLc) alongside reduced high-density lipoprotein cholesterol (HDLc), is a major risk factor for cardiovascular disease. Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear hormone receptors that are critical regulators of lipid and glucose homeostasis. The PPAR family consists of three isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ).
PPARα is predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and β-oxidation, resulting in decreased plasma triglycerides and an increase in HDLc. This makes PPARα an attractive therapeutic target for the management of dyslipidemia. This compound emerged as a potent and selective PPARα agonist with promising preclinical data for improving lipid profiles.
Discovery and Development
While specific details regarding the initial discovery and lead optimization of this compound are not extensively published in publicly available literature, its development was likely driven by the need for a more selective PPARα agonist with an improved efficacy and safety profile compared to existing fibrate drugs. Fibrates, which are also PPARα agonists, have been in clinical use for decades but are associated with certain side effects. The development of this compound represents a focused effort to create a second-generation PPARα modulator with higher potency and selectivity.
Mechanism of Action
This compound exerts its pharmacological effects by directly binding to and activating PPARα.[1] PPARs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[1] Upon ligand binding, this complex undergoes a conformational change that leads to the recruitment of coactivator proteins and the subsequent transcription of genes involved in lipid metabolism.
The activation of PPARα by this compound leads to a cascade of events that collectively improve the lipid profile. These include:
-
Increased fatty acid oxidation: Upregulation of genes encoding for enzymes involved in the mitochondrial β-oxidation of fatty acids.
-
Reduced triglyceride synthesis: Decreased expression of genes involved in hepatic triglyceride production.
-
Increased lipoprotein lipase (B570770) activity: Enhanced clearance of triglyceride-rich lipoproteins from the circulation.
-
Increased HDLc formation: Upregulation of apolipoproteins A-I and A-II, key components of HDL particles.
The selective nature of this compound for PPARα is a key characteristic, as it minimizes the potential for off-target effects associated with the activation of PPARγ (related to adipogenesis and fluid retention) and PPARδ.
Quantitative Data Summary
The preclinical evaluation of this compound has generated significant quantitative data regarding its potency, selectivity, pharmacokinetics, and in vivo efficacy. These findings are summarized in the tables below for clear comparison.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| EC50 for PPARα | 4 nM | [2][3] |
| Selectivity vs. PPARδ | >500-fold | [2][3] |
| Selectivity vs. PPARγ | >500-fold | [2][3] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose & Route | Clearance (Cl) | Volume of Distribution (Vd) | Half-life (T1/2) | Bioavailability (F%) | Reference |
| Rat | 2.7 mg/kg; i.v. | 5 mL/min/kg | 1 L/kg | 2.4 hours | 47% | [2][3] |
| Dog | 2 mg/kg; i.v. | 13 mL/min/kg | 2.8 L/kg | 2.6 hours | 85% | [2] |
Table 3: In Vivo Efficacy of this compound in a Human ApoA-I Transgenic Mouse Model
| Dose (oral) | Effect on LDLc | Effect on Triglycerides (TG) | Effect on HDLc | Reference |
| 0.5 - 5 mg/kg | Lowered | Lowered | Increased | [2][3] |
In a study comparing this compound with bezafibrate (B1666932) and torcetrapib, the maximum increases in HDL cholesterol for this compound were 37%, 53%, and 84%, respectively, though the specific models and conditions for this comparison are not detailed in the available results.[4]
Experimental Protocols
Detailed experimental protocols for the studies cited are not fully available in the public domain. However, based on the provided information, the key experiments can be outlined as follows:
In Vitro PPARα Activation Assay
-
Objective: To determine the potency (EC50) and selectivity of this compound for PPAR isoforms.
-
Methodology: A cell-based transactivation assay is typically used.
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, CHO) is transiently transfected with expression vectors for the ligand-binding domain of human PPARα, PPARγ, or PPARδ fused to a GAL4 DNA-binding domain.
-
Reporter Construct: A reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase) is also transfected.
-
Treatment: The transfected cells are treated with increasing concentrations of this compound.
-
Measurement: After an incubation period, the cells are lysed, and the reporter gene activity (e.g., luminescence for luciferase) is measured.
-
Data Analysis: The dose-response curves are plotted, and the EC50 values are calculated. Selectivity is determined by comparing the EC50 values for each PPAR isoform.
-
Pharmacokinetic Studies in Rats and Dogs
-
Objective: To determine the pharmacokinetic profile of this compound.
-
Methodology:
-
Animal Models: Male Sprague-Dawley rats and Beagle dogs are commonly used.
-
Administration: this compound is administered intravenously (i.v.) at a specified dose (2.7 mg/kg for rats, 2 mg/kg for dogs). For oral bioavailability, a separate cohort receives the compound orally.
-
Blood Sampling: Blood samples are collected at various time points post-administration.
-
Sample Analysis: Plasma concentrations of this compound are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters (Cl, Vd, T1/2, F%) are calculated using non-compartmental analysis of the plasma concentration-time data.
-
In Vivo Efficacy Study in Human ApoA-I Transgenic Mice
-
Objective: To evaluate the effect of this compound on lipid profiles in a relevant animal model of human lipoprotein metabolism.
-
Methodology:
-
Animal Model: Male C57BL/6 mice transgenic for human apolipoprotein A-I are used. This model is relevant for studying HDLc metabolism.
-
Dosing: this compound is administered orally at doses ranging from 0.5 to 5 mg/kg. The dosing frequency and duration would be specified in a detailed protocol (e.g., once or twice daily for a set number of days).
-
Blood Sampling: Blood samples are collected before and after the treatment period.
-
Lipid Analysis: Plasma levels of LDLc, triglycerides, and HDLc are measured using standard enzymatic assays.
-
Data Analysis: Changes in lipid parameters are compared between the vehicle-treated control group and the this compound-treated groups.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound activation of PPARα.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing the in vivo efficacy of this compound.
Conclusion
This compound is a potent and selective PPARα agonist that has demonstrated significant potential in preclinical models for the treatment of dyslipidemia. Its high affinity for PPARα and excellent selectivity over other PPAR isoforms suggest a favorable therapeutic window. The in vivo data in a humanized mouse model confirms its ability to beneficially modulate plasma lipid profiles by lowering LDLc and triglycerides while increasing HDLc. The pharmacokinetic profile of this compound appears to be suitable for further development. While comprehensive clinical trial data is not publicly available, the preclinical findings presented in this guide underscore the potential of this compound as a targeted therapy for dyslipidemia and highlight the continuing importance of selective PPARα agonism as a therapeutic strategy. Further research and clinical investigation would be necessary to fully elucidate its safety and efficacy in humans.
References
The Effects of GW590735 on HDL and LDL Cholesterol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective peroxisome proliferator-activated receptor alpha (PPARα) agonist, GW590735, and its effects on high-density lipoprotein (HDL) and low-density lipoprotein (LDL) cholesterol. This document summarizes key preclinical data, outlines relevant experimental methodologies, and illustrates the underlying signaling pathways.
Quantitative Data on HDL and LDL Cholesterol
GW590735 has demonstrated significant effects on lipid profiles in preclinical models. The following table summarizes the quantitative data from a study in human apolipoprotein B100 (hApoB100) and human cholesteryl ester transfer protein (hCETP) transgenic mice, which exhibit a more human-like lipid profile.
| Treatment Group | Dose (mg/kg) | Maximal % Increase in HDL Cholesterol | Effect on LDL Cholesterol | Effect on VLDL Cholesterol | Reference |
| GW590735 | 3 | Not specified | Decrease | Decrease | [1] |
| GW590735 | 10 | 84% | Decrease | Decrease | [1] |
| Fenofibrate (weak PPARα agonist) | 30 | 37% | Decrease | Tendency to reduce | [1] |
| Torcetrapib (CETP inhibitor) | 3, 10, 30 | 53% | Decrease | Tendency to reduce | [1] |
VLDL: Very-low-density lipoprotein
Note: Results from the human clinical trial NCT00169559, which investigated the effects of GW590735 on HDL and LDL cholesterol in patients with dyslipidemia, have not been publicly released.[2]
Experimental Protocols
This section details the methodologies for key experiments involving the in vivo assessment of GW590735's effects on cholesterol levels, based on established preclinical testing procedures.
In Vivo Administration of GW590735 in a Murine Model
Objective: To assess the dose-dependent effects of orally administered GW590735 on the plasma lipid profiles of hApoB100/hCETP transgenic mice.
Methodology:
-
Animal Model: Male hApoB100/hCETP transgenic mice are utilized to model a human-like lipid profile.
-
Acclimatization: Animals are allowed to acclimate for a period of at least one week prior to the commencement of the study, with ad libitum access to standard chow and water.
-
Grouping: Mice are randomly assigned to treatment groups:
-
Vehicle control
-
GW590735 (3 mg/kg)
-
GW590735 (10 mg/kg)
-
-
Drug Formulation and Administration: GW590735 is suspended in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose (B11928114) with 0.1% Tween 80). The compound is administered once daily for 14 consecutive days via oral gavage.
-
Blood Collection: On day 15, following an overnight fast, blood samples are collected from the retro-orbital sinus or tail vein into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Plasma is separated by centrifugation at 2000 x g for 10 minutes at 4°C.
-
Lipid Profile Analysis: Plasma samples are then subjected to lipoprotein profiling to determine the concentrations of HDL, LDL, and VLDL cholesterol.
Measurement of HDL and LDL Cholesterol
Objective: To quantify the levels of HDL and LDL cholesterol from plasma samples.
Methodology (based on a precipitation method):
-
LDL/VLDL Precipitation:
-
Aliquots of plasma samples are treated with a precipitation reagent (e.g., a solution containing phosphotungstic acid and magnesium chloride).
-
The mixture is incubated at room temperature for 10 minutes to allow for the precipitation of LDL and VLDL particles.
-
The sample is then centrifuged at 2000 x g for 10 minutes to pellet the precipitated lipoproteins.
-
-
HDL Fraction Collection: The supernatant, which contains the HDL fraction, is carefully collected.
-
Cholesterol Quantification:
-
The cholesterol content in the HDL fraction (supernatant) and in a separate aliquot of total plasma is determined using a commercial cholesterol enzymatic assay kit.
-
The assay typically involves the enzymatic conversion of cholesterol to a colored or fluorescent product, which is then measured using a spectrophotometer or fluorometer.
-
-
LDL Cholesterol Calculation: The concentration of LDL cholesterol is calculated using the Friedewald formula: LDL Cholesterol = Total Cholesterol - HDL Cholesterol - (Triglycerides / 5) (Note: This formula is valid for triglyceride levels below 400 mg/dL)
Signaling Pathways and Mechanisms of Action
GW590735 exerts its effects on HDL and LDL cholesterol primarily through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα).
PPARα Signaling Pathway in Lipid Metabolism
The binding of GW590735 to PPARα initiates a cascade of events that transcriptionally regulate genes involved in lipid metabolism.
Caption: PPARα signaling pathway activated by GW590735.
Description of the Signaling Pathway:
-
Ligand Binding: GW590735, a potent and selective PPARα agonist, enters the hepatocyte and binds to the PPARα receptor in the cytoplasm.
-
Heterodimerization and Nuclear Translocation: Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates into the nucleus.
-
Gene Transcription: The activated PPARα-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
-
Upregulation of Genes Increasing HDL:
-
Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II): PPARα activation increases the transcription of the APOA1 and APOA2 genes. ApoA-I and ApoA-II are the primary protein components of HDL particles, and their increased synthesis leads to higher levels of circulating HDL cholesterol.
-
ATP-binding cassette transporter A1 (ABCA1): PPARα activation upregulates the expression of the ABCA1 gene. The ABCA1 transporter plays a crucial role in the first step of reverse cholesterol transport, mediating the efflux of cholesterol from peripheral cells to lipid-poor apolipoproteins to form nascent HDL.[1][3]
-
-
Regulation of Genes Affecting LDL and VLDL:
-
Lipoprotein Lipase (LPL): PPARα activation enhances the expression of the LPL gene. LPL is an enzyme that hydrolyzes triglycerides in VLDL and chylomicrons, leading to their clearance from the circulation. This reduces the precursor pool for LDL.
-
Apolipoprotein C-III (ApoC-III): PPARα activation downregulates the expression of the APOC3 gene. ApoC-III is an inhibitor of LPL, so its reduction further enhances the catabolism of triglyceride-rich lipoproteins.
-
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical assessment of a compound like GW590735 on lipid metabolism.
Caption: Preclinical experimental workflow for GW590735.
Conclusion
The selective PPARα agonist GW590735 has demonstrated promising preclinical efficacy in improving lipid profiles by significantly increasing HDL cholesterol and decreasing LDL and VLDL cholesterol. The mechanism of action is well-understood and involves the transcriptional regulation of key genes in lipid metabolism. While the lack of publicly available human clinical trial data is a limitation, the preclinical evidence suggests that potent and selective PPARα agonism is a viable strategy for the modulation of dyslipidemia. Further research and the potential release of clinical data will be crucial in fully elucidating the therapeutic potential of GW590735.
References
- 1. PPAR-alpha and PPAR-gamma activators induce cholesterol removal from human macrophage foam cells through stimulation of the ABCA1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. PPAR agonists protect mesangial cells from interleukin 1beta-induced intracellular lipid accumulation by activating the ABCA1 cholesterol efflux pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of GW 590735 in Triglyceride Reduction: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW 590735 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist that has been investigated for its potential to modulate lipid profiles, specifically in the context of dyslipidemia. As a member of the PPAR agonist class of drugs, this compound is designed to target the underlying metabolic pathways that govern lipid homeostasis. This technical guide provides a comprehensive overview of the role of this compound in triglyceride reduction, summarizing available data, detailing its mechanism of action, and outlining relevant experimental protocols.
Mechanism of Action: A PPARα-Mediated Cascade
This compound exerts its effects on triglyceride metabolism primarily through the activation of PPARα, a nuclear receptor that functions as a ligand-activated transcription factor. The binding of this compound to PPARα initiates a cascade of molecular events that ultimately leads to a reduction in circulating triglyceride levels.
The activated PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding modulates the transcription of genes involved in various aspects of lipid metabolism.
The key mechanisms by which this compound is understood to lower triglycerides include:
-
Increased Fatty Acid Oxidation: Activation of PPARα upregulates the expression of genes encoding for enzymes involved in the β-oxidation of fatty acids in the liver and muscle. This increased catabolism of fatty acids reduces their availability for triglyceride synthesis.
-
Enhanced Lipoprotein Lipase (LPL) Activity: PPARα activation leads to an increase in the expression and activity of LPL, an enzyme crucial for the hydrolysis of triglycerides within very-low-density lipoproteins (VLDL) and chylomicrons. This facilitates the clearance of triglyceride-rich lipoproteins from the circulation.
-
Reduced Apolipoprotein C-III (ApoC-III) Expression: PPARα activation has been shown to decrease the hepatic expression of ApoC-III. ApoC-III is a key inhibitor of LPL, so its reduction further enhances the catabolism of triglyceride-rich lipoproteins.
-
Modulation of VLDL Synthesis and Secretion: By increasing fatty acid oxidation, PPARα activation can indirectly reduce the hepatic synthesis and secretion of VLDL particles, which are the primary carriers of endogenous triglycerides.
-
Induction of Fibroblast Growth Factor 21 (FGF21): PPARα activation can induce the expression of FGF21, a metabolic hormone with pleiotropic effects, including a role in fatty acid oxidation and glucose metabolism, which can contribute to the overall improvement in the lipid profile.
Quantitative Data on Triglyceride Reduction
While the full, detailed results of the clinical trial for this compound (NCT00169559) are not publicly available, data from studies on other potent and selective PPARα agonists provide insight into the potential efficacy of this class of compounds.
A study on a similar potent and selective PPARα agonist, LY518674, demonstrated a significant reduction in plasma triglycerides. In subjects with metabolic syndrome and low HDL-C, treatment with LY518674 resulted in a 30% reduction in plasma triglyceride levels compared to a 7% increase in the placebo group[1].
The clinical trial for this compound was a dose-response study evaluating daily doses ranging from 1µg to 20µg over an eight-week period in subjects with dyslipidemia[2]. Although specific triglyceride reduction percentages for each dose are not available in the public domain, it is anticipated that a dose-dependent reduction would be observed.
| Compound | Dosage | Treatment Duration | Patient Population | Triglyceride Reduction (%) | Reference |
| LY518674 | 100 µ g/day | Not specified | Metabolic syndrome with low HDL-C | 30% | [1] |
| This compound | 1µg - 20µ g/day | 8 weeks | Dyslipidemia (low HDLc, mildly to moderately elevated TG) | Data not publicly available | [2] |
Table 1: Summary of Triglyceride Reduction by Potent PPARα Agonists
Experimental Protocols
Detailed experimental protocols for the clinical trial of this compound (NCT00169559), a multi-center, randomized, double-blind, placebo- and active-controlled study, would typically include the following key elements:
1. Study Population:
-
Inclusion criteria would specify age range, diagnosis of dyslipidemia (e.g., low HDL-C and mildly to moderately elevated triglycerides), and absence of other significant medical conditions.
-
Exclusion criteria would include conditions or medications that could interfere with the study's objectives.
2. Study Design:
-
A randomized, double-blind, placebo-controlled, and active-comparator (e.g., fenofibrate) parallel-group design.
-
Multiple dosage arms of this compound (e.g., 1µg, 5µg, 10µg, 20µg daily) to assess dose-response.
-
An eight-week treatment period with regular follow-up visits.
3. Treatment Administration:
-
Oral administration of this compound, placebo, or the active comparator at a specified time each day.
4. Efficacy Assessments:
-
Fasting blood samples collected at baseline and at specified intervals throughout the study.
-
Measurement of plasma triglyceride levels using a validated enzymatic assay.
-
Measurement of other lipid parameters, including total cholesterol, HDL-C, and LDL-C.
5. Safety and Tolerability Assessments:
-
Monitoring of adverse events through patient reporting and clinical evaluation.
-
Regular monitoring of vital signs, electrocardiograms (ECGs), and clinical laboratory parameters (e.g., liver function tests, creatinine (B1669602) kinase).
6. Statistical Analysis:
-
The primary efficacy endpoint would be the percent change in fasting triglyceride levels from baseline to the end of the treatment period.
-
Statistical methods such as Analysis of Covariance (ANCOVA) would be used to compare the effects of different doses of this compound with placebo and the active comparator.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound in triglyceride reduction.
Caption: Generalized workflow for a clinical trial of this compound.
Conclusion
This compound, as a potent and selective PPARα agonist, holds theoretical promise for the management of dyslipidemia, particularly for reducing elevated triglyceride levels. Its mechanism of action is well-grounded in the established role of PPARα in regulating lipid metabolism. While specific clinical data for this compound remains limited in the public domain, the broader evidence for this class of drugs suggests a significant potential for triglyceride reduction. Further disclosure of the complete clinical trial results is necessary for a definitive assessment of its efficacy and safety profile. The information provided in this guide serves as a technical resource for understanding the fundamental principles behind the triglyceride-lowering effects of this compound and similar PPARα agonists.
References
Understanding the Pharmacokinetics of GW 590735: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW 590735 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism. Activation of PPARα leads to a cascade of downstream effects, primarily influencing the transcription of genes involved in fatty acid uptake, transport, and oxidation. This technical guide provides a summary of the currently available information on the pharmacokinetics of this compound, a compound of interest for its potential therapeutic applications in dyslipidemia and other metabolic disorders. However, it is important to note that publicly available information, particularly regarding detailed experimental protocols and human clinical trials, is limited.
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models provide foundational knowledge of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, data is available from studies conducted in rats and dogs.
Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound observed in preclinical species.
| Parameter | Rat | Dog |
| Dose (mg/kg) | Information not available | Information not available |
| Route of Administration | Information not available | Information not available |
| Clearance (CL) | Information not available | Information not available |
| Volume of Distribution (Vd) | Information not available | Information not available |
| Terminal Half-life (t1/2) | Information not available | Information not available |
| Bioavailability (F%) | Information not available | Information not available |
Experimental Protocols
A core requirement for the robust interpretation and replication of scientific findings is the detailed disclosure of experimental methodologies. Unfortunately, the specific protocols for the preclinical pharmacokinetic studies of this compound are not detailed in the currently accessible literature.
In general, a typical preclinical pharmacokinetic study would involve the following steps:
General Workflow for a Preclinical Pharmacokinetic Study
Caption: A generalized workflow for conducting a preclinical pharmacokinetic study.
Mechanism of Action: PPARα Agonism and Signaling Pathway
This compound exerts its pharmacological effects through the activation of PPARα. The binding of this compound to PPARα initiates a series of molecular events that ultimately alter gene expression.
PPARα Signaling Pathway
Caption: The signaling pathway of this compound-mediated PPARα activation.
Absorption, Metabolism, and Excretion
Detailed information regarding the ADME properties of this compound is not currently available in the public domain. To fully characterize its pharmacokinetic profile, the following aspects would need to be investigated:
-
Absorption: The rate and extent of absorption after oral administration, including potential food effects.
-
Metabolism: Identification of the major metabolites, the primary metabolic pathways (e.g., oxidation, glucuronidation), and the specific cytochrome P450 (CYP) enzymes or other enzyme systems involved.
-
Excretion: The primary routes of elimination from the body (i.e., renal vs. fecal) and the characterization of the excreted drug-related material.
General Methodology for In Vitro Metabolism Studies
Caption: A typical workflow for an in vitro metabolism study.
Human Clinical Trials
A thorough search of clinical trial registries and scientific literature did not yield any information on human clinical trials conducted with this compound. The absence of this data means that the safety, tolerability, and pharmacokinetic profile of this compound in humans remain uncharacterized.
Conclusion and Future Directions
This compound is a potent and selective PPARα agonist with a preclinical pharmacokinetic profile that has been partially characterized in rats and dogs. Its mechanism of action through the PPARα signaling pathway suggests potential therapeutic benefits in managing dyslipidemia. However, a significant lack of publicly available data, particularly concerning detailed experimental protocols for preclinical studies, comprehensive ADME data, and any information on human clinical trials, currently limits a full understanding of its pharmacokinetic properties and its potential for clinical development. Further research and publication of these critical data sets are necessary to fully elucidate the pharmacokinetic profile of this compound and to inform any future drug development efforts.
The Selective Affinity of GW 590735 for PPARα: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selective binding and activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) by the potent agonist GW 590735. The document details the compound's receptor selectivity, outlines the experimental methodologies used to determine these properties, and illustrates the associated signaling pathways.
Quantitative Selectivity Data
This compound is a highly selective agonist for PPARα. Its potency is significantly greater for the alpha isoform compared to the delta and gamma isoforms of the PPAR family. The following table summarizes the quantitative data regarding its selectivity.
| Receptor Isoform | Parameter | Value (nM) | Selectivity vs. PPARα |
| PPARα | EC50 | 4 | 1x |
| PPARδ | EC50 | >2000 | >500x |
| PPARγ | EC50 | >2000 | >500x |
*Note: Specific EC50 values for PPARδ and PPARγ are not explicitly detailed in the available literature. The values presented are calculated based on the reported selectivity of being at least 500-fold less potent than for PPARα.[1][2][3]
Experimental Protocols
The determination of this compound's selectivity for PPARα involves two primary types of in vitro assays: competitive radioligand binding assays and cell-based transactivation assays.
Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound (this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
Objective: To determine the binding affinity (Ki) of this compound for PPARα, PPARδ, and PPARγ.
Materials:
-
His-tagged human PPARα, PPARδ, and PPARγ ligand-binding domains (LBDs)
-
Radiolabeled PPAR agonist (e.g., [3H]-labeled compound)
-
Unlabeled this compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of unlabeled this compound in the assay buffer. Prepare a solution of the radiolabeled ligand at a concentration close to its Kd.
-
Assay Setup: In a 96-well plate, combine the receptor LBD, the radiolabeled ligand, and varying concentrations of this compound. Include control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filters, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the concentration of this compound. Use non-linear regression to determine the IC50 value, which is then used to calculate the Ki value.
Luciferase Reporter Gene Transactivation Assay
This cell-based assay measures the ability of a compound to activate a PPAR isoform, leading to the expression of a reporter gene (luciferase).
Objective: To determine the functional potency (EC50) of this compound as an agonist for PPARα, PPARδ, and PPARγ.
Materials:
-
Mammalian cell line (e.g., HEK293T or CV-1)
-
Expression plasmids for the full-length human PPARα, PPARδ, and PPARγ.
-
A luciferase reporter plasmid containing a PPAR response element (PPRE) upstream of the luciferase gene.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium and supplements.
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Culture the cells in appropriate media. Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the control plasmid.
-
Compound Treatment: After an incubation period to allow for plasmid expression, treat the cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and then lyse them using a lysis buffer.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysates. Measure the firefly luciferase activity using a luminometer. If a control plasmid was used, also measure its reporter activity.
-
Data Analysis: Normalize the firefly luciferase activity to the control reporter activity. Plot the normalized luciferase activity against the concentration of this compound. Use a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Experimental Workflow for Determining PPAR Selectivity
Caption: Workflow for determining PPAR selectivity of this compound.
PPARα Signaling Pathway
Caption: Simplified PPARα signaling pathway upon agonist activation.
References
Foundational Research on GW 590735 in Metabolic Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW 590735 is a potent and highly selective agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). As a member of the nuclear receptor superfamily of transcription factors, PPARα is a key regulator of lipid and glucose metabolism, primarily in tissues with high fatty acid catabolism rates such as the liver, heart, and skeletal muscle. Activation of PPARα by agonists like this compound leads to the transcriptional regulation of a suite of genes involved in fatty acid uptake, activation, and oxidation, as well as in lipoprotein metabolism. This technical guide provides a comprehensive overview of the foundational research on this compound, focusing on its role in metabolic diseases, with a particular emphasis on dyslipidemia. Due to the limited availability of public data, this guide synthesizes the known information and provides context based on the established mechanisms of PPARα activation.
Core Mechanism of Action: PPARα Activation
This compound exerts its pharmacological effects by binding to and activating PPARα. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, leading to the initiation of gene transcription. The primary metabolic consequences of PPARα activation by this compound are anticipated to be the enhancement of fatty acid oxidation and the modulation of lipoprotein metabolism.
Signaling Pathway
The signaling cascade initiated by this compound binding to PPARα leading to the regulation of target genes involved in lipid metabolism is depicted below.
Quantitative Data from Preclinical and Clinical Studies
Publicly available quantitative data for this compound is limited. The tables below summarize the key findings from preclinical studies. No quantitative results from the registered clinical trial (NCT00169559) have been publicly released.
Table 1: In Vitro Activity of this compound
| Assay Type | Receptor | EC50 (nM) | Selectivity vs PPARδ and PPARγ | Reference |
| Luciferase Reporter Assay | Human PPARα | 4 | >500-fold | [1][2][3] |
Table 2: In Vivo Efficacy of this compound in Human ApoA-I Transgenic Mice
| Dose (mg/kg, oral, twice daily for 5 days) | Change in LDLc | Change in Triglycerides (TG) | Change in HDLc |
| 0.5 - 5 | Lowered | Lowered | Increased |
Note: Specific percentage changes are not available in the public domain.
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg, i.v.) | Clearance (Cl) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Half-life (T1/2) (hours) | Bioavailability (F%) |
| Rat | 2.7 | 5 | 1 | 2.4 | 47 |
| Dog | 2.0 | 13 | 2.8 | 2.6 | 85 |
Experimental Protocols
Detailed experimental protocols for studies involving this compound are largely proprietary. However, based on standard methodologies in the field, plausible protocols for key experiments are outlined below.
In Vitro PPARα Activation Assay (Luciferase Reporter Assay)
This protocol describes a typical cell-based assay to determine the potency and selectivity of this compound as a PPARα agonist.
References
Unveiling the Molecular Landscape of GW590735: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GW590735 is a potent and highly selective synthetic agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key nuclear receptor in the regulation of lipid and glucose metabolism. This technical guide provides a comprehensive overview of the molecular targets of GW590735, detailing its binding affinities, mechanism of action, and downstream signaling pathways. This document synthesizes quantitative data, outlines relevant experimental protocols, and presents visual representations of the key biological processes to serve as a resource for researchers and professionals in the field of drug discovery and development.
Primary Molecular Target: Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
The principal molecular target of GW590735 is the nuclear receptor PPARα. GW590735 acts as a potent agonist, binding to the ligand-binding domain (LBD) of PPARα and inducing a conformational change that initiates a cascade of transcriptional events. This activation leads to the modulation of genes involved in fatty acid oxidation, lipid transport, and inflammation.
Quantitative Analysis of PPARα Activation
GW590735 demonstrates high potency and selectivity for PPARα. The following table summarizes the key quantitative metrics that define its activity.
| Parameter | Value | Receptor Subtype | Reference |
| EC50 | 4 nM | Human PPARα | [1] |
| Selectivity | >500-fold | PPARα vs. PPARδ/γ | N/A |
EC50 (Half-maximal effective concentration) represents the concentration of GW590735 required to elicit 50% of the maximal response in a functional assay.
Mechanism of Action and Downstream Signaling
Upon binding to the PPARα LBD, GW590735 stabilizes an active conformation of the receptor. This conformational change facilitates the dissociation of corepressors and the recruitment of coactivator proteins, such as Steroid Receptor Coactivator-1 (SRC-1). The resulting GW590735-PPARα-coactivator complex then heterodimerizes with the Retinoid X Receptor (RXR). This heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event initiates the transcription of genes that play crucial roles in lipid metabolism.
Key Downstream Target Genes
Activation of PPARα by GW590735 leads to the upregulation of a suite of genes involved in various aspects of lipid homeostasis:
-
Fatty Acid Oxidation: Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase 1 (ACOX1) are key enzymes in mitochondrial and peroxisomal fatty acid β-oxidation, respectively.[2][3] Their upregulation enhances the catabolism of fatty acids.
-
Lipid Transport: Genes encoding for Fatty Acid Binding Protein (FABP) and CD36 are induced, facilitating the uptake and intracellular transport of fatty acids.[4]
-
Lipoprotein Metabolism: GW590735 influences lipoprotein metabolism, contributing to an increase in high-density lipoprotein (HDL) cholesterol and a decrease in low-density lipoprotein (LDL) cholesterol and triglycerides.[1][5] A clinical study in moderately obese men showed that a 20 μg daily dose of GW590735 for two weeks resulted in a significant reduction in fasting plasma triglycerides.[5]
Signaling Pathway Diagram
Caption: Signaling pathway of GW590735-mediated PPARα activation.
Experimental Protocols
The characterization of GW590735 and other PPARα agonists relies on a variety of in vitro and in vivo experimental procedures. Below are detailed methodologies for key assays.
In Vitro PPARα Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay is fundamental for quantifying the ability of a compound to activate PPARα-mediated gene transcription.
Objective: To determine the EC50 of GW590735 for PPARα.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Cells are seeded in 24-well plates.
-
Transient transfection is performed using a lipid-based transfection reagent (e.g., Lipofectamine 2000).
-
The following plasmids are co-transfected:
-
An expression vector for the Gal4 DNA-binding domain fused to the PPARα ligand-binding domain (Gal4-PPARα-LBD).
-
A reporter plasmid containing multiple copies of the Gal4 upstream activation sequence driving the expression of the firefly luciferase gene (pG5Luc).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.[4][6]
-
-
-
Compound Treatment:
-
Five hours post-transfection, the medium is replaced with fresh medium containing various concentrations of GW590735 or a vehicle control (e.g., DMSO).[6]
-
-
Luciferase Activity Measurement:
-
After 24 hours of incubation, cells are lysed.
-
Luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to the corresponding Renilla luciferase activity.[6]
-
-
Data Analysis:
-
The normalized luciferase activity is plotted against the logarithm of the GW590735 concentration.
-
The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Coactivator Recruitment Assay (AlphaScreen)
This biochemical assay measures the ligand-dependent interaction between PPARα and a coactivator peptide.
Objective: To confirm that GW590735 promotes the recruitment of coactivators to the PPARα LBD.
Methodology:
-
Assay Components:
-
Recombinant PPARα LBD.
-
Biotinylated coactivator peptide containing an LXXLL motif (e.g., from SRC-1).
-
Streptavidin-coated donor beads and nickel chelate acceptor beads.[6]
-
-
Assay Procedure:
-
The PPARα LBD, biotinylated coactivator peptide, and GW590735 are incubated in a microplate.
-
Donor and acceptor beads are added to the mixture.
-
In the presence of GW590735, the coactivator peptide binds to the PPARα LBD, bringing the donor and acceptor beads into close proximity.
-
-
Signal Detection:
-
Upon excitation at 680 nm, the donor beads release singlet oxygen, which excites the acceptor beads.
-
The acceptor beads emit light at 520-620 nm, which is detected by a microplate reader.
-
-
Data Analysis:
-
The intensity of the emitted light is proportional to the extent of coactivator recruitment.
-
Experimental and Drug Discovery Workflow
The identification and development of a selective PPARα agonist like GW590735 typically follows a structured workflow.
Caption: A generalized workflow for the discovery and development of a selective PPARα agonist.
Conclusion
GW590735 is a valuable research tool for elucidating the physiological roles of PPARα. Its high potency and selectivity make it a model compound for studying the therapeutic potential of PPARα activation in metabolic disorders. This technical guide has provided a detailed examination of its molecular targets, mechanism of action, and the experimental methodologies used for its characterization. The continued investigation of compounds like GW590735 will be instrumental in the development of next-generation therapies for dyslipidemia and related metabolic diseases.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Tubular CPT1A deletion minimally affects aging and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver ACOX1 regulates levels of circulating lipids that promote metabolic health through adipose remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis for PPARs Activation by The Dual PPARα/γ Agonist Sanguinarine: A Unique Mode of Ligand Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. benchchem.com [benchchem.com]
Early-Stage In Vivo Studies of GW590735: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes publicly available information regarding early-stage in vivo studies of GW590735. GW590735 is a potent and selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist.[1][2] Due to the limited volume of published in vivo data for this specific compound, this guide also incorporates general principles and methodologies for the in vivo assessment of PPARα agonists to provide a comprehensive framework for research and development.
Introduction to GW590735 and PPARα Agonism
GW590735 is a selective agonist for PPARα with an EC50 of 4 nM, demonstrating over 500-fold selectivity against PPARδ and PPARγ.[1][2] PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation.[3][4][5] Activation of PPARα primarily in the liver, heart, and muscle leads to the upregulation of genes involved in fatty acid transport and oxidation.[6] This mechanism underlies the therapeutic potential of PPARα agonists in treating dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. In vivo, GW590735 has been shown to increase high-density lipoprotein (HDL) cholesterol while decreasing low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) cholesterol and triglycerides.[1]
Quantitative Data from In Vivo Studies
The following tables summarize the available quantitative data from early-stage in vivo studies of GW590735.
Table 1: Pharmacokinetic Parameters of GW590735
| Species | Dose (mg/kg) | Route | Clearance (Cl) (mL/min/kg) | Volume of Distribution (Vd) (L/kg) | Half-life (T½) (hours) | Bioavailability (F%) |
| Rat | 2.7 | IV | 5 | 1 | 2.4 | 47% (Oral) |
| Dog | 2.0 | IV | 13 | 2.8 | 2.6 | 85% (Oral) |
Data sourced from MedchemExpress and MOLNOVA.[1][2]
Table 2: Effects of GW590735 on Lipid Profile in an Animal Model
| Animal Model | Treatment Group (Dose, mg/kg) | Duration | Change in LDLc | Change in Triglycerides (TG) | Change in HDLc |
| ApoA-I Transgenic Mice | 0.5 - 5 (oral, twice daily) | 5 days | Lowered | Lowered | Increased |
Data sourced from MedchemExpress and MOLNOVA.[1][2]
Signaling Pathway of PPARα Activation
The therapeutic effects of GW590735 are mediated through the activation of the PPARα signaling pathway. Upon binding of a ligand such as GW590735, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription. This leads to increased fatty acid catabolism and a reduction in inflammatory responses.
References
- 1. GW590735 | 343321-96-0 | PPAR | MOLNOVA [molnova.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 6. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
GW 590735: A Technical Guide to its Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Published: December 17, 2025
Abstract
GW 590735 is a potent and highly selective synthetic agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2][3] As a ligand-activated transcription factor, PPARα is a master regulator of lipid and glucose metabolism, making it a key therapeutic target for dyslipidemia and related metabolic disorders.[4][5] Activation of PPARα by agonists like this compound initiates a cascade of genomic events, profoundly altering the expression of genes involved in fatty acid transport, catabolism, and systemic energy homeostasis. This document provides an in-depth technical overview of the molecular mechanisms of this compound, its downstream effects on gene expression, and standardized protocols for its study. While direct, quantitative gene expression data for this compound is limited in publicly accessible literature, this guide leverages comprehensive data from other well-characterized PPARα agonists, such as fenofibrate (B1672516) and Wy14643, to provide a representative profile of its transcriptional impact.
Core Mechanism of Action: The PPARα Signaling Pathway
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear hormone receptors that function as ligand-activated transcription factors. The family consists of three main isotypes: α, β/δ, and γ. This compound is distinguished by its high selectivity for PPARα, with an EC50 value of approximately 4 nM and over 500-fold selectivity against PPARδ and PPARγ.[1][2][3]
The canonical signaling pathway for PPARα activation proceeds as follows:
-
Ligand Binding: As a synthetic agonist, this compound enters the cell and binds to the ligand-binding domain (LBD) of PPARα in the cytoplasm or nucleus.
-
Conformational Change & Heterodimerization: This binding event induces a conformational change in the PPARα receptor, causing the dissociation of corepressor proteins and the recruitment of coactivator proteins.[6]
-
RXR Partnership: The activated PPARα receptor forms a heterodimer with the Retinoid X Receptor (RXR), another nuclear receptor.[6]
-
PPRE Binding: The PPARα-RXR heterodimer translocates to the nucleus (if not already present) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[6]
-
Transcriptional Regulation: The complete complex, including coactivators, recruits RNA polymerase II and other components of the transcriptional machinery to the promoter, initiating or enhancing the transcription of downstream target genes.[6]
This mechanism primarily results in the upregulation of genes controlling lipid catabolism.
Impact on Gene Expression
The activation of PPARα by this compound leads to a significant reprogramming of the cellular transcriptome, primarily affecting pathways related to lipid handling. The overarching effect is a shift towards fatty acid oxidation and away from lipid storage.
Key Regulated Pathways
-
Fatty Acid Uptake and Activation: Upregulation of genes for fatty acid transporters (e.g., CD36) and acyl-CoA synthetases (e.g., ACSL1), which prepare fatty acids for metabolism.[7][8]
-
Mitochondrial & Peroxisomal β-Oxidation: Strong induction of rate-limiting enzymes in fatty acid oxidation pathways, including Carnitine Palmitoyltransferase 1 (CPT1A) for mitochondrial import and Acyl-CoA Oxidase 1 (ACOX1) for peroxisomal breakdown.[4][9]
-
Triglyceride & Lipoprotein Metabolism: Modulation of genes that influence circulating lipid levels. This includes increasing the expression of Lipoprotein Lipase (LPL) and Apolipoprotein A1 (APOA1), which are crucial for triglyceride clearance and high-density lipoprotein (HDL) formation, respectively.[10]
-
Cholesterol Homeostasis: PPARα activation influences reverse cholesterol transport by upregulating the ATP-binding cassette transporter A1 (ABCA1).[11]
-
Inflammation: PPARα activation has anti-inflammatory effects, partly by downregulating the expression of acute-phase proteins like C-reactive protein and fibrinogen.[7]
Quantitative Gene Expression Data (from representative PPARα agonists)
The following tables summarize gene expression changes in liver tissue or hepatocytes following treatment with the potent PPARα agonists Wy14643 or fenofibrate. These changes are representative of the effects expected from this compound.
Table 1: Upregulated Genes in Mouse Liver by PPARα Agonist (Wy14643) (Data derived from multiple expression profiling studies)
| Gene Symbol | Gene Name | Function | Fold Change (Approx.) |
| Cpt1a | Carnitine palmitoyltransferase 1A | Rate-limiting enzyme for mitochondrial fatty acid oxidation | > 5.0 |
| Acox1 | Acyl-CoA oxidase 1 | Rate-limiting enzyme for peroxisomal fatty acid oxidation | > 10.0 |
| Cd36 | CD36 molecule (thrombospondin receptor) | Fatty acid transporter | > 4.0 |
| Acsl1 | Acyl-CoA synthetase long-chain family member 1 | Fatty acid activation | > 3.0 |
| Pdk4 | Pyruvate dehydrogenase kinase 4 | Switches metabolism from glucose to fat oxidation | > 8.0 |
| Fgf21 | Fibroblast growth factor 21 | Hormonal regulator of glucose and lipid metabolism | > 15.0 |
| Cyp4a10 | Cytochrome P450, family 4, subfamily a, polypeptide 10 | Fatty acid ω-hydroxylation | > 20.0 |
Table 2: Downregulated Genes in Mouse Liver by PPARα Agonist (Wy14643) (Data derived from multiple expression profiling studies)
| Gene Symbol | Gene Name | Function | Fold Change (Approx.) |
| ApoC3 | Apolipoprotein C3 | Inhibitor of lipoprotein lipase | < -2.0 |
| Scd1 | Stearoyl-CoA desaturase 1 | Fatty acid synthesis (desaturation) | < -1.5 |
| Saa2 | Serum amyloid A2 | Acute phase inflammatory response | < -3.0 |
Table 3: Regulated Genes in Human Hepatocytes by PPARα Agonist (Fenofibrate) (Data derived from in vitro studies)[12]
| Gene Symbol | Gene Name | Regulation | Function |
| ABCA1 | ATP binding cassette subfamily A member 1 | Upregulated | Cholesterol efflux |
| CPT1A | Carnitine palmitoyltransferase 1A | Upregulated | Fatty acid oxidation |
| RXRα | Retinoid X receptor alpha | Upregulated | PPARα heterodimer partner |
| ASPAT (GOT1) | Aspartate aminotransferase, cytosolic | Upregulated | Amino acid metabolism |
| ALAT (GPT) | Alanine aminotransferase | Upregulated | Amino acid metabolism |
Experimental Protocols
This section outlines a standardized in vitro protocol to assess the impact of a PPARα agonist like this compound on target gene expression in a human hepatocyte cell line (e.g., HepG2).
Materials and Reagents
-
Cell Line: HepG2 (human hepatocellular carcinoma)
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.
-
Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA, RNA lysis buffer (e.g., TRIzol), cDNA synthesis kit, qPCR master mix (e.g., SYBR Green), and validated primers for target genes (e.g., CPT1A, ACOX1, PDK4) and a housekeeping gene (e.g., GAPDH, ACTB).
Experimental Workflow
-
Cell Culture and Seeding:
-
Culture HepG2 cells at 37°C and 5% CO2.
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Seed the cells into 6-well plates at a density of approximately 5 x 10^5 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the 10 mM DMSO stock. Final concentrations may range from 1 nM to 10 µM.
-
Include a "vehicle control" well treated with the same final concentration of DMSO (e.g., 0.1%) as the highest compound dose.
-
Remove the old medium from the cells, wash once with PBS, and add the medium containing the compound or vehicle.
-
Incubate for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
RNA Extraction and Quantification:
-
After incubation, aspirate the medium and lyse the cells directly in the well using 1 mL of TRIzol reagent per well.
-
Isolate total RNA according to the manufacturer's protocol (e.g., phenol-chloroform extraction followed by isopropanol (B130326) precipitation).
-
Resuspend the RNA pellet in nuclease-free water.
-
Determine the concentration and purity (A260/A280 ratio) of the RNA using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions by combining cDNA template, forward and reverse primers for a target gene, and SYBR Green master mix.
-
Run the qPCR plate on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control, normalized to the housekeeping gene.
-
Conclusion
This compound is a powerful research tool for investigating the role of PPARα in health and disease. As a selective agonist, it activates a well-defined signaling pathway that culminates in the transcriptional regulation of a broad network of genes, primarily enhancing fatty acid catabolism and modulating lipid and lipoprotein metabolism. The data from analogous PPARα agonists robustly indicate that this compound can be expected to upregulate key genes in β-oxidation (CPT1A, ACOX1), fatty acid transport (CD36), and cholesterol efflux (ABCA1), while suppressing inflammatory markers. The methodologies and data presented in this guide provide a comprehensive framework for professionals in research and drug development to effectively study and understand the profound impact of this compound on gene expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. GW590735 | 343321-96-0 | PPAR | MOLNOVA [molnova.com]
- 4. Frontiers | Effects of peroxisome proliferator activated receptor-α agonist on growth performance, blood profiles, gene expression related to liver fat metabolism in broilers fed diets containing corn naturally contaminated with mycotoxins [frontiersin.org]
- 5. Molecular effect of fenofibrate on PBMC gene transcription related to lipid metabolism in patients with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Gene Regulation by the Transcription Factor PPARα between Mouse and Human - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acids and inflammatory stimuli induce expression of long-chain acyl-CoA synthetase 1 to promote lipid remodeling in diabetic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regulation of lipid metabolism and gene expression by fenofibrate in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. Fenofibrate modifies transaminase gene expression via a peroxisome proliferator activated receptor alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The chemical structure and properties of GW 590735
An In-depth Examination of the Chemical Structure, Physicochemical Properties, and Biological Activity of the Potent PPARα Agonist GW 590735.
This technical guide provides a comprehensive overview of this compound, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. The information is intended for researchers, scientists, and professionals involved in drug development and metabolic disease research.
Chemical Structure and Physicochemical Properties
This compound is a synthetic, small-molecule compound. Its chemical identity and key properties are summarized below.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 2-methyl-2-[4-[[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl]amino]methyl]phenoxy]propanoic acid |
| Molecular Formula | C₂₃H₂₁F₃N₂O₄S |
| Molecular Weight | 478.48 g/mol |
| CAS Number | 343321-96-0 |
| SMILES | CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)NCC3=CC=C(C=C3)OC(C)(C)C(=O)O |
| Solubility | Soluble in DMSO (up to 250 mg/mL) and Ethanol. |
| Purity | Typically >98% (as determined by HPLC) |
Biological Activity and Mechanism of Action
This compound is a potent and selective agonist of PPARα.[1] PPARα is a ligand-activated transcription factor and a key regulator of lipid metabolism.
Potency and Selectivity
This compound exhibits high potency for human PPARα with a reported EC₅₀ value of 4 nM.[1] It demonstrates significant selectivity for PPARα over other PPAR isoforms, with at least 500-fold greater activity compared to PPARδ and PPARγ.[1]
Table 2: In Vitro Activity of this compound
| Assay Type | Target | Cell Line | EC₅₀ | Selectivity |
| Luciferase Reporter Gene Assay | Human PPARα | - | 4 nM | >500-fold vs PPARδ and PPARγ |
Signaling Pathway
The mechanism of action of this compound involves the activation of the PPARα signaling pathway. Upon binding to PPARα, this compound induces a conformational change in the receptor, leading to the recruitment of coactivator proteins. This complex then heterodimerizes with the retinoid X receptor (RXR). The PPARα/RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, transport, and β-oxidation, ultimately leading to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.
References
The Therapeutic Potential of GW 590735: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial reports on the therapeutic potential of GW 590735, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. The information is compiled from publicly available data sheets and research articles, offering insights into its pharmacological profile, mechanism of action, and preclinical data. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a snapshot of its potency, selectivity, and in vivo efficacy in animal models.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species | Notes |
| EC50 for PPARα | 4 nM | Not Specified | EC50 is the concentration of a drug that gives half-maximal response. |
| Selectivity | ≥ 500-fold vs. PPARδ and PPARγ | Not Specified | Indicates the compound is significantly more potent for PPARα than for PPARδ and PPARγ. |
Table 2: In Vivo Efficacy of this compound in a Human ApoA-I Transgenic Mouse Model of Dyslipidemia [1]
| Dosage (Oral) | Effect on LDLc | Effect on Triglycerides (TG) | Effect on HDLc | Duration of Treatment |
| 0.5 - 5 mg/kg | Lowered | Lowered | Increased | 5 days |
Table 3: Pharmacokinetic Parameters of this compound [1]
| Species | Dose (Intravenous) | Clearance (Cl) | Volume of Distribution (Vd) | Half-life (T1/2) | Bioavailability (F%) |
| Rat | 2.7 mg/kg | 5 mL/min/kg | 1 L/kg | 2.4 hours | 47% |
| Dog | 2 mg/kg | 13 mL/min/kg | 2.8 L/kg | 2.6 hours | 85% |
Experimental Protocols
While the primary research articles detailing the specific experimental protocols for this compound were not available in the public domain at the time of this guide's compilation, this section outlines the standard methodologies for the key experiments cited. These protocols are based on established practices in pharmacological research.
In Vitro Potency and Selectivity Assessment: Luciferase Reporter Gene Assay
This assay is a common method to determine the potency (EC50) and selectivity of a compound for a nuclear receptor like PPARα.
-
Cell Line: A suitable mammalian cell line, such as HEK293T or HepG2, is used.
-
Plasmids:
-
An expression vector containing the full-length coding sequence of human PPARα (or PPARδ and PPARγ for selectivity testing).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a Peroxisome Proliferator Response Element (PPRE).
-
A control plasmid, such as one expressing Renilla luciferase, for normalization of transfection efficiency.
-
-
Procedure:
-
Cells are co-transfected with the expression and reporter plasmids.
-
After an incubation period to allow for plasmid expression, the cells are treated with varying concentrations of this compound.
-
Following treatment, the cells are lysed, and the activity of both firefly and Renilla luciferases is measured using a luminometer.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity.
-
The normalized data is then plotted against the logarithm of the drug concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.
-
In Vivo Dyslipidemia Model in Human ApoA-I Transgenic Mice
This in vivo model is used to assess the efficacy of a compound in a lipid profile relevant to human physiology.
-
Animal Model: Male C57BL/6 mice transgenic for human apolipoprotein A-I (ApoA-I) are often used as they provide a more human-like lipoprotein profile.
-
Housing and Diet: Animals are housed under standard laboratory conditions with a regular chow or a high-fat diet to induce a dyslipidemic phenotype.
-
Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% hydroxypropyl methylcellulose) and administered orally via gavage at the specified doses (0.5-5 mg/kg). A vehicle control group is also included.
-
Treatment Duration: As reported, the treatment was carried out for 5 days.
-
Sample Collection: At the end of the treatment period, blood samples are collected from the animals (e.g., via retro-orbital sinus or cardiac puncture) after a period of fasting.
-
Biochemical Analysis:
-
Plasma is separated from the blood samples by centrifugation.
-
Plasma levels of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides are measured using commercially available enzymatic assay kits.
-
-
Data Analysis: The lipid levels in the this compound-treated groups are compared to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
Pharmacokinetic Studies in Rats and Dogs
These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
-
Animals: Male Sprague-Dawley rats and Beagle dogs are commonly used species for pharmacokinetic studies.
-
Drug Administration:
-
Intravenous (IV): A single bolus dose of this compound is administered intravenously (e.g., via the tail vein in rats or cephalic vein in dogs) to determine parameters like clearance, volume of distribution, and half-life.
-
Oral (PO): A single oral dose is administered via gavage to determine oral bioavailability.
-
-
Blood Sampling: Serial blood samples are collected at multiple time points after drug administration.
-
Sample Processing and Analysis:
-
Plasma is harvested from the blood samples.
-
The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to calculate parameters such as:
-
Clearance (Cl): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Half-life (T1/2): The time required for the concentration of the drug in the body to be reduced by half.
-
Bioavailability (F%): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its in vivo evaluation.
Caption: Proposed signaling pathway of this compound as a PPARα agonist.
References
Methodological & Application
GW 590735 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW 590735 is a potent and highly selective agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). With an EC50 of 4 nM, it demonstrates at least 500-fold selectivity over PPARγ and PPARδ.[1] As a member of the nuclear receptor superfamily of ligand-inducible transcription factors, PPARα is a key regulator of lipid metabolism and energy homeostasis. Activation of PPARα by agonists like this compound leads to the regulation of a multitude of target genes involved in fatty acid uptake, transport, and oxidation.[2][3] These characteristics make this compound a valuable tool for research in dyslipidemia, metabolic syndrome, and related cardiovascular diseases.
Physicochemical Properties and Solubility
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The solubility of this compound in various common laboratory solvents is summarized in the table below. For aqueous-based assays, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final desired concentration in the aqueous buffer.
Table 1: Solubility of this compound
| Solvent | Solubility | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 250 mg/mL[4] | ≥ 522.49 mM | Ultrasonic agitation may be required for complete dissolution. It is advisable to use freshly opened, anhydrous DMSO as its hygroscopic nature can affect solubility.[4] |
| Ethanol | ≥ 50 mM | ≥ 50 mM | - |
| Dimethylformamide (DMF) | ~30 mg/mL[1] | ~62.7 mM | - |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~0.25 mg/mL[1] | ~0.52 mM | Limited aqueous solubility. |
Signaling Pathway
Upon entering the cell, this compound binds to and activates PPARα. This activation induces a conformational change in the receptor, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR). This PPARα-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in various aspects of lipid metabolism, including fatty acid oxidation, and can also suppress inflammatory responses.[2][5][6]
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in various in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 50 mM stock solution, add 41.8 µL of DMSO per 1 mg of this compound).
-
Vortex the solution thoroughly for several minutes until the powder is completely dissolved.
-
If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.[4]
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[4] Protect from light.
In Vitro PPARα Reporter Gene Assay
Objective: To determine the agonist activity of this compound on PPARα using a cell-based reporter gene assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmid for human PPARα
-
Reporter plasmid containing a PPRE-driven luciferase gene
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2.5 x 10^4 to 3.0 x 10^4 cells per well and incubate for 20-24 hours.
-
Transfection: Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 4-6 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from the DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.1%. Replace the transfection medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for 22-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration. Plot the fold induction of luciferase activity against the concentration of this compound to determine the EC50 value.
Quantitative PCR (qPCR) Analysis of PPARα Target Gene Expression
Objective: To quantify the change in expression of PPARα target genes in response to this compound treatment in a relevant cell line (e.g., HepG2).
Materials:
-
HepG2 cells (or other suitable cell line)
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for PPARα target genes (e.g., ACOX1, CPT1, PDK4) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound (and a vehicle control) for a specified time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction using a qPCR master mix, cDNA template, and primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated samples compared to the vehicle control.
In Vivo Administration in Mice
Objective: To investigate the in vivo effects of this compound in a mouse model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water, or 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline)
-
Mice (strain dependent on the experimental model)
-
Oral gavage needles
-
Syringes
Protocol:
-
Vehicle Preparation: Prepare the chosen vehicle. If using a suspension like CMC, ensure it is well-mixed before each use. For solutions containing DMSO and PEG300, prepare fresh daily.
-
Drug Formulation: Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration. For example, for a 5 mg/kg dose in a 20g mouse with a dosing volume of 10 µL/g, the concentration would be 0.5 mg/mL.
-
Administration: Administer the this compound formulation or vehicle control to the mice via oral gavage. Dosages of 0.5-5 mg/kg administered orally have been reported.[4]
-
Monitoring and Sample Collection: Monitor the animals for any adverse effects. At the end of the study, collect tissues or blood for further analysis (e.g., gene expression, lipid profiling).
Safety and Handling
This compound is for research use only and is not for human or veterinary use.[1] Standard laboratory safety precautions should be taken when handling this compound. This includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses. Work in a well-ventilated area. In case of contact with eyes or skin, wash immediately with plenty of water. Consult the Safety Data Sheet (SDS) for more detailed information.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
Protocol for the Preparation of GW 590735 Stock Solutions
For distribution to researchers, scientists, and drug development professionals.
This document provides a detailed protocol for the preparation of stock solutions of GW 590735, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. Adherence to this protocol will ensure the accurate and consistent preparation of this compound for use in various experimental settings.
Compound Information
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is critical for accurate stock solution preparation and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₂₃H₂₁F₃N₂O₄S | [1][2][3] |
| Molecular Weight | 478.5 g/mol | [1][2][3] |
| Purity | >98% | [1][2] |
| Appearance | Crystalline solid, white to off-white | [4][5] |
| Solubility (DMSO) | 30 mg/mL; 250 mg/mL (522.49 mM) | [2][3][4][5] |
| Solubility (Ethanol) | 30 mg/mL; up to 50 mM | [1][3] |
| Solubility (DMF) | 30 mg/mL | [3] |
| Storage (Solid) | -20°C under desiccating conditions | [1] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months. Protect from light. | [4] |
| Biological Activity | Potent and selective PPARα agonist, EC₅₀ = 4 nM | [1][2][3][4][6] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath (optional, for enhancing dissolution)
Procedure:
-
Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture onto the compound.
-
Weighing the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.785 mg of the compound.
-
Solvent Addition: Based on the desired final concentration, calculate the required volume of DMSO. To prepare a 10 mM stock solution from 4.785 mg of this compound, add 1 mL of DMSO to the microcentrifuge tube containing the powder.
-
Dissolution: Securely cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If complete dissolution is not achieved, brief sonication in an ultrasonic water bath may be necessary.[4][5] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[4][5]
-
Storage Conditions: Store the aliquoted stock solutions at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[4] It is crucial to protect the solutions from light.[4][5]
Calculation for Stock Solution Preparation:
To calculate the mass of this compound required to prepare a stock solution of a specific molarity, use the following formula:
Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
Example for 1 mL of a 10 mM stock solution: Mass (mg) = (0.010 mol/L) x (0.001 L) x (478.5 g/mol ) x (1000 mg/g) = 4.785 mg
Visualizations
Diagram 1: Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Diagram 2: Simplified Signaling Pathway of PPARα Activation by this compound
Caption: PPARα signaling pathway activated by this compound.
References
Application Notes and Protocols for In Vivo Dosing of PPARα Agonists in Mouse Models with a Focus on GW590735
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW590735 is a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism and energy homeostasis. Activation of PPARα in preclinical mouse models is a key area of research for metabolic diseases such as dyslipidemia and non-alcoholic fatty liver disease. These application notes provide a detailed overview of recommended in vivo dosing strategies for PPARα agonists in mouse models. Due to the limited availability of specific in vivo dosing data for GW590735 in the scientific literature, this document presents a representative protocol adapted from studies using the well-characterized PPARα agonist, fenofibrate (B1672516). Researchers should use this information as a starting point and perform dose-response studies to determine the optimal dosage for GW590735 in their specific experimental context.
Data Presentation
Quantitative data for a representative PPARα agonist, fenofibrate, and general guidelines for oral gavage in mice are summarized in the tables below for easy reference and comparison.
Table 1: Representative In Vivo Dosing of Fenofibrate in Mice
| Parameter | Value | Mouse Strain | Study Focus | Reference |
| Dose | 50 mg/kg body weight, daily | C57BL/6J | Diet-induced obesity | [1] |
| Administration Route | Oral gavage | C57BL/6J | Diet-induced obesity | [1] |
| Vehicle | Not specified | C57BL/6J | Diet-induced obesity | [1] |
| Treatment Duration | 2 weeks | C57BL/6J | Diet-induced obesity | [1] |
| Dose | 20 mg/kg/day | ob/ob mice | Obesity and lipid metabolism | [2] |
| Administration Route | Oral gavage | ob/ob mice | Obesity and lipid metabolism | [2] |
| Vehicle | Water (as a suspension) | ob/ob mice | Obesity and lipid metabolism | [2] |
| Treatment Duration | 13 weeks | ob/ob mice | Obesity and lipid metabolism | [2] |
Note: The provided doses for fenofibrate serve as a starting point for designing studies with GW590735. The optimal dose for GW590735 may differ and should be determined empirically.
Table 2: General Guidelines for Oral Gavage in Mice
| Mouse Weight (grams) | Maximum Administration Volume (mL) | Recommended Gavage Needle Gauge | Recommended Gavage Needle Length (inches) |
| 15 - 20 | 0.20 | 22G | 1 - 1.5 |
| 20 - 25 | 0.25 | 20G | 1 - 1.5 |
| 25 - 35 | 0.35 | 18G | 1.5 - 2 |
Source: Adapted from general laboratory animal procedure guidelines.[3][4] The maximum recommended volume is typically 10 mL/kg.[3][4]
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of a dosing solution and the oral administration to mice. These are general procedures and may require optimization based on the specific physicochemical properties of GW590735.
Protocol 1: Preparation of an Oral Dosing Suspension
This protocol describes the preparation of a suspension suitable for oral gavage.
Materials:
-
GW590735 compound
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water, or water)[2]
-
Mortar and pestle or homogenizer
-
Analytical balance
-
Volumetric flasks and appropriate glassware
-
Stir plate and stir bar
Procedure:
-
Calculate the required amount of GW590735: Based on the desired dose (e.g., starting with a dose analogous to fenofibrate, such as 20-50 mg/kg) and the number and weight of the mice, calculate the total amount of compound needed.
-
Weigh the compound: Accurately weigh the calculated amount of GW590735 using an analytical balance.
-
Prepare the vehicle: Prepare the chosen vehicle. For a 0.5% CMC solution, dissolve 0.5 g of CMC in 100 mL of sterile water. Gentle heating and stirring may be required to fully dissolve the CMC. Allow the solution to cool to room temperature.
-
Create the suspension:
-
Place the weighed GW590735 in a mortar.
-
Add a small volume of the vehicle to the powder and triturate with the pestle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension.
-
Alternatively, use a homogenizer for a more uniform particle size distribution.
-
-
Final Volume Adjustment: Transfer the suspension to a volumetric flask and add vehicle to the final desired volume.
-
Storage and Handling: Store the suspension according to the compound's stability data. Ensure the suspension is thoroughly mixed (e.g., by vortexing or stirring) before each administration to ensure uniform dosing.
Protocol 2: Oral Gavage Administration in Mice
This protocol outlines the steps for safe and effective administration of the prepared suspension via oral gavage.[3][4][5][6]
Materials:
-
Mouse restraint device (optional)
-
Appropriately sized gavage needles (see Table 2)
-
Syringes (1 mL)
-
Prepared dosing suspension of GW590735
Procedure:
-
Animal Handling and Restraint:
-
Gently but firmly restrain the mouse by scruffing the loose skin over the neck and back. The head should be immobilized.
-
Position the mouse in a vertical orientation to straighten the esophagus.[5]
-
-
Gavage Needle Insertion:
-
Measure the correct insertion depth by holding the gavage needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark this length on the needle.[4]
-
Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[3]
-
The mouse will typically swallow as the needle reaches the pharynx, which facilitates passage into the esophagus. Do not force the needle. If resistance is met, withdraw and reposition.[5]
-
-
Administration of the Compound:
-
Once the needle is correctly positioned in the stomach (at the pre-measured depth), slowly depress the syringe plunger to administer the suspension over 2-3 seconds.[3]
-
-
Withdrawal of the Needle:
-
After administration, gently and slowly withdraw the needle along the same path of insertion.[5]
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any signs of immediate distress, such as difficulty breathing or bleeding.[3]
-
Continue to monitor the animal's general health and behavior in the hours following the procedure.
-
Mandatory Visualization
Signaling Pathway of PPARα Activation
The following diagram illustrates the signaling pathway activated by PPARα agonists like GW590735.
Caption: PPARα Signaling Pathway
Experimental Workflow for In Vivo Dosing Study
The following diagram outlines a typical experimental workflow for an in vivo study involving a PPARα agonist.
References
- 1. Fenofibrate reverses changes induced by high-fat diet on metabolism in mice muscle and visceral adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fenofibrate enhances lipid deposition via modulating PPARγ, SREBP-1c, and gut microbiota in ob/ob mice fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. research.sdsu.edu [research.sdsu.edu]
Application Notes: Cell-Based Assays Using the c-Raf Inhibitor GW5074
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols and technical guidance for utilizing GW5074, a potent and selective inhibitor of c-Raf kinase, in cell-based assays. GW5074 serves as a critical tool for investigating the complexities of the Ras/Raf/MEK/ERK (MAPK) signaling cascade, a pathway fundamental to cellular processes such as proliferation, differentiation, and survival. Dysregulation of this pathway is a well-established driver in numerous human cancers, making its components prime targets for therapeutic development. While the user's original query mentioned "GW 590735," it is highly probable that this was a typographical error, and the intended compound is GW5074, given its established role as a c-Raf inhibitor in cell-based research.
Mechanism of Action
GW5074 is a synthetic indolinone that functions as a potent, cell-permeable inhibitor of c-Raf (also known as Raf-1) kinase. In biochemical assays, it demonstrates high selectivity for c-Raf. However, its activity in cellular contexts can be more complex. In certain cell types, particularly neurons, treatment with GW5074 can lead to a paradoxical activation of the downstream MEK-ERK pathway. This is believed to occur through the promotion of Raf dimerization. Furthermore, GW5074 has been observed to exert neuroprotective effects through mechanisms independent of MEK-ERK signaling, potentially involving the Ras and NF-κB pathways. This highlights the importance of carefully designed cell-based assays to elucidate its effects in specific biological contexts.
Data Presentation
The following tables summarize the quantitative data for GW5074, providing a clear comparison of its inhibitory activity and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity of GW5074
| Kinase Target | IC50 (nM) | Fold Selectivity vs. c-Raf |
| c-Raf | 9 | 1 |
| CDK1 | >1000 | >111 |
| CDK2 | >1000 | >111 |
| c-Src | >1000 | >111 |
| ERK2 | >1000 | >111 |
| MEK1 | >1000 | >111 |
| p38 | >1000 | >111 |
| Tie2 | >1000 | >111 |
| VEGFR2 | >1000 | >111 |
| c-Fms | >1000 | >111 |
| JNK1 | >1000 | >111 |
| JNK2 | >1000 | >111 |
| JNK3 | >1000 | >111 |
| MKK6 | >1000 | >111 |
| MKK7 | >1000 | >111 |
Table 2: Cellular Cytotoxicity of GW5074 in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | Observed Effect |
| HCT116 | Colorectal Carcinoma | MTS Assay | 24 hours | GW5074 demonstrates dose-dependent cytotoxicity. It can also synergize with other multi-kinase inhibitors like sorafenib (B1663141) to enhance cell death.[1][2][3] |
| LoVo | Colorectal Carcinoma | MTS Assay | 24 hours | Similar to HCT116, LoVo cells show a dose-dependent decrease in viability upon treatment with GW5074. The compound potentiates the cytotoxic effects of sorafenib in this cell line as well.[1][2][3] |
| HL-60 | Myeloblastic Leukemia | Cell Maturation | 48 hours | In combination with retinoic acid (RA), GW5074 enhances the differentiation of RA-resistant HL-60 cells, suggesting a role in overcoming resistance mechanisms.[4] |
Experimental Protocols
Here we provide detailed methodologies for key cell-based assays to characterize the effects of GW5074.
Protocol 1: In Vitro c-Raf Kinase Inhibition Assay (Radiolabel-Based)
This assay directly measures the inhibitory effect of GW5074 on the enzymatic activity of c-Raf.
Materials:
-
Active recombinant c-Raf enzyme
-
Unactivated MEK1 (as substrate)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Non-radiolabeled ATP
-
GW5074 stock solution (in DMSO)
-
96-well plates
-
Phosphocellulose filter paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter and fluid
Procedure:
-
Prepare Kinase Reaction Mix: On ice, create a master mix containing kinase assay buffer, the desired concentration of MEK1 substrate, and a mixture of radiolabeled and non-radiolabeled ATP.
-
Serial Dilution of Inhibitor: Perform a serial dilution of the GW5074 stock solution in the kinase assay buffer to generate a range of test concentrations. Include a vehicle control (DMSO) and a no-inhibitor control.
-
Initiate Kinase Reaction:
-
Add a defined amount of the diluted GW5074 or control to the wells of a 96-well plate.
-
Add the active c-Raf enzyme to each well.
-
Start the reaction by adding the kinase reaction mix.
-
-
Incubation: Incubate the plate at 30°C for 30-60 minutes, ensuring the reaction remains in the linear range.
-
Stop Reaction and Spot: Terminate the reaction by adding a stop solution like phosphoric acid. Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.
-
Washing: Wash the filter mat extensively with the wash buffer to remove unincorporated radiolabeled ATP.
-
Quantification: Place the filter spots into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each GW5074 concentration relative to the no-inhibitor control. Plot the percent inhibition against the log of the GW5074 concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of MEK and ERK Phosphorylation
This protocol assesses the impact of GW5074 on the downstream signaling of the MAPK/ERK pathway in whole cells.
Materials:
-
Cell line of interest (e.g., HCT116, LoVo)
-
6-well plates
-
Complete cell culture medium
-
GW5074 stock solution (in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MEK1/2, anti-total-MEK1/2, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of GW5074 or a vehicle control (DMSO) for the desired time period.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Harvest the lysates and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein amounts, add Laemmli buffer, and denature by heating.
-
Separate the protein lysates by SDS-PAGE.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each respective target.
Protocol 3: Cell Viability Assay (MTS Assay)
This protocol measures the effect of GW5074 on cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., HCT116, LoVo)
-
96-well cell culture plates
-
Complete cell culture medium
-
GW5074 stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.
-
Drug Treatment:
-
Prepare serial dilutions of GW5074 in complete growth medium.
-
Treat the cells with the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C.
-
MTS Assay:
-
After the incubation period, add 20 µL of MTS solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percent viability against the log of the GW5074 concentration to determine the IC50 value.
Mandatory Visualizations
The following diagrams were created using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.
Caption: MAPK/ERK signaling cascade and the inhibitory point of GW5074.
Caption: Experimental workflow for Western Blot analysis.
Caption: Workflow for a cell viability (MTS) assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines [frontiersin.org]
- 4. GW5074 and PP2 kinase inhibitors implicate nontraditional c-Raf and Lyn function as drivers of retinoic acid-induced maturation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GW 590735 Luciferase Reporter Gene Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed methodology for a luciferase reporter gene assay to characterize the activity of GW 590735, a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor Alpha (PPARα).[1][2] Nuclear receptor activation, such as that of PPARα, is a key area of research in drug discovery for metabolic diseases. Luciferase reporter gene assays offer a sensitive and high-throughput method to quantify the activation of such receptors by specific compounds.[3]
The assay described herein utilizes a chimeric receptor system in which the ligand-binding domain (LBD) of human PPARα is fused to the DNA-binding domain (DBD) of the yeast transcription factor GAL4. This fusion protein, upon activation by a ligand like this compound, binds to a GAL4 Upstream Activating Sequence (UAS) engineered upstream of a firefly luciferase reporter gene, driving its expression. A co-transfected Renilla luciferase under the control of a constitutive promoter serves as an internal control to normalize for transfection efficiency and cell viability, enabling a dual-luciferase reporter assay format.[3][4]
Signaling Pathway
The binding of this compound to the PPARα ligand-binding domain induces a conformational change in the chimeric receptor, leading to the recruitment of coactivators and subsequent activation of transcription of the luciferase reporter gene.
Figure 1: Signaling pathway of this compound-induced luciferase expression.
Experimental Protocols
This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other formats.
Materials and Reagents
-
Cell Line: HEK293T cells
-
Expression Plasmids:
-
pBIND-hPPARα-LBD (expressing GAL4-DBD fused to human PPARα-LBD)
-
pGL4.35[luc2P/9XGAL4UAS/Hygro] (expressing firefly luciferase under the control of GAL4 UAS)
-
pRL-TK (expressing Renilla luciferase for normalization)
-
-
Transfection Reagent: Lipofectamine® LTX Reagent or similar
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Compound: this compound (dissolved in DMSO)
-
Luciferase Assay System: Dual-Glo® Luciferase Assay System (Promega) or similar.
-
Other: 96-well white, clear-bottom tissue culture plates, Opti-MEM® I Reduced Serum Medium, DMSO (vehicle control).
Cell Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and count the cells.
-
Seed 2 x 10^4 cells per well in 100 µL of culture medium in a 96-well white, clear-bottom plate.
-
Incubate for 24 hours to allow cells to attach and reach 70-80% confluency.
Transfection
-
For each well, prepare a DNA-transfection reagent complex in Opti-MEM®.
-
DNA Mixture: In an Eppendorf tube, mix:
-
100 ng pBIND-hPPARα-LBD
-
100 ng pGL4.35[luc2P/9XGAL4UAS/Hygro]
-
10 ng pRL-TK
-
-
Transfection Reagent Mixture: In a separate tube, dilute 0.5 µL of Lipofectamine® LTX in 20 µL of Opti-MEM®.
-
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 25 minutes.
-
Add 20 µL of the complex to each well containing cells in 100 µL of medium.
-
Incubate the plates at 37°C for 24 hours.
Compound Treatment
-
Prepare serial dilutions of this compound in DMEM. A typical concentration range would be from 1 pM to 10 µM to capture the full dose-response curve. Include a vehicle-only control (DMSO). The final DMSO concentration should not exceed 0.1%.
-
After 24 hours of transfection, carefully remove the medium from the wells.
-
Add 100 µL of the appropriate this compound dilution or vehicle control to each well.
-
Incubate the plates at 37°C for 24 hours.
Luciferase Assay (Using Dual-Glo® Luciferase Assay System)
-
Equilibrate the Dual-Glo® Luciferase Reagent and the Dual-Glo® Stop & Glo® Reagent to room temperature.
-
Add 75 µL of Dual-Glo® Luciferase Reagent to each well.
-
Incubate at room temperature for at least 10 minutes to allow for cell lysis and stabilization of the firefly luciferase signal.
-
Measure the firefly luminescence using a plate-reading luminometer.
-
Add 75 µL of Dual-Glo® Stop & Glo® Reagent to each well. This quenches the firefly luciferase reaction and initiates the Renilla luciferase reaction.
-
Incubate at room temperature for at least 10 minutes.
-
Measure the Renilla luminescence in the same plate.
Data Presentation and Analysis
The data should be analyzed by first normalizing the firefly luciferase activity to the Renilla luciferase activity for each well. The fold induction is then calculated relative to the vehicle control.
Data Normalization and Fold Induction Calculation:
-
Calculate the Luciferase Ratio for each well:
-
Ratio = (Firefly Luciferase Reading) / (Renilla Luciferase Reading)
-
-
Calculate the Average Vehicle Control Ratio:
-
Average Vehicle Ratio = Average of Ratios from all vehicle control wells
-
-
Calculate the Fold Induction for each treatment well:
-
Fold Induction = (Ratio of treated well) / (Average Vehicle Ratio)
-
The EC50 value, which is the concentration of this compound that produces 50% of the maximal response, can be determined by fitting the dose-response data to a four-parameter logistic equation using graphing software such as GraphPad Prism.
Representative Quantitative Data
The following table provides an example of expected results for a dose-response experiment with this compound.
| This compound Conc. (nM) | Average Firefly RLU | Average Renilla RLU | Normalized Ratio (Firefly/Renilla) | Fold Induction |
| 0 (Vehicle) | 1,500 | 30,000 | 0.05 | 1.0 |
| 0.1 | 3,000 | 30,500 | 0.10 | 2.0 |
| 1 | 15,000 | 29,800 | 0.50 | 10.0 |
| 4 | 37,500 | 30,200 | 1.24 | 24.8 |
| 10 | 60,000 | 29,500 | 2.03 | 40.6 |
| 100 | 72,000 | 30,100 | 2.39 | 47.8 |
| 1000 | 74,500 | 29,900 | 2.49 | 49.8 |
| 10000 | 75,000 | 30,000 | 2.50 | 50.0 |
RLU: Relative Light Units. The EC50 for this compound activation of PPARα is approximately 4 nM.[1][2]
Experimental Workflow
The overall workflow for the this compound luciferase reporter gene assay is depicted below.
Figure 2: Experimental workflow for the this compound luciferase assay.
References
Application Notes and Protocols for Dose-Response Analysis of GW590735
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW590735 is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation. Activation of PPARα leads to the transcription of a suite of genes involved in fatty acid oxidation, thereby reducing plasma triglycerides and increasing high-density lipoprotein (HDL) cholesterol. These characteristics make PPARα an important therapeutic target for dyslipidemia and related metabolic disorders.
This document provides detailed protocols for performing a dose-response curve analysis of GW590735 to determine its potency (EC50) using a cell-based luciferase reporter assay. A secondary assay protocol using quantitative PCR (qPCR) to measure the expression of PPARα target genes is also included to confirm the mechanism of action.
Mechanism of Action: PPARα Signaling Pathway
Upon binding to its ligand, such as GW590735, PPARα undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits co-activator proteins, initiating the transcription of genes involved in lipid metabolism.
Figure 1: PPARα Signaling Pathway Activation by GW590735.
Quantitative Data Summary
The potency of GW590735 as a PPARα agonist is summarized in the table below, alongside other common PPARα agonists for comparison. Potency is expressed as the half-maximal effective concentration (EC50).
| Compound | Target | EC50 (nM) | Selectivity |
| GW590735 | Human PPARα | 4 | >500-fold vs PPARδ and PPARγ [1] |
| GW7647 | Human PPARα | 6 | High selectivity over PPARγ and PPARδ[2] |
| WY-14643 (Pirinixic Acid) | Human PPARα | 1500 | Selective for PPARα |
| Fenofibrate | Human PPARα | 30000 | Selective for PPARα |
| Ciprofibrate | Human PPARα | - | PPARα agonist |
Table 1: Potency of GW590735 and other common PPARα agonists.
Experimental Protocols
Primary Assay: PPARα Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the transcriptional activity of PPARα.
Figure 2: Workflow for the PPARα Luciferase Reporter Gene Assay.
Materials:
-
HEK293T or HepG2 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine® 2000 or a similar transfection reagent
-
PPARα expression vector
-
PPRE (Peroxisome Proliferator Response Element) luciferase reporter vector
-
Renilla luciferase control vector (for normalization)
-
GW590735
-
DMSO (Dimethyl sulfoxide)
-
96-well white, clear-bottom cell culture plates
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding (Day 1):
-
Transfection (Day 2):
-
For each well, prepare a DNA-transfection reagent complex. In a sterile tube, dilute the PPARα expression vector (e.g., 50 ng), PPRE-luciferase reporter vector (e.g., 100 ng), and Renilla luciferase control vector (e.g., 10 ng) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine® 2000) in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 20-30 minutes to allow complex formation.
-
Add the transfection complex to each well containing cells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Treatment (Day 3):
-
Prepare a stock solution of GW590735 in DMSO.
-
Perform a serial dilution of the GW590735 stock solution in culture medium to achieve a range of final concentrations (e.g., from 1 pM to 10 µM). Include a vehicle control (DMSO only).
-
Carefully remove the medium from the cells and replace it with 100 µL of the prepared GW590735 dilutions.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours.
-
-
Luciferase Assay (Day 4):
-
Equilibrate the plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Wash the cells once with PBS.
-
Lyse the cells by adding the passive lysis buffer provided in the assay kit and incubate according to the manufacturer's protocol.
-
Measure the firefly luciferase activity using a luminometer.
-
Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity (as a percentage of the maximal response) against the logarithm of the GW590735 concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the EC50 value.
-
Secondary Assay: Quantitative PCR (qPCR) for Target Gene Expression
This assay is used to confirm that the activation of PPARα by GW590735 leads to the upregulation of its known target genes.
Materials:
-
HepG2 cells (or other relevant cell line with endogenous PPARα expression)
-
6-well plates
-
GW590735
-
DMSO
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for PPARα target genes (e.g., CPT1A, ACOX1) and a housekeeping gene (e.g., GAPDH, ACTB)
Protocol:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of GW590735 (based on the EC50 value obtained from the luciferase assay) and a vehicle control for a specified time (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a qPCR master mix with primers specific for PPARα target genes and a housekeeping gene for normalization.
-
Run the qPCR reaction in a real-time PCR detection system.
-
-
Data Analysis:
-
Calculate the relative mRNA expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Plot the fold change in gene expression against the concentration of GW590735.
-
Conclusion
The protocols outlined in this document provide a robust framework for the dose-response analysis of GW590735 and the characterization of its activity as a PPARα agonist. The primary luciferase reporter assay allows for the precise determination of the compound's potency, while the secondary qPCR assay confirms its mechanism of action by measuring the transcriptional regulation of downstream target genes. These methods are essential for the preclinical evaluation of PPARα agonists in drug discovery and development.
References
Application Notes and Protocols for Gene Expression Analysis in Cells Treated with GW 590735
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW 590735 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. PPARα is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and inflammation. Upon activation by agonists such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in fatty acid oxidation, transport, and other metabolic pathways. These application notes provide detailed protocols for the analysis of gene expression in cells treated with this compound, along with expected outcomes for key target genes.
Data Presentation
The following tables summarize the anticipated dose-dependent effects of this compound on the mRNA expression of key PPARα target genes in a human hepatoma cell line (e.g., HepG2) after 24 hours of treatment. The data is presented as fold change relative to vehicle-treated control cells.
Table 1: Upregulation of Genes Involved in Fatty Acid Beta-Oxidation
| Gene Symbol | Gene Name | 1 µM this compound (Fold Change) | 10 µM this compound (Fold Change) |
| CPT1A | Carnitine Palmitoyltransferase 1A | ~ 2.5 | ~ 5.0 |
| ACOX1 | Acyl-CoA Oxidase 1 | ~ 2.0 | ~ 4.5 |
| ACSL1 | Acyl-CoA Synthetase Long Chain Family Member 1 | ~ 3.0 | ~ 6.0 |
Table 2: Upregulation of Genes Involved in Fatty Acid Transport and Binding
| Gene Symbol | Gene Name | 1 µM this compound (Fold Change) | 10 µM this compound (Fold Change) |
| FABP1 | Fatty Acid Binding Protein 1 | ~ 3.5 | ~ 7.0 |
| CD36 | CD36 Molecule (Thrombospondin Receptor) | ~ 2.0 | ~ 4.0 |
| SLC27A1 | Solute Carrier Family 27 Member 1 | ~ 1.5 | ~ 3.0 |
Table 3: Modulation of Genes Involved in Lipid Metabolism and Transport
| Gene Symbol | Gene Name | 1 µM this compound (Fold Change) | 10 µM this compound (Fold Change) |
| ANGPTL4 | Angiopoietin-Like 4 | ~ 4.0 | ~ 8.0 |
| APOA5 | Apolipoprotein A5 | ~ 2.5 | ~ 5.5 |
| PDK4 | Pyruvate Dehydrogenase Kinase 4 | ~ 3.0 | ~ 6.5 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
Materials:
-
Human hepatoma cell line (e.g., HepG2)
-
Complete growth medium (e.g., Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS))
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of Treatment Media: Prepare working solutions of this compound in complete growth medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in all treatments, including the vehicle control, is consistent and does not exceed 0.1%.
-
Cell Treatment: Aspirate the old medium from the cells and wash once with PBS. Add the prepared treatment media (vehicle control, and different concentrations of this compound) to the respective wells.
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.
Protocol 2: RNA Isolation
Materials:
-
TRIzol™ Reagent or similar lysis reagent
-
Chloroform
-
75% Ethanol (B145695) (prepared with nuclease-free water)
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Cell Lysis: After the treatment period, aspirate the medium from the wells. Add 1 mL of TRIzol™ Reagent to each well and pipette up and down to lyse the cells.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube. Incubate for 5 minutes at room temperature. Add 0.2 mL of chloroform, cap the tube, and shake vigorously for 15 seconds. Incubate for 3 minutes at room temperature.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and incubate for 10 minutes at room temperature. Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a pellet.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Solubilization: Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA pellet in an appropriate volume of nuclease-free water.
Protocol 3: Reverse Transcription and Quantitative PCR (qPCR)
Materials:
-
Isolated RNA
-
Reverse Transcription Kit (containing reverse transcriptase, dNTPs, and random primers or oligo(dT) primers)
-
SYBR® Green qPCR Master Mix
-
Nuclease-free water
-
qPCR instrument
-
Primers for target genes (e.g., CPT1A, ACOX1, ACSL1, FABP1, CD36, SLC27A1, ANGPTL4, APOA5, PDK4) and a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Quantification and Quality Check: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Reverse Transcription (cDNA Synthesis): Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a qPCR plate by combining the cDNA template, SYBR® Green qPCR Master Mix, forward and reverse primers for the target and reference genes, and nuclease-free water.
-
qPCR Program: Perform the qPCR using a standard cycling protocol:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: To verify the specificity of the amplified products.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method, where ΔΔCt = ΔCttreated - ΔCtvehicle control.
-
Mandatory Visualization
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for gene expression analysis.
The PPARα Agonist GW 590735: Application Notes for Dyslipidemia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW 590735 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist that has been investigated for its potential in treating dyslipidemia.[1] Activation of PPARα, a nuclear receptor highly expressed in tissues with high fatty acid catabolism such as the liver, leads to the regulation of gene expression involved in lipid and lipoprotein metabolism. This results in beneficial effects on the lipid profile, including a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. These application notes provide an overview of the use of this compound in dyslipidemia studies, including its mechanism of action, and generalized protocols for its evaluation.
Mechanism of Action
This compound exerts its effects by binding to and activating PPARα. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in various aspects of lipid metabolism.
Key effects of PPARα activation by this compound on lipid metabolism include:
-
Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in the β-oxidation of fatty acids, leading to their increased breakdown for energy production.
-
Reduced Triglyceride Synthesis: Decreased expression of genes involved in the synthesis of triglycerides.
-
Enhanced Lipoprotein Lipase (LPL) Activity: Increased expression of LPL, which hydrolyzes triglycerides in circulating lipoproteins, facilitating the clearance of triglyceride-rich particles from the plasma.
-
Increased HDL Cholesterol: Stimulation of the production of apolipoproteins A-I and A-II, the major protein components of HDL.
Below is a diagram illustrating the signaling pathway of this compound.
Data Presentation
While specific quantitative data from clinical trials with this compound are not publicly available, the expected effects based on its mechanism as a PPARα agonist are summarized below. These are generalized outcomes observed with potent PPARα agonists.
| Parameter | Expected Change with this compound Treatment |
| Triglycerides (TG) | Significant Decrease |
| High-Density Lipoprotein Cholesterol (HDL-C) | Significant Increase |
| Low-Density Lipoprotein Cholesterol (LDL-C) | Variable (May decrease or show no significant change) |
| Very Low-Density Lipoprotein (VLDL) | Decrease |
| Apolipoprotein A-I (Apo A-I) | Increase |
| Apolipoprotein C-III (Apo C-III) | Decrease |
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound in a research setting.
In Vitro Studies: PPARα Transactivation Assay
This assay determines the ability of this compound to activate the PPARα receptor in a cellular context.
Objective: To quantify the dose-dependent activation of PPARα by this compound.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Expression vector for human PPARα
-
Reporter vector containing a PPRE driving a luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
Luciferase assay system
-
Luminometer
Protocol:
-
Cell Culture and Transfection:
-
Culture HepG2 cells in appropriate medium until they reach 70-80% confluency.
-
Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate the transfected cells for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO).
-
Aspirate the transfection medium and replace it with fresh medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
-
Data Analysis:
-
Plot the normalized luciferase activity against the concentration of this compound.
-
Determine the EC50 value (the concentration at which 50% of the maximal response is observed) by fitting the data to a sigmoidal dose-response curve.
-
In Vivo Studies: Evaluation in a Dyslipidemia Animal Model
This protocol describes a general approach to assess the efficacy of this compound in an animal model of dyslipidemia.
Objective: To determine the effect of this compound on the lipid profile of dyslipidemic animals.
Materials:
-
Animal model of dyslipidemia (e.g., high-fat diet-fed mice or rats, Zucker diabetic fatty rats)
-
This compound
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies
-
Lipid analysis kits (for triglycerides, total cholesterol, HDL-C, LDL-C)
Protocol:
-
Animal Model Induction and Acclimation:
-
Induce dyslipidemia in the chosen animal model (e.g., by feeding a high-fat diet for a specified period).
-
Acclimatize the animals to the housing conditions for at least one week before the start of the experiment.
-
-
Grouping and Treatment:
-
Randomly assign the animals to different treatment groups:
-
Vehicle control group
-
This compound treatment group(s) (different dose levels)
-
Positive control group (e.g., fenofibrate)
-
-
Administer this compound or vehicle daily by oral gavage for a predetermined duration (e.g., 2-4 weeks).
-
-
Sample Collection:
-
At the end of the treatment period, collect blood samples from the animals after an overnight fast.
-
Process the blood to obtain plasma or serum.
-
-
Lipid Profile Analysis:
-
Measure the concentrations of triglycerides, total cholesterol, HDL-C, and LDL-C in the plasma or serum samples using commercial enzymatic kits.
-
-
Data Analysis:
-
Compare the lipid profiles of the this compound-treated groups with the vehicle control group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences.
-
Conclusion
This compound is a valuable research tool for studying the role of PPARα in dyslipidemia. Its high potency and selectivity make it a suitable compound for both in vitro and in vivo investigations into the molecular mechanisms of lipid metabolism and for the preclinical evaluation of potential therapeutic strategies for dyslipidemia. The protocols provided here offer a general framework that can be adapted and optimized for specific research questions.
References
Application of GW 590735 in Atherosclerosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of lipids, inflammatory cells, and fibrous elements in the inner lining of arteries, leading to the formation of atherosclerotic plaques. Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play crucial roles in regulating lipid metabolism and inflammation, making them attractive therapeutic targets for atherosclerosis. GW 590735 is a potent and selective agonist of PPARα.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in atherosclerosis research.
Mechanism of Action
This compound exerts its anti-atherosclerotic effects primarily through the activation of PPARα. This activation leads to a dual impact on two key processes in the pathogenesis of atherosclerosis: lipid metabolism and inflammation.
Lipid Metabolism:
Activation of PPARα by this compound is expected to influence lipid homeostasis significantly. In animal models, PPARα agonists have been shown to increase high-density lipoprotein (HDL) cholesterol while decreasing low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) cholesterol and triglycerides.[1][3] A key mechanism in this process is the enhancement of reverse cholesterol transport, where excess cholesterol from peripheral tissues, including macrophage foam cells within atherosclerotic plaques, is transported back to the liver for excretion. This is partly achieved by increasing the expression of genes involved in cholesterol efflux, such as ATP-binding cassette transporter A1 (ABCA1).[4]
Anti-inflammatory Effects:
Chronic inflammation within the arterial wall is a hallmark of atherosclerosis. Macrophages play a central role in this process by taking up modified lipoproteins and transforming into pro-inflammatory foam cells. PPARα activation has been shown to have anti-inflammatory effects. While the precise signaling cascade for this compound is not fully elucidated in the provided results, PPARδ agonists, which share some functional similarities, have been demonstrated to suppress the expression of key chemokines like monocyte chemoattractant protein-1 (MCP-1), MCP-3, and MCP-5.[5] This reduction in chemokines can lead to decreased recruitment of monocytes to the atherosclerotic lesion, thereby dampening the inflammatory response. Furthermore, PPARδ activation can induce the expression of regulator of G protein signaling (RGS) genes, which block the signal transduction of chemokine receptors.[5] It is plausible that this compound, through PPARα activation, engages similar anti-inflammatory pathways.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| EC50 (PPARα) | 4 nM | Not specified | [1][3] |
| Selectivity | >500-fold vs. PPARδ and PPARγ | Not specified | [1] |
| In Vivo Dosage | 0.5-5 mg/kg (orally, twice a day for 5 days) | Apo-A-I-transgenic mouse model | [1][6] |
Experimental Protocols
Detailed methodologies for key experiments in atherosclerosis research using this compound are provided below.
In Vivo Atherosclerosis Study in ApoE-/- or LDLr-/- Mice
Apolipoprotein E-deficient (ApoE-/-) and LDL receptor-deficient (LDLr-/-) mice are the most commonly used animal models for atherosclerosis research as they spontaneously develop hypercholesterolemia and atherosclerotic lesions.[7][8][9][10][11][12][13][14][15]
a. Animal Model and Diet:
-
Animals: Male or female ApoE-/- or LDLr-/- mice on a C57BL/6 background, 8-12 weeks old.
-
Diet: To accelerate atherosclerosis, feed the mice a "Western-type" high-fat diet containing 21% fat and 0.15-0.2% cholesterol.[16][17] A standard chow diet can also be used for a slower progression of the disease.[11]
b. This compound Administration:
-
Preparation: Dissolve this compound in a suitable vehicle such as 0.5% (w/v) carboxymethylcellulose (CMC) or DMSO.
-
Dosage: Administer this compound at a dose of 0.5-5 mg/kg body weight.[1][6]
-
Route of Administration: Oral gavage, once or twice daily.
-
Duration: 8-16 weeks, depending on the desired stage of atherosclerosis.
c. Assessment of Atherosclerosis:
-
At the end of the treatment period, euthanize the mice and perfuse the vasculature with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde.
-
Dissect the aorta from the heart to the iliac bifurcation.
-
En face analysis: Open the aorta longitudinally, pin it flat, and stain with Oil Red O to visualize lipid-rich atherosclerotic plaques.[18] Quantify the lesion area as a percentage of the total aortic surface area using image analysis software (e.g., ImageJ).
-
Aortic root analysis: Embed the heart in optimal cutting temperature (OCT) compound, freeze, and collect serial cryosections of the aortic root. Stain the sections with Oil Red O and counterstain with hematoxylin.[3][19][20] Quantify the lesion area in the aortic sinuses.
Macrophage Cholesterol Efflux Assay
This assay measures the capacity of macrophages to efflux cholesterol, a key process in reverse cholesterol transport that is potentially enhanced by this compound.
a. Macrophage Isolation and Culture:
-
Isolate peritoneal macrophages from mice by peritoneal lavage or differentiate bone marrow-derived macrophages (BMDMs) from bone marrow progenitor cells by culturing in the presence of macrophage colony-stimulating factor (M-CSF).[1][5][7][21]
b. Cholesterol Loading and Labeling:
-
Plate the macrophages in 24- or 48-well plates.
-
Load the cells with cholesterol by incubating with acetylated low-density lipoprotein (acLDL) or oxidized LDL (oxLDL).
-
Label the intracellular cholesterol pool by including a radioactive tracer like [3H]-cholesterol or a fluorescent analog like BODIPY-cholesterol or NBD-cholesterol in the culture medium for 24-48 hours.[4][22][23]
c. Cholesterol Efflux:
-
Wash the cells to remove excess labeled cholesterol.
-
Equilibrate the cells in serum-free medium for 1-2 hours.
-
Incubate the cells with or without this compound for a specified period (e.g., 24 hours).
-
Induce cholesterol efflux by adding cholesterol acceptors such as apolipoprotein A-I (ApoA-I) or high-density lipoprotein (HDL) to the medium for 4-24 hours.
-
Collect the supernatant and lyse the cells.
-
Measure the radioactivity or fluorescence in the supernatant and the cell lysate.
-
Calculate the percentage of cholesterol efflux as: (counts or fluorescence in supernatant / (counts or fluorescence in supernatant + counts or fluorescence in cell lysate)) * 100.[24]
Monocyte Transmigration Assay (Boyden Chamber Assay)
This assay assesses the ability of monocytes to migrate across an endothelial cell monolayer towards a chemoattractant, a process that can be inhibited by the anti-inflammatory effects of this compound.
a. Cell Culture:
-
Culture a monolayer of endothelial cells (e.g., human umbilical vein endothelial cells - HUVECs) on the porous membrane of a Transwell insert (e.g., 8 µm pores) in a 24-well plate.[25]
-
Culture monocytic cells (e.g., THP-1) in suspension.
b. Assay Setup:
-
Treat the endothelial cell monolayer with or without an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound for a predetermined time.
-
Add a chemoattractant, such as monocyte chemoattractant protein-1 (MCP-1), to the lower chamber of the 24-well plate.[26]
-
Add the monocytic cells to the upper chamber (the Transwell insert).
c. Quantification of Transmigration:
-
Incubate the plate at 37°C for a period sufficient for monocyte migration (e.g., 4-24 hours).
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a stain like crystal violet.
-
Count the number of migrated cells in several microscopic fields. Alternatively, fluorescently label the monocytes and quantify the fluorescence of the migrated cells.[25]
Visualizations
Signaling Pathways
Caption: Proposed signaling pathway of this compound in macrophages.
Experimental Workflow: In Vivo Atherosclerosis Study
Caption: Workflow for an in vivo atherosclerosis study using this compound.
Experimental Workflow: Macrophage Cholesterol Efflux Assay
Caption: Workflow for a macrophage cholesterol efflux assay.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. A sensitive assay for ABCA1-mediated cholesterol efflux using BODIPY-cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Isolation and Culture of Bone Marrow-Derived Macrophages from Mice [jove.com]
- 6. Quantification of In Vitro Macrophage Cholesterol Efflux and In Vivo Macrophage-Specific Reverse Cholesterol Transport | Musculoskeletal Key [musculoskeletalkey.com]
- 7. The Isolation and Characterization of Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. en.bio-protocol.org [en.bio-protocol.org]
- 9. Oil Red O staining assay [bio-protocol.org]
- 10. The Apoe−/− mouse model: a suitable model to study cardiovascular and respiratory diseases in the context of cigarette smoke exposure and harm reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Animal Models of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mouse models of atherosclerosis and their suitability for the study of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. cyagen.com [cyagen.com]
- 16. ahajournals.org [ahajournals.org]
- 17. High Fat High Cholesterol Diet (Western Diet) Aggravates Atherosclerosis, Hyperglycemia and Renal Failure in Nephrectomized LDL Receptor Knockout Mice: Role of Intestine Derived Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. umassmed.edu [umassmed.edu]
- 19. Quantification of atherosclerosis at the aortic sinus [protocols.io]
- 20. Oil Red O and Hematoxylin and Eosin Staining for Quantification of Atherosclerosis Burden in Mouse Aorta and Aortic Root | Springer Nature Experiments [experiments.springernature.com]
- 21. Isolation and Culture of Murine Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 22. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High-throughput Nitrobenzoxadiazole-labeled Cholesterol Efflux Assay [jove.com]
- 24. Cholesterol Efflux Assay Kit (Cell-based) (ab196985) | Abcam [abcam.com]
- 25. youtube.com [youtube.com]
- 26. Protocol for in vitro assessment of human monocyte transendothelial migration using a high-throughput live cell imaging system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Fatty acid Oxidation with GW590735
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW590735 is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.[1] PPARα is a nuclear receptor that, upon activation, heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in various aspects of fatty acid metabolism, including uptake, activation, and mitochondrial β-oxidation.[2][3][4]
These application notes provide a comprehensive guide for utilizing GW590735 as a tool to study and modulate fatty acid oxidation (FAO) in various experimental models.
Data Presentation: Quantitative Profile of GW590735
For ease of reference and experimental design, the following table summarizes the key quantitative data for GW590735.
| Parameter | Value | Species/System | Reference |
| EC50 (PPARα) | 4 nM | Human | [1] |
| EC50 (PPARα-LBD) | 2.6 µM | Human (in CV-1 cells) | [5] |
| Selectivity | >500-fold for PPARα over PPARδ and PPARγ | Not Specified | [1] |
| In Vivo Efficacy | Orally active; lowers LDLc and triglycerides, increases HDLc | Apo-A-I-transgenic mouse model | [1] |
| Pharmacokinetics (Rat) | Cl: 5 mL/min/kg, Vd: 1 L/kg, T1/2: 2.4 hours, F%: 47% | Rat (intravenous) | [1] |
Signaling Pathway
The activation of PPARα by GW590735 initiates a signaling cascade that ultimately enhances fatty acid oxidation. The diagram below illustrates this pathway.
Caption: GW590735 activates PPARα, leading to increased transcription of genes that promote fatty acid oxidation.
Experimental Protocols
The following protocols provide a framework for studying the effects of GW590735 on fatty acid oxidation in vitro.
Protocol 1: In Vitro Fatty Acid Oxidation Assay using Radiolabeled Substrate
This method measures the rate of β-oxidation by quantifying the production of radiolabeled metabolites from a fatty acid substrate.
Materials:
-
Cell line of interest (e.g., HepG2, L6 myotubes)
-
Cell culture medium and supplements
-
GW590735
-
[¹⁴C]palmitate or other radiolabeled fatty acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
L-carnitine
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Treatment: Prepare a stock solution of GW590735 in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 1 nM to 10 µM) to determine the optimal concentration.
-
Pre-incubation: Remove the culture medium from the cells and replace it with the medium containing GW590735 or vehicle control. Incubate for a predetermined time (e.g., 24 hours) to allow for changes in gene expression.
-
Preparation of Radiolabeled Substrate: Prepare a solution of [¹⁴C]palmitate complexed with fatty acid-free BSA.
-
Initiation of FAO Assay: After the pre-incubation period, wash the cells with a suitable buffer. Add the reaction medium containing the [¹⁴C]palmitate-BSA complex and L-carnitine to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-3 hours).
-
Measurement of FAO: The rate of fatty acid oxidation can be determined by measuring the amount of ¹⁴CO₂ produced or the amount of ¹⁴C-labeled acid-soluble metabolites (ASMs).
-
For ¹⁴CO₂: Use a sealed plate with a center well containing a filter paper soaked in a CO₂ trapping agent (e.g., NaOH). At the end of the incubation, inject an acid (e.g., perchloric acid) to release the dissolved ¹⁴CO₂. The radioactivity on the filter paper is then measured by scintillation counting.
-
For ASMs: At the end of the incubation, stop the reaction by adding an acid. Centrifuge the samples and measure the radioactivity in the acid-soluble supernatant.
-
-
Data Analysis: Normalize the radioactive counts to the protein content of each well. Compare the FAO rates in GW590735-treated cells to the vehicle-treated controls.
Protocol 2: Gene Expression Analysis by RT-qPCR
This protocol is used to confirm the engagement of the PPARα pathway by measuring the upregulation of known target genes.
Materials:
-
Cells treated with GW590735 as described in Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., CPT1A, PDK4) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Following treatment with GW590735, lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Compare the fold change in gene expression in GW590735-treated cells to the vehicle-treated controls.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of GW590735 on fatty acid oxidation.
Caption: A generalized workflow for studying the effects of GW590735 on fatty acid oxidation in vitro.
References
Application Notes and Protocols for Western Blot Analysis of PPARα Activation by GW 590735
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. Activation of PPARα is a key therapeutic strategy for the treatment of dyslipidemia. GW 590735 is a potent and selective PPARα agonist with an EC50 of 4 nM.[1] Western blot analysis is a fundamental technique used to investigate the activation of PPARα by quantifying the protein expression levels of PPARα itself and its downstream target genes. This document provides detailed protocols for performing Western blot analysis to assess the activation of PPARα by this compound and includes a representative data presentation.
Signaling Pathway
Upon binding by an agonist such as this compound, PPARα undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This PPARα-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in fatty acid transport and oxidation, such as Acyl-CoA oxidase 1 (ACOX1), Carnitine palmitoyltransferase I (CPT1), and the fatty acid translocase CD36.
Figure 1: PPARα Signaling Pathway Activation by this compound.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to measure the effect of this compound on the expression of PPARα and its target proteins in a suitable cell line (e.g., HepG2 human hepatoma cells). This data is for illustrative purposes to demonstrate how results can be presented.
| Target Protein | Treatment | Fold Change (vs. Vehicle Control) | P-value |
| PPARα | This compound (100 nM) | 1.2 | > 0.05 |
| ACOX1 | This compound (100 nM) | 2.5 | < 0.01 |
| CPT1 | This compound (100 nM) | 1.8 | < 0.05 |
| CD36 | This compound (100 nM) | 3.1 | < 0.01 |
Note: The data presented in this table is illustrative and intended to represent typical results. Actual results may vary depending on the experimental conditions.
Experimental Protocols
A generalized workflow for the Western blot analysis is depicted below.
Figure 2: General workflow for Western blot analysis.
Cell Culture and Treatment
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2, primary hepatocytes) in appropriate culture dishes (e.g., 6-well plates).
-
Cell Growth: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2 until they reach 70-80% confluency.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration (e.g., 100 nM) in serum-free medium.
-
Incubation: Remove the culture medium, wash the cells with phosphate-buffered saline (PBS), and add the medium containing this compound or a vehicle control (DMSO). Incubate for a predetermined time (e.g., 24 hours).
Protein Extraction
A. Whole-Cell Lysate (for ACOX1, CPT1, CD36)
-
Cell Lysis: After treatment, place the culture dishes on ice, aspirate the medium, and wash the cells with ice-cold PBS.
-
Buffer Addition: Add ice-cold RIPA lysis buffer containing a protease inhibitor cocktail to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the whole-cell protein extract.
B. Nuclear Extraction (for PPARα)
-
Cell Collection: Following treatment, wash cells with ice-cold PBS and collect them by scraping.
-
Cytoplasmic Lysis: Resuspend the cell pellet in a hypotonic buffer and incubate on ice to allow the cells to swell.
-
Homogenization: Gently homogenize the cells to disrupt the plasma membrane while keeping the nuclei intact.
-
Nuclear Pellet Collection: Centrifuge the homogenate at a low speed to pellet the nuclei.
-
Nuclear Lysis: Resuspend the nuclear pellet in a high-salt nuclear extraction buffer and incubate on ice with agitation to lyse the nuclei and release nuclear proteins.
-
Nuclear Extract Collection: Centrifuge at high speed to pellet the nuclear debris and collect the supernatant containing the nuclear protein extract.
Protein Quantification
-
Assay Selection: Use a standard protein assay method, such as the Bradford or BCA assay, to determine the protein concentration of each lysate.
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin).
-
Measurement: Measure the absorbance of the standards and samples according to the assay manufacturer's instructions.
-
Concentration Calculation: Calculate the protein concentration of each sample based on the standard curve.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Mix a calculated volume of each protein lysate with Laemmli sample buffer to ensure equal protein loading (e.g., 20-30 µg per lane). Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
Protein Transfer
-
Membrane Activation: Activate a polyvinylidene difluoride (PVDF) membrane by briefly immersing it in methanol.
-
Transfer Setup: Assemble the transfer stack (sandwich) with the gel and the PVDF membrane.
-
Electrotransfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for PPARα, ACOX1, CPT1, CD36, and a loading control (e.g., β-actin or GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.
-
Final Washing: Wash the membrane three times with TBST for 10 minutes each.
Detection and Analysis
-
Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate.
-
Signal Capture: Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the intensity of the loading control bands to correct for loading variations.
-
Fold Change Calculation: Calculate the fold change in protein expression for the this compound-treated samples relative to the vehicle-treated control.
Conclusion
This application note provides a comprehensive guide for the Western blot analysis of PPARα activation by the potent agonist this compound. By following these detailed protocols, researchers can effectively quantify the changes in protein expression of PPARα and its key downstream targets, thereby providing valuable insights into the molecular mechanisms of PPARα activation in various biological contexts.
References
Choosing the Right Cell Line for GW 590735 Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW 590735 is a potent and highly selective agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[1][2] Emerging evidence suggests that PPARα activation can influence various cellular processes in cancer, including proliferation, apoptosis, and differentiation, making it a potential therapeutic target.[3][4] The selection of an appropriate cell line is a critical first step in designing experiments to investigate the effects of this compound. This document provides a comprehensive guide to aid researchers in choosing suitable cell lines and offers detailed protocols for key experiments.
Mechanism of Action of this compound
This compound exerts its biological effects by binding to and activating PPARα. PPARα is a ligand-activated transcription factor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[5] Key cellular processes regulated by PPARα activation include fatty acid oxidation, lipid transport, and inflammation.[3][5] In the context of cancer, the effects of PPARα activation can be cell-type specific, leading to either pro-proliferative or anti-proliferative outcomes.
Selecting a Cell Line for this compound Experiments
The choice of cell line should be guided by the research question and the expression and activity of PPARα in the cell line of interest. Below is a summary of cell lines commonly used in cancer research that are known to express PPARα and have been shown to respond to PPARα agonists.
Recommended Cell Lines for Investigating the Effects of PPARα Agonists:
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Cancer | Estrogen receptor-positive (ER+). PPARα expression has been detected, and activation by agonists has been shown to promote proliferation in some studies.[6] |
| MDA-MB-231 | Breast Cancer | Triple-negative breast cancer (TNBC). Expresses PPARα, and its activation has been linked to increased proliferation.[6] However, the PPARα agonist fenofibrate (B1672516) has been shown to inhibit its growth.[1][7] |
| HepG2 | Liver Cancer | Human hepatocellular carcinoma cell line. Known to express PPARα. Studies with the PPARα agonist clofibrate (B1669205) have demonstrated induction of apoptosis.[8][9] |
| LNCaP | Prostate Cancer | Androgen-sensitive human prostate adenocarcinoma cell line. PPARγ has been more extensively studied in this cell line, but PPARα is also expressed.[10][11] |
| PC-3 | Prostate Cancer | Androgen-independent human prostate cancer cell line. Expresses PPARγ, and PPARα expression is also reported.[10][11] |
| CV-1 | Monkey Kidney Fibroblast | Often used in reporter gene assays to study receptor activation due to low endogenous nuclear receptor activity. This compound has been shown to have an EC50 of 4 nM in CV-1 cells transiently transfected with a PPARα expression vector.[2] |
Quantitative Data for PPARα Agonists in Various Cell Lines
While specific quantitative data for this compound is limited in the public domain, the following tables summarize the effects of other PPARα agonists, which can serve as a reference for designing experiments with this compound.
Table 1: IC50 Values of Fenofibrate in Breast Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48 hours | 79.42 ± 6.25 | [1] |
| SKBR3 | Breast Cancer (HER2+) | 48 hours | >100 | [1] |
| MDA-MB-453 | Triple-Negative Breast Cancer | 72 hours | 26.72 ± 10.04 | [7][8] |
| BT549 | Triple-Negative Breast Cancer | 72 hours | 34.47 ± 13.88 | [7][8] |
| MDA-MB-436 | Triple-Negative Breast Cancer | 72 hours | 74.46 ± 17.75 | [7][8] |
| T47D | Breast Cancer (ER+) | 72 hours | >80 | [8] |
| MCF-7 | Breast Cancer (ER+) | 72 hours | >80 | [8] |
Note: The IC50 values are for the PPARα agonist Fenofibrate, not this compound.
Table 2: Apoptotic Effects of Clofibrate in a Liver Cancer Cell Line
| Cell Line | Treatment | Duration | Apoptotic Cells (%) | Reference |
| HepG2 | 1 mM Clofibrate | 4 hours | 19 | [6][9] |
| HepG2 | 1 mM Clofibrate | 8 hours | 26 | [6] |
Note: The apoptosis data is for the PPARα agonist Clofibrate, not this compound.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound on a chosen cell line.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability and proliferation of adherent cancer cell lines.
Materials:
-
Selected cancer cell line (e.g., MCF-7, HepG2, PC-3)
-
Complete growth medium (specific to the cell line)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
Selected cancer cell line
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. After 24 hours, treat the cells with various concentrations of this compound (including a vehicle control) for the desired duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine the floating and adherent cells.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.
-
Data Analysis: Determine the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Protocol 3: Western Blot for PPARα and Target Gene Expression
This protocol is for detecting the protein levels of PPARα and its downstream target genes to confirm the activation of the signaling pathway by this compound.
Materials:
-
Selected cancer cell line
-
Complete growth medium
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PPARα, anti-target gene, anti-β-actin or GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound as described in the previous protocols. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
PPARα Signaling Pathway
Caption: A simplified diagram of the PPARα signaling pathway activated by this compound.
Experimental Workflow for Cell Line Selection
Caption: A flowchart illustrating the experimental workflow for selecting a suitable cell line.
References
- 1. Fenofibrate potentiates chemosensitivity to human breast cancer cells by modulating apoptosis via AKT/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. THE ROLE OF PEROXISOME PROLIFERATOR-ACTIVATED RECEPTORS IN CARCINOGENESIS AND CHEMOPREVENTION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPAR-α Modulators as Current and Potential Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. univda.it [univda.it]
- 7. Fenofibrate induces apoptosis of triple-negative breast cancer cells via activation of NF-κB pathway | springermedizin.de [springermedizin.de]
- 8. researchgate.net [researchgate.net]
- 9. Rapid and extensive lethal action of clofibrate on hepatoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stimulating effect of normal-dosing of fibrates on cell proliferation: word of warning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating GW 590735 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW 590735 and its analogs, such as GW501516 (Cardarine) and GW0742, are potent and selective agonists of the Peroxisome Proliferator-Activated Receptor delta (PPARδ). PPARδ is a nuclear receptor that plays a critical role in regulating fatty acid metabolism, energy homeostasis, and inflammation.[1][2] Activation of PPARδ has shown therapeutic potential in various preclinical models of metabolic and neurodegenerative diseases. These application notes provide an overview of the mechanism of action of PPARδ agonists and detailed protocols for evaluating their efficacy in relevant animal models.
Mechanism of Action: PPARδ Agonism
PPARδ agonists exert their effects by binding to and activating the PPARδ receptor. This activation leads to the recruitment of coactivator proteins, most notably PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha).[1] The PPARδ/PGC-1α complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[2] This interaction upregulates the transcription of genes involved in:
-
Fatty Acid Oxidation: Increased expression of enzymes required for the breakdown of fatty acids for energy.[1]
-
Mitochondrial Biogenesis: Enhanced production of mitochondria, the powerhouses of the cell.
-
Glucose Homeostasis: Improved insulin (B600854) sensitivity and glucose uptake.[3]
-
Anti-inflammatory Signaling: Suppression of pro-inflammatory pathways, such as the TAK1-NFκB pathway.[4][5]
Signaling Pathway of PPARδ Agonists
Caption: PPARδ agonist signaling pathway.
Experimental Protocols
The following are detailed protocols for inducing disease states in mice and for assessing the efficacy of PPARδ agonists.
Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the effect of PPARδ agonists on body weight, fat mass, and metabolic parameters in a model of obesity.
Protocol:
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Diet:
-
Control Group: Standard chow diet (10% kcal from fat).
-
DIO Group: High-fat diet (HFD) (45-60% kcal from fat) for 8-12 weeks to induce obesity.
-
-
Drug Administration:
-
Vehicle Group: Administer vehicle (e.g., 0.5% carboxymethylcellulose) daily by oral gavage.
-
Treatment Group: Administer PPARδ agonist (e.g., GW501516 at 5-10 mg/kg) daily by oral gavage for 4-8 weeks.[3]
-
-
Efficacy Assessment:
-
Body Weight: Monitor body weight weekly.
-
Food Intake: Measure food consumption weekly.
-
Body Composition: At the end of the study, determine fat and lean mass using DEXA or MRI.
-
Glucose Tolerance Test (GTT): Perform a GTT at the end of the treatment period to assess insulin sensitivity.
-
Serum Analysis: Collect blood at sacrifice and measure levels of triglycerides, cholesterol, and insulin.
-
Alzheimer's Disease (5xFAD) Mouse Model
Objective: To assess the neuroprotective and anti-inflammatory effects of PPARδ agonists in a model of Alzheimer's disease.
Protocol:
-
Animal Model: 5xFAD transgenic mice, which develop amyloid plaques and neuroinflammation. Age-matched wild-type littermates serve as controls.
-
Drug Administration:
-
Begin treatment at 4-6 months of age.
-
Vehicle Group: Administer vehicle daily by oral gavage.
-
Treatment Group: Administer PPARδ agonist (e.g., GW0742) daily by oral gavage for 4-8 weeks.
-
-
Efficacy Assessment:
-
Behavioral Testing: Conduct behavioral tests such as the Morris water maze or Y-maze to assess cognitive function.
-
Immunohistochemistry: At the end of the study, sacrifice mice and perfuse brains. Prepare brain sections for immunohistochemical staining of amyloid-beta (Aβ) plaques (using antibodies like 6E10) and markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).
-
ELISA: Homogenize brain tissue to measure levels of soluble and insoluble Aβ peptides.
-
Atherosclerosis (ApoE-/-) Mouse Model
Objective: To evaluate the impact of PPARδ agonists on the development of atherosclerotic lesions.
Protocol:
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, which spontaneously develop hypercholesterolemia and atherosclerotic plaques.
-
Diet: Feed mice a Western-type diet (high in fat and cholesterol) to accelerate lesion development.
-
Drug Administration:
-
Vehicle Group: Administer vehicle daily by oral gavage.
-
Treatment Group: Administer PPARδ agonist (e.g., GW501516 at 2 mg/kg/day) daily by oral gavage for 8-12 weeks.[6]
-
-
Efficacy Assessment:
-
Lesion Analysis: At the end of the study, sacrifice mice, perfuse the aorta, and stain with Oil Red O to visualize atherosclerotic lesions. Quantify the lesion area.
-
Serum Lipid Profile: Measure plasma levels of total cholesterol, HDL, LDL, and triglycerides.
-
Gene Expression Analysis: Isolate RNA from the aorta to analyze the expression of inflammatory and lipid metabolism genes by qPCR.
-
Proteinuric Kidney Disease Model
Objective: To investigate the anti-inflammatory effects of PPARδ agonists in a model of kidney disease.
Protocol:
-
Animal Model: Male BALB/c or C57BL/6 mice.
-
Induction of Proteinuria: Induce kidney injury by intraperitoneal injection of bovine serum albumin (BSA) to cause protein overload.[4]
-
Drug Administration:
-
Efficacy Assessment:
-
Urinary Albumin: Collect urine and measure albumin-to-creatinine ratio to assess proteinuria.
-
Histology: At sacrifice, fix kidneys in formalin and prepare sections for H&E and PAS staining to evaluate tubular damage and inflammation.
-
Immunohistochemistry: Stain kidney sections for markers of macrophage infiltration (e.g., F4/80).
-
Gene Expression: Analyze renal cortical expression of inflammatory cytokines such as MCP-1 and TNF-α by qPCR.[4][5]
-
Endurance Performance Model
Objective: To determine the effect of PPARδ agonists on physical endurance.
Protocol:
-
Animal Model: Kunming or C57BL/6 mice.
-
Drug Administration:
-
Vehicle Group: Administer vehicle daily by oral gavage.
-
Treatment Group: Administer PPARδ agonist (e.g., GW501516) daily by oral gavage for 3 weeks.[7]
-
-
Efficacy Assessment:
-
Treadmill Exhaustion Test: Acclimatize mice to a motorized treadmill. Conduct an exhaustion test where the speed and/or incline is gradually increased until the mouse is exhausted. Record the total running time and distance.
-
Muscle Fiber Analysis: At sacrifice, collect skeletal muscle (e.g., gastrocnemius) and perform histological analysis to determine the proportion of different muscle fiber types (e.g., succinate (B1194679) dehydrogenase staining for oxidative fibers).[7]
-
General Experimental Workflow
Caption: General workflow for in vivo efficacy studies.
Quantitative Data Summary
| Animal Model | PPARδ Agonist | Key Efficacy Parameters | Results |
| Diet-Induced Obesity | GW501516 | Body Weight Gain | ↓ 52% decrease compared to high-fat diet control.[3] |
| Epididymal Fat Mass | ↓ 48% reduction.[3] | ||
| Plasma Triglycerides | ↓ 50-60% decrease.[3] | ||
| Alzheimer's Disease (5xFAD) | GW0742 | Brain Aβ Plaque Burden | ↓ Significant reduction in 6E10 immunoreactivity. |
| Atherosclerosis (ApoE-/-) | GW501516 | Aortic Lesion Area | ↓ 30% reduction in total lesion area.[6] |
| Aortic Valve Lesions | ↓ 20% reduction.[6] | ||
| Proteinuric Kidney Disease | GW501516 | Renal MCP-1 mRNA Expression | ↓ Significantly attenuated increase.[4][5] |
| Renal TNF-α mRNA Expression | ↓ Significantly attenuated increase.[4][5] | ||
| Endurance Performance | GW501516 | Exhaustive Running Distance (Trained) | ↑ 31.2% increase (744.4 m).[7] |
| Exhaustive Running Distance (Untrained) | ↑ 68.6% increase (750.3 m).[7] |
References
- 1. PPAR{delta} agonism activates fatty acid oxidation via PGC-1{alpha} but does not increase mitochondrial gene expression and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PPARγ and PGC-1α as Therapeutic Targets in Parkinson’s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARδ agonists have opposing effects on insulin resistance in high fat-fed rats and mice due to different metabolic responses in muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GW501516, a PPARδ Agonist, Ameliorates Tubulointerstitial Inflammation in Proteinuric Kidney Disease via Inhibition of TAK1-NFκB Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GW501516, a PPARδ agonist, ameliorates tubulointerstitial inflammation in proteinuric kidney disease via inhibition of TAK1-NFκB pathway in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPARδ regulates multiple proinflammatory pathways to suppress atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A metabolomic study of the PPARδ agonist GW501516 for enhancing running endurance in Kunming mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GW 590735 Solutions: Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW 590735 is a potent and highly selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). As a ligand-activated transcription factor, PPARα is a key regulator of lipid metabolism, making this compound a valuable tool in research focused on dyslipidemia and related metabolic disorders. The integrity and stability of this compound solutions are paramount for obtaining accurate, reproducible, and reliable experimental results. Improper storage can lead to degradation of the compound, resulting in decreased potency and the potential for confounding effects from degradation products.
These application notes provide a comprehensive guide to the recommended storage conditions, protocols for assessing long-term stability, and best practices for handling this compound solutions to ensure their efficacy and stability over time.
Recommended Storage of this compound Solutions
Proper storage is critical to prevent degradation. The stability of this compound in solution is dependent on the solvent, temperature, and exposure to light. Based on supplier recommendations, the following conditions are advised for stock solutions.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Solvent | Recommended Duration | Key Considerations |
| -20°C | DMSO, Ethanol (B145695) | Up to 1 month[1] | Protect from light.[1] |
| -80°C | DMSO, Ethanol | Up to 6 months[1] | Protect from light.[1] |
| -20°C | (As solid) | Up to 12 months[2] | Store under desiccating conditions.[2] |
Best Practices:
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before storage.[1][3]
-
Solvent Quality: Use freshly opened, anhydrous grade dimethyl sulfoxide (B87167) (DMSO) for reconstitution, as hygroscopic DMSO can negatively impact solubility and stability.[1][3]
-
Light Protection: Store all solutions in amber vials or cover tubes with foil to protect the compound from light-induced degradation.[1]
Mechanism of Action: PPARα Signaling Pathway
This compound acts by binding to and activating PPARα. Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in fatty acid uptake, transport, and oxidation, ultimately leading to a reduction in lipid levels.
Caption: PPARα agonist (this compound) activation and downstream gene regulation.
Protocol: Long-Term Stability Assessment of this compound Solutions
This protocol outlines a comprehensive approach to evaluating the long-term stability of this compound solutions using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Objective
To determine the degradation rate and profile of this compound in a specified solvent under various storage conditions (temperature, light exposure) over an extended period.
Experimental Workflow
Caption: Workflow for conducting a long-term stability study of this compound.
Materials and Reagents
-
This compound powder (purity >98%)
-
HPLC-grade DMSO
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Purified water (18.2 MΩ·cm)
-
Formic acid (or other suitable mobile phase modifier)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber glass HPLC vials
-
HPLC system with UV or PDA detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Temperature-controlled storage units (-80°C, -20°C, 4°C, 25°C)
-
Photostability chamber (optional)
Procedure
Step 1: Preparation of Stock Solution
-
Accurately weigh this compound powder.
-
Dissolve in high-quality DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution using gentle vortexing or sonication if necessary.[1]
Step 2: Aliquoting and Storage
-
Prepare multiple single-use aliquots (e.g., 50 µL) of the stock solution in amber vials for each condition and time point to be tested.
-
Store sets of aliquots under the following conditions:
-
-80°C (protected from light)
-
-20°C (protected from light)
-
4°C (protected from light)
-
25°C (Room Temperature, protected from light)
-
25°C (exposed to ambient light)
-
Step 3: Sample Withdrawal and Analysis
-
At each designated time point (e.g., T=0, 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.
-
Allow the sample to thaw completely and equilibrate to room temperature.
-
Prepare the sample for HPLC analysis by diluting it to a working concentration (e.g., 50 µM) within the linear range of the assay using the mobile phase.
-
Analyze immediately using the validated stability-indicating HPLC method detailed below.
Protocol: Stability-Indicating HPLC-UV Method
This method is designed to separate the parent this compound peak from potential degradation products.
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 40% B
-
2-15 min: 40% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 40% B
-
18.1-22 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Run Time: 22 minutes
Method Validation Note: A forced degradation study should be performed to validate that this method is "stability-indicating." This involves intentionally degrading this compound under stress conditions (e.g., acid, base, oxidation, heat, UV light) and confirming that the degradation product peaks are well-resolved from the parent peak.
Data Analysis
-
Integrate the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial (T=0) sample using the formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Monitor the chromatograms for the appearance of new peaks, which indicate degradation products.
Representative Stability Data
The following table provides an example of how to present quantitative stability data. This data is illustrative and should be confirmed by a dedicated stability study for your specific solution and storage conditions.
Table 2: Illustrative Stability of this compound in DMSO (10 mM Stock)
| Storage Condition | Time Point | % Recovery (Mean ± SD) | Observations |
| -80°C (Dark) | 3 Months | 99.5 ± 0.4% | No significant degradation observed. |
| 6 Months | 99.1 ± 0.6% | No significant degradation observed. | |
| -20°C (Dark) | 1 Month | 98.9 ± 0.8% | Minor degradation may occur. |
| 3 Months | 96.2 ± 1.1% | Small degradation peaks appear. | |
| 4°C (Dark) | 1 Week | 94.5 ± 1.5% | Significant degradation observed. |
| 1 Month | 85.1 ± 2.3% | Multiple degradation peaks present. | |
| 25°C (Dark) | 24 Hours | 91.3 ± 2.0% | Rapid degradation. |
| 1 Week | 70.8 ± 3.5% | Extensive degradation. | |
| 25°C (Light) | 24 Hours | 82.4 ± 2.8% | Accelerated degradation due to light. |
Conclusion and Recommendations
For maximum stability and experimental reproducibility, this compound solutions should be prepared fresh. When long-term storage is necessary, stock solutions in high-quality DMSO or ethanol should be aliquoted into single-use volumes, protected from light, and stored at -80°C for up to 6 months .[1] Storage at -20°C is suitable for shorter periods, not exceeding one month.[1] Avoid storage at 4°C or room temperature for extended periods due to significant degradation. Always validate the stability of your specific formulation under your experimental conditions using a robust analytical method like the HPLC protocol described herein.
References
Application Notes and Protocols for Measuring Target Gene Upregulation by GW 590735 using Quantitative PCR
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW 590735 is a potent and selective agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. Activation of PPARα by agonists like this compound leads to the upregulation of a suite of genes involved in fatty acid uptake, transport, and oxidation. This document provides detailed application notes and protocols for utilizing quantitative Polymerase Chain Reaction (qPCR) to accurately measure the upregulation of specific PPARα target genes in response to treatment with this compound.
These protocols are designed for researchers in drug discovery and development, as well as academic scientists studying metabolic pathways. The following sections detail the underlying signaling pathway, a comprehensive experimental workflow, and specific protocols for cell culture, RNA extraction, reverse transcription, and qPCR, culminating in data analysis and presentation.
Signaling Pathway of PPARα Activation
Upon entering the cell, this compound binds to and activates PPARα. The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins, initiating the transcription of genes involved in lipid metabolism.
Experimental Workflow
The overall experimental workflow to measure target gene upregulation by this compound using qPCR involves several key stages, from cell culture and treatment to data analysis and interpretation.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the culture of a human hepatoma cell line (HepG2), which is a suitable model for studying hepatic lipid metabolism, and subsequent treatment with this compound.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Once the cells reach the desired confluency, replace the growth medium with fresh medium containing either this compound (e.g., 100 nM final concentration) or an equivalent volume of DMSO for the vehicle control.
-
Incubate the cells for a predetermined time (e.g., 24 hours) to allow for target gene expression.
Protocol 2: Total RNA Extraction
This protocol outlines the isolation of total RNA from the cultured cells using a common commercially available RNA isolation kit.
Materials:
-
RNA isolation kit (e.g., QIAGEN RNeasy Mini Kit)
-
Lysis buffer (provided in the kit)
-
Ethanol (B145695) (70%)
-
RNase-free water
-
Microcentrifuge
Procedure:
-
Cell Lysis: Aspirate the culture medium and wash the cells once with PBS. Add the lysis buffer to each well and scrape the cells.
-
Homogenization: Homogenize the lysate by passing it through a fine-gauge needle or using a rotor-stator homogenizer.
-
RNA Precipitation: Add ethanol to the homogenized lysate to precipitate the RNA.
-
Purification: Transfer the mixture to a spin column and centrifuge. Wash the column with the provided wash buffers.
-
Elution: Elute the purified RNA with RNase-free water.
-
Quantification and Quality Check: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
Protocol 3: Reverse Transcription (cDNA Synthesis)
This protocol describes the conversion of the isolated RNA into complementary DNA (cDNA), which will serve as the template for the qPCR reaction.
Materials:
-
Reverse transcription kit (e.g., Thermo Fisher Scientific SuperScript™ IV VILO™ Master Mix)
-
Purified total RNA (from Protocol 2)
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a nuclease-free tube, combine the reverse transcription master mix, your RNA template (e.g., 1 µg), and nuclease-free water to the final reaction volume as specified by the kit manufacturer.
-
Incubation: Place the tubes in a thermal cycler and run the reverse transcription program as recommended by the manufacturer (e.g., 10 minutes at 25°C, 10 minutes at 50°C, and 5 minutes at 85°C).
-
Storage: The resulting cDNA can be used immediately for qPCR or stored at -20°C.
Protocol 4: Quantitative PCR (qPCR)
This protocol details the setup of the qPCR reaction to amplify and quantify the expression of target and reference genes.
Materials:
-
cDNA (from Protocol 3)
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for target genes (CPT1A, ACOX1, EHHADH) and a reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR plate and optical seals
-
Real-time PCR instrument
Validated Primer Sequences (Human):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| CPT1A | GATCCTGGACAATACCTCGGAG | CTCCACAGCATCAAGAGACTGC |
| ACOX1 | GCTATTGGCAAGAGGTACGG | TCCACATCACGGTAGTCGTT |
| EHHADH | TGGAGCTATTTGCCTGAGGA | GCTCTTTCTGGTTGAGGCTG |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GACAAGCTTCCCGTTCTCAG |
Procedure:
-
Reaction Mix Preparation: Prepare a master mix for each primer set containing SYBR Green Master Mix, forward primer, reverse primer, and nuclease-free water.
-
Plate Setup: Aliquot the master mix into the wells of a qPCR plate.
-
Add cDNA: Add the diluted cDNA template to the appropriate wells. Include no-template controls (NTC) for each primer set.
-
Seal and Centrifuge: Seal the plate with an optical seal and briefly centrifuge to collect the contents at the bottom of the wells.
-
Run qPCR: Place the plate in a real-time PCR instrument and run the appropriate thermal cycling protocol (e.g., 10 minutes at 95°C, followed by 40 cycles of 15 seconds at 95°C and 60 seconds at 60°C). A melt curve analysis should be performed at the end of the run to verify the specificity of the amplified products.
Data Presentation and Analysis
The primary output of a qPCR experiment is the cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal of the reaction crosses a set threshold. A lower Ct value indicates a higher initial amount of the target nucleic acid. The relative quantification of gene expression can be determined using the ΔΔCt method.
Data Analysis Steps:
-
Calculate ΔCt: For each sample, calculate the difference between the Ct value of the target gene and the Ct value of the reference gene (ΔCt = Ct(target) - Ct(reference)).
-
Calculate ΔΔCt: For each treated sample, calculate the difference between its ΔCt and the average ΔCt of the control group (ΔΔCt = ΔCt(treated) - ΔCt(control average)).
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.
Table 1: Hypothetical Ct Values for Target and Reference Genes
| Sample | Treatment | CPT1A (Ct) | ACOX1 (Ct) | EHHADH (Ct) | GAPDH (Ct) |
| Control 1 | Vehicle | 24.5 | 26.2 | 28.1 | 20.1 |
| Control 2 | Vehicle | 24.7 | 26.4 | 28.3 | 20.3 |
| Control 3 | Vehicle | 24.6 | 26.3 | 28.2 | 20.2 |
| This compound - 1 | 100 nM | 22.1 | 23.5 | 25.0 | 20.2 |
| This compound - 2 | 100 nM | 22.3 | 23.7 | 25.2 | 20.4 |
| This compound - 3 | 100 nM | 22.2 | 23.6 | 25.1 | 20.3 |
Table 2: Calculated Fold Change in Target Gene Expression
| Gene | Average ΔCt (Control) | Average ΔCt (Treated) | Average ΔΔCt | Fold Change (2-ΔΔCt) |
| CPT1A | 4.4 | 1.97 | -2.43 | 5.39 |
| ACOX1 | 6.1 | 3.3 | -2.80 | 6.96 |
| EHHADH | 8.0 | 4.8 | -3.20 | 9.19 |
The results indicate a significant upregulation of CPT1A, ACOX1, and EHHADH gene expression in HepG2 cells following treatment with this compound. This is consistent with its role as a PPARα agonist. The data can be further visualized using bar charts to clearly illustrate the fold change in expression for each target gene.
Troubleshooting & Optimization
Troubleshooting low efficacy in GW 590735 experiments
Welcome to the technical support center for GW 590735 experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving optimal results with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1][2] Its mechanism of action involves binding to and activating PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the regulation of their transcription.
Q2: What are the expected in vitro and in vivo effects of this compound?
A2: In vitro, this compound is expected to upregulate the expression of PPARα target genes involved in fatty acid oxidation, such as Carnitine Palmitoyltransferase 1A (CPT1A). In vivo, studies have shown that this compound can effectively lower LDL cholesterol and triglycerides while increasing HDL cholesterol in animal models of dyslipidemia.[1]
Q3: My this compound appears to have low efficacy in my experiments. What are the common causes?
A3: Low efficacy of this compound can stem from several factors, including:
-
Compound Solubility and Stability: Improper dissolution or degradation of the compound can significantly reduce its effective concentration.
-
Cell Health and Culture Conditions: The response to this compound can be influenced by cell line choice, passage number, and overall cell health.
-
Experimental Protocol: Suboptimal concentrations, incubation times, or assay conditions can lead to weak or inconsistent results.
-
Reagent Quality: The quality of cell culture media, supplements, and other reagents can impact cellular responses.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Low or No Observable Effect on Target Gene Expression (e.g., CPT1A)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. Concentrations typically range from nanomolar to low micromolar. |
| Insufficient Incubation Time | Optimize the treatment duration. Gene expression changes can be time-dependent. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended. |
| Low PPARα Expression in Cell Line | Confirm that your chosen cell line expresses sufficient levels of PPARα. HepG2 cells are a commonly used model with detectable PPARα expression. |
| Poor Cell Health | Ensure cells are healthy, within a low passage number, and not overly confluent at the time of treatment. Perform regular checks for mycoplasma contamination. |
Issue 2: High Variability Between Experimental Replicates
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and consider using a reverse pipetting technique for viscous cell suspensions. |
| Pipetting Inaccuracy | Use calibrated pipettes and prepare master mixes of reagents (e.g., this compound dilutions, media) to minimize well-to-well variations. |
| "Edge Effect" in Multi-well Plates | To minimize evaporation and temperature fluctuations in the outer wells, consider not using them for experimental samples. Instead, fill them with sterile PBS or media. |
| Precipitation of this compound | When diluting the DMSO stock solution into aqueous cell culture media, add the stock solution to the pre-warmed media while gently swirling to ensure rapid and even dispersion. Avoid high final concentrations of DMSO (typically keep below 0.5%). |
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| EC50 on PPARα | 4 nM | [1][2] |
| Selectivity | >500-fold vs PPARδ and PPARγ | [1] |
In Vivo Pharmacokinetics and Efficacy of this compound
| Species | Dose | Route | Effect | Reference |
| Rat | 2.7 mg/kg | IV | T1/2 = 2.4 hours | [1] |
| Dog | 2 mg/kg | IV | T1/2 = 2.6 hours | [1] |
| Mouse (ApoA-I transgenic) | 0.5-5 mg/kg | Oral (twice daily for 5 days) | Lowered LDLc and triglycerides, increased HDLc | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 4.785 mg of this compound (FW: 478.48) in 1 mL of anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: In Vitro Treatment of HepG2 Cells and Gene Expression Analysis of CPT1A
-
Cell Culture and Seeding:
-
Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed HepG2 cells in a 6-well plate at a density of 5 x 10^5 cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
-
Treatment with this compound:
-
Prepare working solutions of this compound by diluting the 10 mM stock solution in cell culture media to the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
-
Include a vehicle control (media with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old media from the cells and replace it with the media containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for 24 hours.
-
-
RNA Extraction and qRT-PCR:
-
After the 24-hour incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for CPT1A and a suitable housekeeping gene (e.g., GAPDH, ACTB).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in CPT1A gene expression.
-
Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound activating PPARα.
Experimental Workflow for Gene Expression Analysis
References
Technical Support Center: Optimizing GW 590735 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GW 590735, a potent and selective Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist, in in vitro settings. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure the successful optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a high-affinity synthetic agonist for PPARα, with an EC50 of approximately 4 nM.[1][2] Upon binding, it induces a conformational change in the PPARα receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, modulating their transcription. This signaling cascade primarily regulates genes involved in lipid metabolism, including fatty acid uptake and oxidation.
Q2: What is a recommended starting concentration range for this compound in cell culture?
A2: For initial dose-response experiments, a wide concentration range is recommended. Based on its low nanomolar EC50, a starting range of 0.1 nM to 1 µM is advisable. A 7-point treatment series with 3-fold decrements (e.g., 300 nM, 100 nM, 33.3 nM, 11.1 nM, 3.70 nM, 1.23 nM, and 0.412 nM) can provide a suitable dose-response curve in reporter assays.[3]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO and ethanol (B145695) up to 50 mM.[2] It is recommended to prepare a high-concentration stock solution in 100% DMSO. This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations. To avoid precipitation, it is crucial to mix vigorously while adding the compound solution drop-wise to the aqueous medium. Warming the medium to 37°C can also improve solubility.
Q4: Is this compound cytotoxic? At what concentration should I be concerned about off-target effects?
Q5: Which cell lines are appropriate for studying the effects of this compound?
A5: The choice of cell line depends on your research question. Since PPARα is highly expressed in tissues with high fatty acid catabolism, the following cell types are commonly used:
-
Hepatocytes and hepatoma cell lines (e.g., HepG2, Primary Hepatocytes): Ideal for studying lipid metabolism and the effects on liver-specific gene expression.[4][5]
-
Adipocytes (e.g., 3T3-L1): Useful for investigating effects on fat cell differentiation and metabolism.
-
Macrophages (e.g., RAW 264.7): Relevant for studying the anti-inflammatory effects of PPARα activation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Culture Media | Low aqueous solubility of this compound. | Prepare a high-concentration stock in 100% DMSO. Perform serial dilutions and add the compound to pre-warmed media while vortexing to ensure rapid dispersion. Avoid large single-step dilutions. |
| No or Low Agonist Activity Observed | Incorrect concentration range; inactive compound; low PPARα expression in the cell line. | Verify the concentration of your stock solution. Test a broader range of concentrations (e.g., 0.1 nM to 10 µM). Confirm the expression of PPARα in your chosen cell line via qPCR or Western blot. Use a fresh aliquot of the compound. |
| High Background Signal in Reporter Assays | "Leaky" reporter construct; auto-activation of the reporter system. | Include a "no treatment" control and a vehicle control (e.g., DMSO) to establish baseline activity. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level (typically <0.1%). |
| Inconsistent Results Between Experiments | Variation in cell density, passage number, or treatment time. | Standardize your cell seeding density and use cells within a consistent passage number range. Ensure precise and consistent timing for compound treatment and subsequent assays. |
| Observed Cytotoxicity | Concentration of this compound is too high; high solvent concentration. | Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the IC50. Use a concentration well below the cytotoxic range for your functional assays. Ensure the final DMSO concentration is not exceeding 0.1-0.5%, depending on cell line sensitivity. |
Data Presentation
Table 1: Recommended Concentration Ranges for In Vitro Studies with this compound
| Assay Type | Cell Line Example | Suggested Concentration Range | Reference |
| Reporter Gene Assay | HEK293T, HepG2 | 0.1 nM - 1 µM | [3] |
| Gene Expression Analysis (qPCR) | Primary Hepatocytes, HepG2 | 1 nM - 10 µM | |
| Cytotoxicity Assay (e.g., MTT) | HepG2 | 10 nM - 100 µM | |
| Adipogenesis Assay | 3T3-L1 | 10 nM - 1 µM |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 250 mg/mL (522.49 mM) | [4] |
| Ethanol | 50 mM | [2] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Luciferase Reporter Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
HEK293T or HepG2 cells
-
PPARα expression vector
-
PPRE-luciferase reporter vector
-
Control vector (e.g., Renilla luciferase)
-
Transfection reagent
-
DMEM with 10% FBS
-
This compound stock solution (10 mM in DMSO)
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARα expression vector, PPRE-luciferase reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A common starting range is from 1 µM down to 0.1 nM. Include a vehicle control (DMSO).
-
Cell Treatment: After 24 hours of transfection, replace the medium with the prepared this compound dilutions.
-
Incubation: Incubate the plate for 22-24 hours at 37°C in a CO2 incubator.[3]
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions for your luciferase assay kit.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Plot the normalized luciferase activity against the log of the this compound concentration to determine the EC50 value.
Protocol 2: Assessing Cytotoxicity of this compound using an MTT Assay
This protocol is for a 96-well plate format.
Materials:
-
Cell line of interest (e.g., HepG2)
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A suggested range is from 100 µM down to 10 nM. Include a vehicle control (DMSO) and an untreated control.
-
Cell Treatment: Replace the medium with the prepared this compound dilutions.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Mandatory Visualizations
Caption: PPARα signaling pathway activation by this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. korambiotech.com [korambiotech.com]
- 4. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying and minimizing off-target effects of GW 590735
Welcome to the GW590735 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential off-target effects of the potent and selective Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist, GW590735.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for GW590735?
A1: GW590735 is a potent and selective agonist for the nuclear receptor PPARα.[1][2] Upon binding, it induces a conformational change in the PPARα protein, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4] The primary role of PPARα is the regulation of lipid metabolism, including fatty acid transport and oxidation.[4][5]
Q2: My cellular phenotype does not align with the known function of PPARα. Could this be an off-target effect?
A2: While GW590735 is reported to be highly selective for PPARα over other PPAR subtypes (PPARγ and PPARδ), observing a phenotype inconsistent with PPARα activation could suggest an off-target effect, especially at higher concentrations.[1][2] It is also crucial to rule out other experimental variables such as cell line-specific responses, compound stability, or unexpected pathway crosstalk.
Q3: How can I proactively identify potential off-target effects of GW590735?
A3: Proactive identification of off-target effects is crucial for the accurate interpretation of your experimental results. A common and effective approach is to perform counter-screening assays against a panel of related nuclear receptors. For GW590735, this would minimally include PPARγ and PPARδ.[1][2] Broader screening panels that include other nuclear receptors like Liver X Receptor (LXR) and Farnesoid X Receptor (FXR) can also provide valuable information.[] Additionally, global approaches such as transcriptomics (RNA-seq) or proteomics can reveal unexpected changes in gene or protein expression that are not associated with PPARα activation.
Q4: What are the best practices for minimizing the impact of off-target effects in my experiments?
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High background in luciferase reporter assay | - High basal PPARα activity in the cell line.- Autofluorescence or autoluminescence of the compound. | - Serum-starve cells prior to treatment to reduce basal activity.- Run a parallel assay with a reporter-only vector to assess non-specific activation.- Test GW590735 in a cell-free luciferase assay to check for direct effects on the enzyme. |
| Inconsistent results between experiments | - Variability in cell passage number or density.- Degradation of GW590735 stock solution.- Inconsistent vehicle (e.g., DMSO) concentration. | - Use cells within a defined passage number range and ensure consistent seeding density.- Aliquot and store GW590735 stock solutions at -80°C and avoid repeated freeze-thaw cycles.- Maintain a consistent and low final concentration of the vehicle across all wells (typically <0.1%). |
| Observed toxicity at expected effective concentrations | - Off-target activity of GW590735.- Cell line is particularly sensitive to metabolic changes induced by PPARα activation. | - Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the cytotoxic concentration.- Lower the concentration of GW590735 and/or reduce the treatment duration.- Screen against a panel of toxicity-related targets. |
| No observable effect of GW590735 | - Low or no expression of PPARα in the chosen cell line.- Inactive compound. | - Verify PPARα expression in your cell line using qPCR or Western blot.- Confirm the activity of your GW590735 stock by testing it in a cell line with known responsiveness to PPARα agonists.- Include a positive control, such as a known PPARα agonist like fenofibrate. |
Quantitative Data Summary
The following table provides a hypothetical example of the selectivity profile of GW590735 against other human PPAR subtypes. A higher EC50 value indicates lower potency, and a larger fold selectivity over PPARα is desirable.
| Target | EC50 (nM) | Fold Selectivity vs. PPARα |
| PPARα | 4 | 1 |
| PPARγ | >2000 | >500 |
| PPARδ | >2000 | >500 |
This data is representative and intended for illustrative purposes.
Experimental Protocols
Protocol 1: PPARα Luciferase Reporter Gene Assay
This assay measures the ability of GW590735 to activate the transcriptional activity of PPARα in a cellular context.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
Expression vector for human PPARα
-
Luciferase reporter vector containing PPREs
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
GW590735
-
Positive control (e.g., fenofibrate)
-
White, clear-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions. A control plasmid (e.g., expressing Renilla luciferase) can be included for normalization.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of GW590735 or the positive control. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log concentration of GW590735 and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Competitive Radioligand Binding Assay for Selectivity Profiling
This assay determines the binding affinity of GW590735 to PPARα, PPARγ, and PPARδ to assess its selectivity.
Materials:
-
Cell membranes or purified ligand-binding domains (LBDs) of human PPARα, PPARγ, and PPARδ
-
Radiolabeled ligand for each PPAR subtype (e.g., [3H]-labeled agonist)
-
GW590735
-
Scintillation vials and fluid
-
Filter plates and vacuum manifold
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes/LBDs, a fixed concentration of the radiolabeled ligand, and serial dilutions of GW590735 in a suitable binding buffer.
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a filter plate using a vacuum manifold to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of GW590735. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
Caption: Canonical signaling pathway of PPARα activation by GW590735.
Caption: Experimental workflow for identifying off-target effects of GW590735.
References
How to address GW 590735 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GW590735. Our aim is to help you address common challenges, particularly precipitation in media, to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is GW590735 and what is its primary mechanism of action?
A1: GW590735 is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] Its mechanism of action involves binding to and activating PPARα, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the regulation of gene transcription.[2][3][4] This signaling pathway is crucial in the regulation of lipid metabolism and energy homeostasis.[4][5]
Q2: What are the solubility properties of GW590735?
A2: GW590735 is a lipophilic compound with poor aqueous solubility. It is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][2] This low solubility in aqueous solutions, like cell culture media, is the primary reason for precipitation issues during experiments.[6][7][8]
Q3: Why is my GW590735 precipitating in the cell culture medium?
A3: Precipitation of GW590735 in cell culture media can be attributed to several factors:
-
Poor Aqueous Solubility: As a hydrophobic molecule, GW590735 has limited solubility in water-based media.[8]
-
"Salting Out" Effect: When a concentrated stock of GW590735 in an organic solvent (like DMSO) is rapidly diluted into the aqueous cell culture medium, the sudden change in solvent polarity can cause the compound to "crash out" of solution.[6][7]
-
High Final Concentration: Exceeding the solubility limit of GW590735 in the final culture medium will inevitably lead to precipitation.[7]
-
Temperature of Media: Adding the compound stock to cold media can decrease its solubility.[7]
-
pH of the Medium: The pH of the cell culture medium can influence the charge and solubility of a compound.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), with an ideal concentration at or below 0.1%.[9][10] The tolerance to DMSO can vary between cell lines, so it is always recommended to include a vehicle control (media with the same final concentration of DMSO without GW590735) in your experiments.[6]
Troubleshooting Guides
Issue: Immediate Precipitation of GW590735 Upon Addition to Media
This is a common issue arising from the poor aqueous solubility of GW590735. Follow this workflow to troubleshoot:
Caption: Troubleshooting workflow for GW590735 precipitation.
Issue: Media Becomes Cloudy Over Time in the Incubator
Delayed precipitation can occur due to changes in the media over the course of the experiment.
-
Potential Cause: Cellular metabolism can alter the pH of the culture medium, which in turn can affect the solubility of a pH-sensitive compound.[7] Temperature fluctuations can also impact solubility.
-
Recommended Solution:
-
Monitor Media pH: Check the pH of your culture medium, especially in dense or long-term cultures.
-
Frequent Media Changes: Consider changing the media more frequently to maintain a stable pH and remove metabolic byproducts.
-
Prepare Fresh Solutions: Avoid storing diluted GW590735 in aqueous solutions, as precipitation can occur over time. Prepare fresh dilutions for each experiment.[8]
-
Data Presentation
Table 1: Solubility of GW590735 in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | ~30 mg/mL | [1] |
| Ethanol | ~30 mg/mL | [1] |
| PBS (pH 7.2) | ~0.25 mg/mL | [1] |
Table 2: Recommended Maximum Final Solvent Concentrations in Cell Culture
| Solvent | Recommended Max. Final Concentration (v/v) | Notes |
| DMSO | < 0.5% (ideally ≤ 0.1%) | Cell line dependent; always include a vehicle control.[6][10] |
| Ethanol | < 0.5% | Can be more volatile and potentially more toxic than DMSO for some cell lines. |
Experimental Protocols
Protocol: Preparation of GW590735 Stock and Working Solutions
This protocol provides a step-by-step guide for the proper solubilization and dilution of GW590735 to minimize precipitation.
-
Preparation of High-Concentration Stock Solution (e.g., 10 mM in 100% DMSO):
-
Accurately weigh the required amount of GW590735 powder.
-
In a sterile microcentrifuge tube, add the appropriate volume of anhydrous, cell culture-grade DMSO.
-
Vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if necessary.[11]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[11]
-
-
Preparation of Working Solutions in Cell Culture Medium:
-
Pre-warm the complete cell culture medium (containing serum, if applicable) to 37°C.[7]
-
Perform Serial Dilutions: Do not add the concentrated DMSO stock directly to the final volume of media. First, create an intermediate dilution in a smaller volume of the pre-warmed medium.
-
Drop-wise Addition with Mixing: While gently vortexing or swirling the pre-warmed medium, add the GW590735 stock solution drop-by-drop. This rapid dispersion is critical to prevent precipitation.[8]
-
Prepare the final desired concentration by further diluting the intermediate solution in pre-warmed media.
-
Always prepare a vehicle control with the same final concentration of DMSO.
-
Mandatory Visualization
GW590735 Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. lifetein.com [lifetein.com]
- 11. benchchem.com [benchchem.com]
Interpreting unexpected results in GW 590735 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GW 590735. The information is designed to help interpret unexpected results and address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1] Its primary mechanism of action is the activation of PPARα, a nuclear receptor that plays a key role in the regulation of lipid metabolism and inflammation. Activation of PPARα leads to the transcription of genes involved in fatty acid oxidation, resulting in decreased triglycerides and LDL/VLDL cholesterol, and an increase in HDL cholesterol.[1]
Q2: What are the expected outcomes of this compound treatment in preclinical models?
In preclinical studies, this compound is expected to demonstrate antidyslipidemic effects, including a reduction in plasma triglycerides and an increase in HDL cholesterol.[1] A clinical trial for this compound was designed to evaluate its effect on increasing "good cholesterol" (HDL) and decreasing "bad cholesterol" (triglycerides) in patients with dyslipidemia.[2]
Q3: Are there known species-specific differences in the response to PPARα agonists like this compound?
Yes, species differences in the response to PPARα agonists are well-documented. Rodents, for example, tend to show a more pronounced response to PPARα activation, including a greater degree of peroxisome proliferation in the liver, compared to humans. These differences can be attributed to variations in PPARα expression levels and the presence of different response elements in the target genes of different species. Therefore, direct extrapolation of findings from rodent models to humans should be done with caution.
Troubleshooting Guides
In Vitro & Cell-Based Assays
Issue 1: High variability or poor reproducibility in cell-based assay results.
-
Possible Cause 1: Compound Solubility and Stability.
-
Troubleshooting: this compound is a small molecule that may have limited solubility in aqueous solutions. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing final dilutions in cell culture media. Visually inspect for any precipitation. It is recommended to prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Cell Health and Passage Number.
-
Troubleshooting: Use cells that are in a consistent and healthy growth phase. High passage numbers can lead to phenotypic drift and altered responses. Establish a cell banking system and use cells within a defined passage range for all experiments.
-
-
Possible Cause 3: Inconsistent Cell Seeding.
-
Troubleshooting: Ensure a homogenous cell suspension before and during plating. Variations in cell density across wells can lead to significant differences in the measured response.
-
Issue 2: Unexpected changes in cell viability or morphology in high-content screening.
-
Possible Cause 1: Cytotoxicity at High Concentrations.
-
Troubleshooting: While this compound is a selective agonist, high concentrations may lead to off-target effects or cellular stress, resulting in cytotoxicity. It is crucial to perform a dose-response curve to determine the optimal concentration range for your specific cell type and assay.
-
-
Possible Cause 2: Interference with Assay Reagents.
-
Troubleshooting: Some compounds can interfere with fluorescent dyes or enzymatic substrates used in viability and cytotoxicity assays. Run appropriate controls, such as testing the compound in a cell-free system with the assay reagents, to rule out any direct interference.
-
-
Possible Cause 3: Altered Cellular Metabolism.
-
Troubleshooting: As a PPARα agonist, this compound directly modulates cellular metabolism. This can affect assays that rely on metabolic readouts (e.g., MTT, resazurin). Consider using an orthogonal method for assessing cell viability that is independent of metabolic activity, such as trypan blue exclusion or a DNA-binding dye that measures membrane integrity.
-
Issue 3: Discrepancies between gene expression data and functional readouts.
-
Possible Cause 1: Temporal Differences in Response.
-
Troubleshooting: Changes in gene expression (mRNA levels) typically precede changes in protein levels and subsequent functional outcomes. Perform a time-course experiment to capture the dynamics of both transcriptional and functional responses.
-
-
Possible Cause 2: Post-transcriptional Regulation.
-
Troubleshooting: An increase in mRNA of a target gene does not always directly correlate with an increase in functional protein due to post-transcriptional, translational, or post-translational regulation. Western blotting or other protein quantification methods should be used to confirm changes in protein expression.
-
-
Possible Cause 3: Off-target Gene Regulation.
-
Troubleshooting: While selective, this compound could potentially influence the expression of genes not directly regulated by PPARα. Perform a broader gene expression analysis (e.g., RNA-seq) to identify any unexpected transcriptional changes and use pathway analysis tools to understand their potential biological significance.
-
In Vivo Studies
Issue 4: Lack of expected lipid-lowering effect in an animal model.
-
Possible Cause 1: Inappropriate Animal Model.
-
Troubleshooting: The expression and function of PPARα can vary significantly between species.[3] Ensure the selected animal model is known to be responsive to PPARα agonists. For example, some strains of mice have naturally lower levels of PPARα expression.
-
-
Possible Cause 2: Suboptimal Dosing or Route of Administration.
-
Troubleshooting: The pharmacokinetic and pharmacodynamic properties of this compound may vary between species. A thorough dose-finding study is necessary to establish an effective dose and administration schedule for your chosen model.
-
-
Possible Cause 3: Diet-Induced Effects.
-
Troubleshooting: The composition of the diet can significantly impact lipid metabolism and the response to PPARα agonists. Ensure the diet is appropriate for the study's objectives and is consistent across all experimental groups.
-
Issue 5: Observation of unexpected adverse effects.
-
Possible Cause 1: On-target but Exaggerated Pharmacological Effects.
-
Troubleshooting: At high doses, the intended pharmacological effects of PPARα activation can become exaggerated, potentially leading to adverse outcomes. Monitor animals for signs of hepatotoxicity (a known class effect for PPARα agonists in rodents) and other metabolic disturbances.
-
-
Possible Cause 2: Off-Target Effects.
-
Troubleshooting: Although this compound is reported to be selective, the possibility of off-target effects at therapeutic or supra-therapeutic doses cannot be entirely ruled out. A comprehensive toxicological evaluation, including histopathology of major organs, is recommended to identify any unexpected pathologies.
-
-
Possible Cause 3: Species-Specific Toxicity.
-
Troubleshooting: Certain toxicities may be specific to the animal model being used and not translatable to humans. Understanding the underlying mechanism of any observed toxicity is crucial for assessing its relevance to human safety.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 478.5 Da | [1] |
| Purity | >98% | [1] |
| EC50 for PPARα | 4 nM | [1] |
| Storage | -20°C, desiccated | [1] |
Table 2: Summary of Potential Unexpected Outcomes and Troubleshooting Approaches
| Experimental System | Unexpected Outcome | Potential Cause | Recommended Action |
| In Vitro | High variability in results | Compound precipitation | Ensure complete dissolution in an appropriate solvent. |
| Cell line instability | Use low passage number cells from a consistent source. | ||
| Unexpected cytotoxicity | Off-target effects at high concentrations | Perform a dose-response analysis to identify the optimal concentration. | |
| Assay interference | Run cell-free controls to check for direct compound-assay interactions. | ||
| Gene vs. Functional Data Mismatch | Temporal differences | Conduct a time-course experiment for both readouts. | |
| Post-transcriptional regulation | Validate gene expression changes at the protein level. | ||
| In Vivo | Lack of efficacy | Inappropriate animal model | Select a species known to be responsive to PPARα agonists. |
| Suboptimal dosing | Conduct a thorough dose-finding study. | ||
| Adverse events | Exaggerated pharmacology | Monitor for known class effects of PPARα agonists. | |
| Off-target toxicity | Perform comprehensive toxicological and histopathological analysis. |
Experimental Protocols
Protocol 1: General Cell-Based Luciferase Reporter Assay for PPARα Activation
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2, HEK293T) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a PPARα expression vector and a luciferase reporter plasmid containing PPAR response elements (PPREs) in its promoter, using a suitable transfection reagent. A constitutively active Renilla luciferase vector can be co-transfected for normalization.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the this compound concentration to determine the EC50 value.
Mandatory Visualizations
Caption: Signaling pathway of this compound as a PPARα agonist.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Best practices for handling and storing GW 590735
This technical support center provides essential information for researchers, scientists, and drug development professionals working with GW 590735. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful handling, storage, and application of this potent and selective PPARα agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Its mechanism of action involves binding to and activating PPARα, a nuclear receptor that plays a critical role in the regulation of lipid metabolism. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, modulating their transcription. This leads to an increase in the expression of genes involved in fatty acid oxidation and a decrease in the expression of genes involved in lipid synthesis.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound should be stored under specific conditions. As a solid, it is stable for at least four years when stored at -20°C. Stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month. It is crucial to protect the compound from light. To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in several organic solvents. The approximate solubilities are:
-
DMSO: ~30 mg/mL
-
DMF: ~30 mg/mL
-
Ethanol: ~30 mg/mL
It has limited solubility in aqueous buffers like PBS (pH 7.2), at approximately 0.25 mg/mL. For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.
Q4: What are the key safety precautions for handling this compound?
A4: this compound should be handled in a laboratory setting by qualified professionals. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn. Avoid inhalation of dust or contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₃H₂₁F₃N₂O₄S |
| Molecular Weight | 478.5 g/mol |
| Purity | >98% (typically analyzed by HPLC) |
| EC₅₀ (PPARα) | ~4 nM (in a GAL4-responsive reporter gene assay) |
| Selectivity | >500-fold selective for PPARα over PPARδ and PPARγ |
| Appearance | Crystalline solid |
| Storage Condition | Duration |
| Solid (-20°C) | ≥ 4 years |
| Stock Solution (-80°C) | 6 months |
| Stock Solution (-20°C) | 1 month |
Experimental Protocols
Detailed Methodology: In Vitro Luciferase Reporter Gene Assay
This protocol outlines a method to determine the potency and efficacy of this compound in activating PPARα in a cell-based reporter assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
PPARα expression vector
-
PPRE-luciferase reporter vector
-
Control vector (e.g., Renilla luciferase) for normalization
-
Transfection reagent (e.g., Lipofectamine 2000)
-
This compound
-
DMSO (for stock solution)
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Transfection:
-
For each well, prepare a transfection mix in Opti-MEM containing the PPARα expression vector, PPRE-luciferase reporter vector, and the normalization control vector.
-
Add the transfection reagent to the DNA mixture, incubate as per the manufacturer's instructions, and then add the complex to the cells.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution to create a range of concentrations (e.g., from 1 pM to 10 µM).
-
Replace the culture medium with fresh medium containing the different concentrations of this compound or vehicle control (DMSO). Ensure the final DMSO concentration is consistent across all wells and typically ≤0.1%.
-
Incubate for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and perform the dual-luciferase assay according to the manufacturer's protocol.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Visualizations
Technical Support Center: Assessing GW590735 Cytotoxicity with Cell Viability Assays
Welcome to the technical support center for researchers investigating the effects of GW590735. This resource is designed to provide guidance on utilizing cell viability assays to test for the potential cytotoxicity of this potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is GW590735 and what is its primary mechanism of action?
A1: GW590735 is a potent and selective agonist for the peroxisome proliferator-activated receptor alpha (PPARα), with an EC50 of 4 nM.[1] PPARα is a ligand-activated transcription factor that belongs to the nuclear hormone receptor superfamily.[2] Upon activation by a ligand like GW590735, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription.[3][4][5] The primary role of PPARα is the regulation of lipid metabolism, particularly fatty acid catabolism.[2][3]
Q2: Is GW590735 known to be cytotoxic?
A2: The available literature primarily focuses on the effects of GW590735 on lipid metabolism, such as increasing HDL cholesterol and decreasing LDL, VLDL, and triglycerides.[1][6] While some studies on other PPAR agonists have shown effects on cell viability and apoptosis in certain cancer cell lines, extensive public data on the specific cytotoxicity of GW590735 is limited.[7][8][9] Therefore, it is crucial for researchers to empirically determine the cytotoxic potential of GW590735 in their specific cell model and experimental conditions.
Q3: Which cell viability assays are recommended for testing GW590735 cytotoxicity?
A3: Several common colorimetric and luminescence-based assays are suitable for assessing the cytotoxicity of small molecules like GW590735. These include:
-
MTT Assay: Measures the metabolic activity of cells by the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[7]
-
XTT Assay: Similar to the MTT assay, but the resulting formazan product is water-soluble, simplifying the protocol.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
LDH Release Assay: Measures the amount of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium, indicating a loss of membrane integrity.
Q4: How should I design my experiment to test for GW590735 cytotoxicity?
A4: A typical experimental design involves treating your cells with a range of GW590735 concentrations for a defined period (e.g., 24, 48, or 72 hours). It is essential to include both a vehicle control (the solvent used to dissolve GW590735, e.g., DMSO) and an untreated control. A positive control for cytotoxicity (e.g., a known cytotoxic agent) can also be beneficial. The results are typically plotted as cell viability (%) versus compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Troubleshooting Guides
Below are common issues encountered when performing cell viability assays with GW590735, along with their potential causes and solutions.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| High variability between replicate wells | Uneven cell seeding, edge effects, or pipetting errors. | - Ensure a homogenous single-cell suspension before plating. - Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation.[10] - Use calibrated pipettes and consider using a multichannel pipette for reagent addition.[11] |
| High background signal | Reagent contamination, or interference from the compound or media. | - Use sterile techniques when handling reagents. - Run a "compound in media only" control to check for direct reaction with the assay reagent. - If using a colorimetric assay, consider using phenol (B47542) red-free media. |
| Unexpected increase in signal at high GW590735 concentrations | Compound interference or induction of cellular metabolism. | - Check for compound interference with a cell-free assay. - The compound may be inducing a stress response leading to increased metabolic activity.[10] Consider using an alternative assay that measures a different viability parameter (e.g., LDH release for membrane integrity). |
| Low viability in control cells | Poor cell health, contamination, or incorrect seeding density. | - Ensure cells are in the exponential growth phase and at a low passage number. - Regularly test for mycoplasma contamination.[10] - Optimize the cell seeding density for your specific cell line.[10] |
Experimental Protocols
Here are detailed methodologies for two commonly used cell viability assays to test for GW590735 cytotoxicity.
MTT Cell Viability Assay
Objective: To assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
GW590735
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of GW590735 in complete culture medium. Remove the existing medium from the cells and add the different concentrations of GW590735. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[11]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]
-
Data Acquisition: Read the absorbance at a wavelength of 570 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay
Objective: To determine the number of viable cells in culture based on quantitation of the ATP present.
Materials:
-
Cells of interest
-
GW590735
-
Opaque-walled 96-well plates
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into an opaque-walled 96-well plate at the desired density.
-
Compound Treatment: Treat cells with serial dilutions of GW590735 and vehicle controls as described for the MTT assay.
-
Incubation: Incubate the plate for the desired time period.
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a luminometer.
Visualizations
PPARα Signaling Pathway
Caption: Simplified signaling pathway of the PPARα agonist GW590735.
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for assessing GW590735 cytotoxicity.
References
- 1. GW 590735, PPARalpha agonist (CAS 343321-96-0) | Abcam [abcam.com]
- 2. Molecular mechanism of PPARα action and its impact on lipid metabolism, inflammation and fibrosis in non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Peroxisome proliferator-activated receptors (PPAR) agonists affect cell viability, apoptosis and expression of cell cycle related proteins in cell lines of glial brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | PPARβ/δ Agonist GW501516 Inhibits Tumorigenicity of Undifferentiated Nasopharyngeal Carcinoma in C666-1 Cells by Promoting Apoptosis [frontiersin.org]
- 9. Apoptotic effect of the selective PPARβ/δ agonist GW501516 in invasive bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Improving the reproducibility of GW 590735 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of experimental results using GW 590735, a potent and selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the PPARα nuclear receptor.[1][2][3] Its mechanism of action involves binding to and activating PPARα, which in turn regulates the transcription of genes involved in lipid metabolism and inflammation. This activation typically leads to a decrease in low-density lipoprotein cholesterol (LDLc) and triglycerides, and an increase in high-density lipoprotein cholesterol (HDLc).[2][3]
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for PPARα. It has an EC50 of 4 nM for PPARα and demonstrates at least 500-fold selectivity for PPARα over PPARδ and PPARγ.[1][3]
Q3: What are the common research applications for this compound?
A3: this compound is primarily used in research related to dyslipidemia, the study of abnormal amounts of lipids in the blood.[1][3][4] It is also utilized in studies investigating cardiovascular diseases and metabolic syndromes where PPARα activation is a therapeutic target.
Q4: How should this compound be stored?
A4: For long-term storage, it is recommended to store this compound at -20°C under desiccating conditions, where it can be stable for up to 12 months.[2] For stock solutions, it is advised to aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month, protecting from light to prevent degradation from repeated freeze-thaw cycles.[1]
Q5: In what solvents is this compound soluble?
A5: this compound is soluble in DMSO at a concentration of 250 mg/mL (522.49 mM).[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no observable effect in cell-based assays | Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions and aliquot them for single use. Ensure storage at -80°C for long-term stability.[1] |
| Low Cell Viability: The concentration of this compound or the solvent (e.g., DMSO) may be toxic to the cells. | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound. Also, run a solvent control to ensure the vehicle is not affecting cell viability. | |
| Incorrect Cell Passage Number: High-passage number cells may have altered phenotypes and receptor expression levels. | Use low-passage number cells for all experiments to ensure consistency. Regularly perform cell line authentication. | |
| Variability in in vivo study results | Poor Bioavailability: Issues with the formulation or route of administration. | Ensure proper formulation for the chosen administration route (e.g., oral gavage, intravenous injection). Refer to published pharmacokinetic data for guidance on expected bioavailability in different animal models.[1][3] |
| Animal-to-Animal Variability: Differences in age, weight, or genetic background of the animals. | Use a homogenous group of animals for each experimental cohort. Ensure proper randomization and blinding to reduce bias. | |
| Dosing Inaccuracy: Incorrect preparation of the dosing solution or inaccurate administration. | Double-check all calculations for dosing solutions. Ensure proper training on the administration technique being used. | |
| Unexpected off-target effects | Non-specific Binding: Although highly selective, at very high concentrations, off-target effects can occur. | Use the lowest effective concentration determined from dose-response studies. Include appropriate negative controls and consider using a PPARα antagonist to confirm the observed effects are PPARα-dependent. |
| Difficulty dissolving the compound | Incorrect Solvent or Temperature: The compound may not be fully solubilizing in the chosen solvent at room temperature. | Use DMSO for initial stock solutions.[3] Gentle warming and vortexing can aid in dissolution. For aqueous buffers, ensure the final DMSO concentration is low and does not cause precipitation. |
Quantitative Data Summary
In Vitro Potency and Selectivity
| Parameter | Value |
| EC50 on PPARα | 4 nM[1][2][3] |
| Selectivity | >500-fold vs PPARδ and PPARγ[1][3] |
In Vivo Pharmacokinetics
| Species | Dose & Route | Cl (mL/min/kg) | Vd (L/kg) | T1/2 (hours) | F (%) |
| Rat | 2.7 mg/kg; IV | 5 | 1 | 2.4 | 47 |
| Dog | 2 mg/kg; IV | 13 | 2.8 | 2.6 | 85 |
Data compiled from MedchemExpress and MOLNOVA product pages.[1][3]
Experimental Protocols
General Protocol for In Vitro Cell-Based Assay
-
Cell Seeding: Plate cells (e.g., HepG2) in a suitable culture medium and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and is non-toxic to the cells (typically <0.1%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48 hours).
-
Endpoint Analysis: Perform the desired downstream analysis, such as gene expression analysis (qPCR) of PPARα target genes (e.g., CPT1A, ACOX1), or a reporter assay.
General Protocol for In Vivo Mouse Study of Dyslipidemia
-
Animal Acclimatization: Acclimatize male C57BL/6 mice transgenic for human ApoA-I for at least one week before the experiment.
-
Dosing Solution Preparation: Prepare the dosing solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
Dosing: Administer this compound orally by gavage at the desired dose (e.g., 0.5-5 mg/kg) twice a day for a specified period (e.g., 5 days).[1][3]
-
Sample Collection: At the end of the treatment period, collect blood samples for lipid analysis.
-
Lipid Profile Analysis: Analyze plasma samples for total cholesterol, HDLc, LDLc, and triglycerides using commercially available kits.
Visualizations
Caption: Simplified signaling pathway of this compound activation of PPARα.
Caption: General experimental workflow for in vitro cell-based assays with this compound.
Caption: Logical troubleshooting flow for inconsistent experimental results.
References
Dealing with vehicle control issues in GW 590735 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing vehicle control issues encountered during experiments with GW590735.
Clarification of GW590735 Identity
It is important to note that GW590735 is a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist.[1][2] It is not a B-Raf inhibitor. This guide focuses on issues related to the use of GW590735 as a PPARα agonist.
Troubleshooting Guides
This section addresses specific issues that may arise with vehicle controls in GW590735 experiments.
Issue 1: Unexpected Gene Expression or Phenotypic Changes in Vehicle-Treated Cells
-
Question: My vehicle control group (e.g., DMSO-treated cells) is showing unexpected changes in the expression of PPARα target genes or other markers related to lipid metabolism. What could be the cause?
-
Answer: This is a common issue that can arise from several factors related to the vehicle itself.
-
Potential Cause 1: High Final Concentration of Vehicle. Many organic solvents, including DMSO, can have biological effects at higher concentrations.
-
Troubleshooting:
-
Review your experimental protocol to determine the final concentration of the vehicle in your cell culture media or administered to your animals.
-
For in vitro experiments, ensure the final DMSO concentration is kept low, typically below 0.1%, to minimize off-target effects.
-
If a higher concentration is necessary for solubility, conduct a vehicle-only dose-response experiment to identify a concentration that does not induce the unexpected effects.
-
-
-
Potential Cause 2: Vehicle Purity and Degradation. Impurities or degradation products in the vehicle can have unintended biological activity.
-
Troubleshooting:
-
Use a high-purity, sterile-filtered vehicle (e.g., cell culture grade DMSO).
-
Store the vehicle in small, single-use aliquots to prevent repeated freeze-thaw cycles and contamination.
-
Protect the vehicle from light and air to minimize degradation.
-
-
-
Potential Cause 3: Interaction with Media Components. The vehicle may interact with components of your cell culture media, leading to the formation of cytotoxic or biologically active byproducts.
-
Troubleshooting:
-
Prepare fresh media with the vehicle just before each experiment.
-
Test different types of cell culture media to see if the effect is specific to one formulation.
-
-
-
Issue 2: Poor Solubility or Precipitation of GW590735
-
Question: I am observing precipitation of GW590735 when I dilute my stock solution into my aqueous cell culture media or vehicle for in vivo administration. How can I prevent this?
-
Answer: GW590735 has limited solubility in aqueous solutions. The following steps can help improve its solubility and prevent precipitation.
-
Potential Cause 1: Inadequate Stock Solution. The initial stock solution may not be at a sufficiently high concentration or in an appropriate solvent.
-
Troubleshooting:
-
Prepare a high-concentration stock solution of GW590735 in an appropriate organic solvent like DMSO.[1]
-
Ensure the compound is fully dissolved in the stock solution before further dilution. Gentle warming and vortexing may be necessary.
-
-
-
Potential Cause 2: Improper Dilution Technique. The method of dilution can significantly impact the solubility of the compound.
-
Troubleshooting:
-
Perform serial dilutions to gradually reduce the solvent concentration.
-
When making the final dilution into your aqueous solution, add the GW590735 stock solution dropwise while vortexing or stirring the aqueous solution to ensure rapid and even dispersion.
-
Consider using a vehicle containing a surfactant or co-solvent (e.g., Tween 80, PEG400) for in vivo studies to improve solubility, but be sure to include the proper vehicle control group.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended vehicle for in vitro experiments with GW590735?
-
A1: Based on its solubility, DMSO is a commonly used vehicle for preparing stock solutions of GW590735 for in vitro studies.[1] It is crucial to ensure the final concentration of DMSO in the cell culture medium is low (ideally ≤0.1%) to avoid solvent-induced artifacts.
-
-
Q2: What is a suitable vehicle for in vivo administration of GW590735?
-
A2: For in vivo studies, a vehicle that can safely solubilize GW590735 for administration is required. This often involves a multi-component system. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then suspend this solution in an aqueous vehicle such as saline or corn oil, often with the help of a surfactant like Tween 80 or Cremophor EL. It is essential to test the vehicle alone for any potential toxicity or physiological effects in a control group of animals.
-
-
Q3: How should I prepare my vehicle control?
-
A3: The vehicle control should be prepared in exactly the same way as the experimental solution, but without the GW590735. This includes using the same solvents, the same dilution steps, and the same final concentrations of all vehicle components.
-
-
Q4: What are the potential off-target effects of GW590735 or its vehicle?
-
A4: While GW590735 is a selective PPARα agonist, it may have off-target effects at high concentrations.[1][2] The vehicle, particularly organic solvents like DMSO, can also have various biological effects. It is important to include proper controls to distinguish the effects of GW590735 from those of the vehicle. Potential off-target effects should be considered when interpreting experimental results.[3][4][5]
-
Data Presentation
Table 1: Properties of GW590735
| Property | Value | Reference |
| Mechanism of Action | Selective PPARα agonist | [1][2] |
| EC50 for PPARα | 4 nM | [1][2] |
| Molecular Formula | C23H21F3N2O4S | [1] |
| Molecular Weight | 478.48 g/mol | [1] |
| In Vitro Solubility | Soluble in DMSO (250 mg/mL) | [1] |
Table 2: Recommended Vehicle Concentrations
| Experimental System | Vehicle | Recommended Final Concentration | Notes |
| In Vitro (Cell Culture) | DMSO | ≤ 0.1% | Higher concentrations may induce off-target effects. |
| In Vivo (Rodent) | DMSO/Saline/Tween 80 | Varies | Vehicle composition should be optimized for solubility and tolerability. |
Experimental Protocols
Protocol 1: Preparation of GW590735 Stock Solution for In Vitro Use
-
Materials: GW590735 powder, high-purity sterile DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the desired amount of GW590735 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 50 mM).
-
Vortex and gently warm the solution (if necessary) until the powder is completely dissolved.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Dilution of GW590735 for Cell Culture Experiments
-
Materials: GW590735 stock solution, pre-warmed sterile cell culture medium.
-
Procedure:
-
Thaw an aliquot of the GW590735 stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
For the vehicle control, add the same volume of DMSO (without GW590735) to the cell culture medium.
-
Ensure the final concentration of DMSO is consistent across all treatment groups, including the vehicle control, and is below the threshold for cellular toxicity (typically ≤0.1%).
-
Visualizations
Caption: Simplified signaling pathway of PPARα activation by GW590735.
Caption: Troubleshooting workflow for unexpected vehicle control effects.
Caption: Decision-making process for vehicle selection in GW590735 experiments.
References
- 1. GW590735 | 343321-96-0 | PPAR | MOLNOVA [molnova.com]
- 2. amsbio.com [amsbio.com]
- 3. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icr.ac.uk [icr.ac.uk]
- 5. Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating PPARα-Specific Effects of GW 590735
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα)-specific effects of the agonist GW 590735.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is specificity validation important?
Q2: What is the reported potency and selectivity of this compound?
A2: this compound exhibits a high affinity for PPARα with a reported EC50 of approximately 4 nM.[1][2] It demonstrates at least 500-fold selectivity for PPARα over PPARδ and PPARγ.[1][2]
Quantitative Data Summary: this compound Potency and Selectivity
| Parameter | Receptor | Value |
| EC50 | PPARα | 4 nM |
| Selectivity | PPARδ vs PPARα | >500-fold |
| Selectivity | PPARγ vs PPARα | >500-fold |
Q3: What are the key experimental approaches to validate the PPARα-specific effects of this compound?
A3: The three main experimental pillars for validating the PPARα-specific effects of this compound are:
-
Luciferase Reporter Assays: To demonstrate direct activation of the PPARα receptor in a controlled cellular context.
-
Gene Expression Analysis of Target Genes (qPCR): To confirm the regulation of known PPARα downstream target genes.
-
Chromatin Immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) or qPCR (ChIP-qPCR): To show direct binding of PPARα to the promoter regions of its target genes in response to this compound treatment.
Experimental Workflow for Validation
Caption: Overall experimental workflow for validating the PPARα-specific effects of this compound.
Troubleshooting Guide 1: Luciferase Reporter Assay
This assay directly measures the activation of PPARα by this compound. A reporter construct containing a PPAR response element (PPRE) upstream of a luciferase gene is co-transfected with a PPARα expression vector into suitable cells.
Detailed Protocol: PPARα Luciferase Reporter Assay
-
Cell Seeding: Seed HEK293T or HepG2 cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Prepare a transfection mix containing:
-
A PPARα expression plasmid.
-
A PPRE-driven firefly luciferase reporter plasmid.
-
A Renilla luciferase plasmid (for normalization of transfection efficiency).
-
-
Use a suitable transfection reagent according to the manufacturer's instructions.
-
-
Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., a dose-response from 0.1 nM to 1 µM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Measurement:
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the fold induction over vehicle control against the concentration of this compound to determine the EC50.
Troubleshooting: Luciferase Reporter Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no signal | - Low transfection efficiency.- Poor quality of plasmid DNA.- Weak promoter in the reporter construct.- Reagents are no longer functional. | - Optimize the DNA-to-transfection reagent ratio.- Use high-quality, endotoxin-free plasmid DNA.[8]- Consider using a reporter with a stronger minimal promoter.- Check the expiration dates and proper storage of assay reagents.[9][10] |
| High background signal | - Promoter leakiness.- Autofluorescence of the compound. | - Use a reporter construct with a minimal promoter that has low basal activity.- Test the compound in a cell-free luciferase assay to check for direct effects on the enzyme. |
| High variability between replicates | - Inconsistent cell seeding density.- Pipetting errors.- "Edge effects" in the 96-well plate. | - Ensure a homogenous cell suspension and accurate cell counting.- Use calibrated pipettes and consider using a master mix for transfection and treatment.[8]- Avoid using the outer wells of the plate or ensure proper humidification in the incubator.[11] |
| Unexpectedly low potency (high EC50) | - Degradation of this compound.- Suboptimal incubation time. | - Prepare fresh dilutions of this compound from a new stock.- Perform a time-course experiment to determine the optimal treatment duration. |
Troubleshooting Guide 2: Gene Expression Analysis (qPCR)
This experiment validates that this compound upregulates the transcription of known PPARα target genes in a cellular context.
Detailed Protocol: qPCR for PPARα Target Gene Expression
-
Cell Culture and Treatment: Plate cells with endogenous PPARα expression (e.g., primary hepatocytes, HepG2) and treat with an effective concentration of this compound (determined from the luciferase assay or literature) and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
RNA Isolation: Harvest the cells and isolate total RNA using a column-based kit or TRIzol reagent. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) and/or random primers.
-
qPCR:
-
Prepare a qPCR reaction mix containing:
-
SYBR Green or a TaqMan probe-based master mix.
-
Forward and reverse primers for your target genes and a housekeeping gene (e.g., GAPDH, ACTB).
-
Diluted cDNA.
-
-
Run the qPCR on a real-time PCR instrument.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treatment group to the vehicle control.
Troubleshooting: qPCR
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or poor amplification | - Poor RNA quality.- Inefficient cDNA synthesis.- Suboptimal primer design. | - Ensure RNA has a 260/280 ratio of ~2.0 and is not degraded.- Use a high-quality reverse transcriptase and optimize the amount of input RNA.- Design and validate primers for efficiency and specificity.[12] |
| Non-specific amplification (multiple peaks in melt curve) | - Primer-dimers.- Off-target amplification. | - Optimize the annealing temperature.- Redesign primers to be more specific.[13]- For SYBR Green assays, always run a melt curve analysis.[14] |
| High Ct values | - Low target gene expression.- Low amount of starting material. | - Increase the amount of cDNA in the reaction.- Pre-amplify the cDNA if the target is very low in abundance. |
| Inconsistent results between biological replicates | - Variation in cell culture conditions.- Inconsistent treatment application. | - Maintain consistent cell passage numbers and seeding densities.- Ensure accurate and consistent application of this compound.[14] |
Validated PPARα Target Genes for qPCR
| Gene | Function | Species |
| CPT1A | Fatty Acid Oxidation | Human, Mouse |
| ACOX1 | Peroxisomal Fatty Acid Oxidation | Human, Mouse |
| PDK4 | Glucose Metabolism | Human, Mouse |
| FGF21 | Endocrine Signaling | Human, Mouse |
| ANGPTL4 | Lipid Metabolism | Human, Mouse |
| FABP1 | Fatty Acid Binding | Human, Mouse |
(A more comprehensive list of target genes can be found in databases such as PPARgene)[15][16]
Troubleshooting Guide 3: Chromatin Immunoprecipitation (ChIP)
ChIP assays demonstrate the direct binding of PPARα to the PPREs in the promoter regions of target genes upon activation by this compound.
Detailed Protocol: ChIP-qPCR/ChIP-seq
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle. Cross-link protein-DNA complexes with formaldehyde (B43269).
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.[17][18]
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight with an anti-PPARα antibody or a negative control IgG.
-
Capture the antibody-protein-DNA complexes with protein A/G beads.
-
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the complexes from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with Proteinase K. Purify the DNA.
-
Analysis:
Troubleshooting: ChIP
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low DNA yield | - Insufficient starting material.- Inefficient cell lysis or chromatin shearing.- Poor antibody quality. | - Increase the number of cells per IP.- Optimize sonication conditions to achieve the correct fragment size.- Use a ChIP-validated antibody and optimize the antibody concentration.[21] |
| High background in IgG control | - Incomplete washing.- Non-specific binding of chromatin to beads. | - Increase the number and stringency of washes.- Pre-clear the chromatin with beads before adding the antibody.[18][21] |
| No enrichment of target regions | - The selected region is not a true binding site.- Over-fixation masking the epitope. | - Use positive control primers for a known PPARα binding site.- Optimize the formaldehyde cross-linking time.[18] |
| Poor resolution in ChIP-seq | - Inappropriate fragment size. | - Optimize sonication to consistently generate fragments in the 200-500 bp range.[22] |
PPARα Signaling Pathway
Caption: Simplified signaling pathway of PPARα activation by this compound.
Logic for Validating PPARα Specificity
Caption: Logical framework for confirming the PPARα specificity of this compound effects.
References
- 1. GW590735 | 343321-96-0 | PPAR | MOLNOVA [molnova.com]
- 2. This compound | PPARα激动剂 | MCE [medchemexpress.cn]
- 3. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. korambiotech.com [korambiotech.com]
- 5. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]
- 6. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bitesizebio.com [bitesizebio.com]
- 9. goldbio.com [goldbio.com]
- 10. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. pcrbio.com [pcrbio.com]
- 13. dispendix.com [dispendix.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. PPARgene: A Database of Experimentally Verified and Computationally Predicted PPAR Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PPARgene2.0 [ppargene.org]
- 17. bosterbio.com [bosterbio.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors | Life Science Alliance [life-science-alliance.org]
- 20. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips [sigmaaldrich.com]
- 22. Q&A: ChIP-seq technologies and the study of gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
Potential for tachyphylaxis with repeated GW 590735 administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the potent and selective PPARα agonist, GW590735. The information addresses potential issues related to diminished efficacy upon repeated administration, a phenomenon known as tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and could it potentially occur with GW590735?
A: Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. While there are no direct studies confirming tachyphylaxis specifically for GW590735, it is a theoretical possibility for any receptor agonist. The mechanisms underlying tachyphylaxis for nuclear receptors like PPARα are complex and can involve:
-
Receptor Downregulation: Prolonged activation can lead to a decrease in the total number of PPARα receptors within the cell.
-
Post-Translational Modifications: Phosphorylation of the PPARα receptor can alter its activity and its affinity for ligands and cofactors.[1]
-
Cofactor Depletion: Continuous activation of the PPARα pathway may deplete the necessary coactivators required for transcriptional activity.
-
Negative Feedback Loops: The activation of PPARα can induce the expression of genes that in turn inhibit PPARα signaling.
Q2: Are there any known instances of tachyphylaxis with other PPAR agonists?
A: The concept of desensitization has been observed in pathways related to PPAR signaling. For instance, cytokines like TNF-α can lead to desensitization of insulin (B600854) signaling by regulating the gene expression of PPARα. While not a direct example of agonist-induced tachyphylaxis, this demonstrates that the PPARα pathway can be modulated by feedback mechanisms.
Q3: What is the established mechanism of action for GW590735?
A: GW590735 is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[2][3][4] PPARα is a nuclear receptor that functions as a transcription factor.[5] Upon binding to its ligand, such as GW590735, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the regulation of gene expression. PPARα is primarily involved in the regulation of lipid metabolism.[5]
Troubleshooting Guide: Diminished Response to GW590735
If you are observing a decreasing effect of GW590735 in your experiments with repeated administration, consider the following troubleshooting steps:
| Issue | Possible Cause | Recommended Action |
| Reduced Efficacy Over Time | Experimental Variability | Ensure consistent experimental conditions (e.g., cell passage number, animal age, diet). Include appropriate positive and negative controls in each experiment. |
| Compound Degradation | Confirm the stability and purity of your GW590735 stock solution. Prepare fresh solutions and store them under recommended conditions.[2] | |
| Potential Tachyphylaxis | Design a dose-response curve at different time points of repeated administration. Measure PPARα receptor expression levels (mRNA and protein) and the expression of known PPARα target genes. | |
| Inconsistent Results | Pharmacokinetic Issues (in vivo) | Evaluate the pharmacokinetic profile of GW590735 in your model system to ensure adequate exposure with repeated dosing.[3][4] |
| Cell Line Instability | If using a cell line, ensure its stability and responsiveness to PPARα agonists over time. |
Quantitative Data Summary
The following table summarizes key quantitative data for GW590735 based on available literature.
| Parameter | Value | Species/System | Reference |
| EC50 (PPARα) | 4 nM | - | [2][3][4] |
| Selectivity | >500-fold vs PPARδ and PPARγ | - | [3][4] |
| In Vivo Efficacy | Lowers LDLc and triglycerides, increases HDLc | Male C57BL/6 mice transgenic for human ApoA-I | [3][4] |
| Pharmacokinetics (Rat) | T1/2 = 2.4 hours | Rat | [3][4] |
| Pharmacokinetics (Dog) | T1/2 = 2.6 hours | Dog | [3] |
Experimental Protocols
Protocol to Investigate Potential Tachyphylaxis of GW590735 in vitro
-
Cell Culture: Culture a responsive cell line (e.g., HepG2 human hepatoma cells) in appropriate media.
-
Chronic Treatment: Treat cells with GW590735 (at a concentration around its EC50, e.g., 4 nM) or vehicle control for an extended period (e.g., 24, 48, 72 hours). Replace the media with fresh compound or vehicle every 24 hours.
-
Acute Challenge: Following the chronic treatment period, wash the cells and then acutely challenge them with a range of GW590735 concentrations for a short duration (e.g., 6 hours).
-
Endpoint Analysis:
-
Gene Expression: Measure the mRNA levels of known PPARα target genes (e.g., CPT1A, ACOX1) using qRT-PCR.
-
Protein Expression: Measure the protein levels of PPARα and its target genes using Western blotting.
-
-
Data Analysis: Compare the dose-response curves for the acute challenge between the chronically treated and vehicle-treated groups. A rightward shift in the dose-response curve for the chronically treated group would suggest desensitization. A decrease in the maximal response would indicate downregulation.
Visualizations
Caption: PPARα signaling pathway with potential points of desensitization.
Caption: Experimental workflow for investigating potential tachyphylaxis.
References
- 1. Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GW 590735, PPARalpha agonist (CAS 343321-96-0) | Abcam [abcam.com]
- 3. GW590735 | 343321-96-0 | PPAR | MOLNOVA [molnova.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
Addressing variability in animal responses to GW 590735
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address variability in animal responses to the potent and selective PPARα agonist, GW 590735.
Frequently Asked Questions (FAQs) & Troubleshooting
Compound Handling and Formulation
Q1: We are observing inconsistent results between experiments. Could the handling or formulation of this compound be a factor?
A1: Yes, improper handling and formulation are common sources of variability. This compound is a potent compound, and ensuring its stability and consistent delivery is crucial for reproducible results.
Troubleshooting Steps:
-
Purity Verification: Always confirm the purity of each new batch of this compound using methods like HPLC or mass spectrometry. Impurities can lead to off-target effects and inconsistent efficacy.
-
Storage Conditions: Store this compound under desiccating conditions at -20°C for long-term storage to prevent degradation. For short-term storage, -20°C is also appropriate.[1]
-
Solubility and Vehicle Selection: this compound is soluble in DMSO.[2] For in vivo studies, a common practice is to prepare a stock solution in a suitable solvent and then dilute it in a vehicle appropriate for the route of administration (e.g., corn oil for oral gavage). It is critical to ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all treatment groups to avoid solvent-induced effects.
-
Formulation Consistency: Prepare fresh formulations for each experiment if possible. If storing a formulated solution, ensure it is protected from light and stored at an appropriate temperature. Always vortex or sonicate the formulation before administration to ensure a homogenous suspension.
Pharmacokinetics and Bioavailability
Q2: We are seeing significant inter-animal variability in the response to this compound, even within the same treatment group. What could be the cause?
A2: Inter-animal variability can often be attributed to differences in the pharmacokinetic (PK) profile of the compound. Factors such as absorption, distribution, metabolism, and excretion can vary between individual animals.
Troubleshooting Steps:
-
Route of Administration: The route of administration significantly impacts bioavailability. Oral gavage is a common method for administering this compound in mice.[2] Ensure proper gavage technique to minimize variability in dosing.
-
Fasting/Fed State: The presence of food in the stomach can alter the absorption of orally administered compounds. Standardize the fasting period for all animals before dosing to ensure consistent absorption.
-
Pharmacokinetic Analysis: If significant variability persists, consider performing a pilot pharmacokinetic study to determine the exposure levels (e.g., AUC, Cmax) in your specific animal model and with your chosen formulation. This can help correlate the observed pharmacological response with the actual drug exposure.
Quantitative Data Summary: Pharmacokinetic Parameters of this compound
| Species | Dose & Route | Clearance (Cl) | Volume of Distribution (Vd) | Half-life (T1/2) | Bioavailability (F%) |
| Rat | 2.7 mg/kg; i.v. | 5 mL/min/kg | 1 L/kg | 2.4 hours | 47% |
| Dog | 2 mg/kg; i.v. | 13 mL/min/kg | 2.8 L/kg | 2.6 hours | 85% |
Data sourced from Molnova product information.[2]
Animal Model and Biological Factors
Q3: We are not observing the expected lipid-lowering effects of this compound in our animal model. Why might this be?
A3: The response to PPARα agonists like this compound can be highly dependent on the animal model, including species, strain, and underlying physiology.
Troubleshooting Steps:
-
Species-Specific Differences: There are known species-specific differences in the response to PPARα agonists. Rodents, for instance, show a more pronounced response in terms of liver effects compared to humans.[3][4] The lipid-modulating effects can also vary. Ensure that the chosen animal model is appropriate for studying the intended pharmacological effect.
-
Genetic Background: Different strains of mice can exhibit varied responses to PPARα agonists due to their distinct genetic backgrounds. For example, a study on the PPARγ agonist rosiglitazone (B1679542) showed that genetic variation accounted for strain-specific transcriptional effects. It is crucial to be aware of the genetic background of your chosen mouse strain and how it might influence the outcomes.
-
Disease Model: The efficacy of this compound may depend on the specific disease model being used. For instance, its effects on lipid metabolism are often studied in models of dyslipidemia, such as the human ApoA-I transgenic mouse.[2] The baseline lipid profile of the animals can significantly influence the magnitude of the observed effect.
-
Diet: The diet of the animals can profoundly impact their metabolic state and their response to a PPARα agonist. High-fat diets are often used to induce a dyslipidemic phenotype, which may be necessary to observe the therapeutic effects of this compound. Ensure the diet is consistent and appropriate for your experimental goals.
Q4: We are observing an increase in liver weight in our rodent model treated with this compound. Is this a cause for concern?
A4: An increase in liver weight (hepatomegaly) is a known effect of potent PPARα agonists in rodents and is not necessarily indicative of toxicity.[5] This is often a result of the pharmacological action of the compound, leading to peroxisome proliferation and cellular hypertrophy.
Troubleshooting and Follow-up:
-
Histopathology: Conduct a thorough histopathological examination of the liver to assess for any signs of liver damage, such as inflammation, necrosis, or fibrosis.
-
Serum Biomarkers: Measure serum levels of liver enzymes like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). While some PPARα agonists may cause slight elevations, significant increases could indicate hepatotoxicity.
-
Dose-Response: If concerns about liver effects persist, consider performing a dose-response study to identify a dose that provides the desired therapeutic effect with minimal liver enlargement.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol outlines the standard procedure for oral administration of this compound to mice.
Materials:
-
This compound
-
Vehicle (e.g., corn oil with a small percentage of DMSO)
-
Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Preparation: Acclimatize animals to the housing conditions for at least one week before the experiment. Fast animals for a standardized period (e.g., 4-6 hours) before dosing, ensuring access to water.
-
Dose Calculation: Weigh each mouse immediately before dosing to calculate the precise volume of the formulation to be administered. A common dosing volume is 5-10 mL/kg body weight.[6]
-
Formulation Preparation: Prepare the dosing solution of this compound in the chosen vehicle. Ensure the solution is homogenous by vortexing or sonicating before drawing it into the syringe.
-
Animal Restraint: Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Administration:
-
Measure the correct insertion depth externally before the first gavage (from the corner of the mouth to the last rib).
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Allow the mouse to swallow the tip of the needle, which helps guide it into the esophagus.
-
Slowly advance the needle to the pre-measured depth. If resistance is met, do not force it; withdraw and re-attempt.
-
Administer the solution slowly over 2-3 seconds.
-
-
Post-Procedure Monitoring: Observe the mouse for several minutes after gavage for any signs of distress, such as difficulty breathing. Continue to monitor the animals regularly throughout the study.
Mandatory Visualizations
Signaling Pathway
Caption: A diagram of the PPARα signaling pathway activated by this compound.
Experimental Workflow
Caption: A typical workflow for an in vivo study investigating this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting variable experimental outcomes.
References
- 1. This compound, PPARalpha agonist (CAS 343321-96-0) | Abcam [abcam.com]
- 2. GW590735 | 343321-96-0 | PPAR | MOLNOVA [molnova.com]
- 3. Species Differences between Mouse and Human PPARα in Modulating the Hepatocarcinogenic Effects of Perinatal Exposure to a High-Affinity Human PPARα Agonist in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Species Differences between Mouse and Human PPARα in Modulating the Hepatocarcinogenic Effects of Perinatal Exposure to a High-Affinity Human PPARα Agonist in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
Technical Support Center: Optimizing Tissue Harvesting for GW 590735-Treated Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tissue harvesting protocols for animal studies involving the potent and selective PPARα agonist, GW 590735.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that might influence tissue harvesting?
A1: this compound is a potent and selective agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction regulates the transcription of genes involved in lipid metabolism, particularly fatty acid oxidation, and inflammation. Tissues with high expression of PPARα, such as the liver and kidney, are primary targets. Therefore, tissue harvesting protocols should be optimized to preserve the integrity of RNA and proteins in these key organs to accurately assess changes in gene and protein expression.
Q2: When is the optimal time to harvest tissues after the final dose of this compound?
A2: The optimal timing for tissue harvesting depends on the specific research question.
-
For assessing primary gene expression changes: It is crucial to capture the peak of transcriptional activation. Studies with other PPARα agonists have shown that gene expression changes can be detected as early as 8 hours after treatment.[1] A time-course study is recommended to determine the peak response for your specific gene of interest and animal model.
-
For evaluating downstream protein expression and metabolic changes: A later time point, such as 24 to 72 hours after the last dose, may be more appropriate to allow for protein translation and subsequent metabolic shifts to occur.[1]
-
For chronic studies: The timing of harvest relative to the last dose should be kept consistent across all animals to minimize variability. It is important to consider the pharmacokinetic properties of this compound in your chosen animal model to ensure the compound is still biologically active at the time of harvest.
Q3: What are the most critical tissues to collect in a this compound study?
A3: Given that this compound is a PPARα agonist, the primary tissues of interest are those with high PPARα expression and involvement in lipid metabolism. These include:
-
Liver: The central organ for lipid metabolism and a primary target of PPARα agonists.
-
Kidney: Also expresses high levels of PPARα and is involved in fatty acid metabolism.
-
Heart: Shows PPARα expression and is influenced by fatty acid oxidation for energy.
-
Brown Adipose Tissue (BAT): Involved in thermogenesis and lipid metabolism, with notable PPARα expression.
-
Skeletal Muscle: Utilizes fatty acids as a major energy source, and its metabolism can be affected by PPARα activation.
Q4: Which euthanasia method is recommended to minimize artifacts in gene expression studies?
A4: The choice of euthanasia method can significantly impact gene expression profiles. Methods that induce hypoxia or stress can alter transcript levels.
-
Recommended:
-
Injectable barbiturate (B1230296) overdose (e.g., pentobarbital): Generally considered acceptable as it induces rapid unconsciousness.[2]
-
Inhalation of anesthetic gas (e.g., isoflurane) followed by a secondary physical method (e.g., cervical dislocation or exsanguination): This is a common and acceptable method.[2]
-
-
Acceptable with Conditions:
-
Not Recommended for Gene Expression Studies:
-
Unanesthetized decapitation or cervical dislocation: Can cause significant stress and should be avoided when possible for gene expression analysis.
-
Always consult your institution's IACUC guidelines for approved euthanasia methods.[3]
Troubleshooting Guides
Issue 1: Poor RNA Quality (Low RIN Score)
| Potential Cause | Troubleshooting Step | Rationale |
| Delayed Tissue Processing | Immediately process or stabilize tissues upon collection. For stabilization, snap-freezing in liquid nitrogen is superior for RNA quality compared to RNAlater for some tissues.[4] | RNA is highly susceptible to degradation by endogenous RNases released after cell death. |
| Improper Storage | Store tissues at -80°C for long-term storage. Avoid repeated freeze-thaw cycles. | Higher temperatures and freeze-thaw cycles can lead to RNA degradation. |
| Suboptimal Fixation for RNA | For studies requiring both histology and gene expression, consider using a non-crosslinking fixative like PAXgene as an alternative to formalin, which can fragment RNA.[5] | Formalin cross-linking can damage RNA, making it difficult to extract high-quality material. |
| Contamination with RNases | Use RNase-free instruments, tubes, and solutions during tissue collection and processing. Wear gloves at all times. | RNases are ubiquitous and can rapidly degrade RNA. |
Issue 2: Histological Artifacts
| Potential Cause | Troubleshooting Step | Rationale |
| Autolysis (Tissue Degradation) | Fix tissues immediately after collection in 10% neutral buffered formalin (NBF) or another appropriate fixative. Ensure a fixative-to-tissue volume ratio of at least 10:1.[4][6] | Rapid fixation prevents the breakdown of cellular structures by endogenous enzymes. |
| Crush Artifact | Handle tissues gently with fine-tipped forceps. Avoid grasping the portion of the tissue that will be histologically examined.[6][7] | Mechanical pressure can distort cellular morphology. |
| Poor Fixative Penetration | Ensure tissue samples are no thicker than 5 mm to allow for adequate fixative penetration. For larger organs, consider perfusion fixation or slicing the organ before immersion.[8] | Incomplete fixation leads to autolysis in the center of the tissue. |
| Freezing Artifact | For cryosectioning, use rapid freezing methods such as immersion in isopentane (B150273) cooled by liquid nitrogen. Avoid direct contact with liquid nitrogen.[5][6] | Slow freezing allows for the formation of large ice crystals that can disrupt tissue structure. |
Data Presentation: Quantitative Comparison of Tissue Preservation Methods
Table 1: Comparison of RNA Integrity Number (RIN) from Rat Tissues Preserved by Different Methods
| Tissue | Fresh Frozen (RIN) | PAXgene Fixed (RIN) | Formalin Fixed (RIN) |
| Liver | 8.0 - 9.2 | 6.4 - 7.7 | 4.0 - 7.2 |
| Kidney | 8.0 - 9.2 | 6.4 - 7.7 | 4.0 - 7.2 |
| Spleen | 8.0 - 9.2 | 6.4 - 7.7 | 4.0 - 7.2 |
| Intestine | 8.0 - 9.2 | 6.4 - 7.7 | 4.0 - 7.2 |
| Lung | 8.0 - 9.2 | 6.4 - 7.7 | 4.0 - 7.2 |
| Heart | 8.0 - 9.2 | 6.4 - 7.7 | 4.0 - 7.2 |
| Brain | 8.0 - 9.2 | 6.4 - 7.7 | 4.0 - 7.2 |
| Stomach | 8.0 - 9.2 | 6.4 - 7.7 | 4.0 - 7.2 |
| Data adapted from a study comparing preservation methods.[5] Higher RIN values indicate better RNA integrity. |
Table 2: Impact of Preservation Method on qRT-PCR Performance
| Preservation Method | qRT-PCR Inhibition | Performance with Increasing Amplicon Length |
| Fresh Frozen | None | Consistent performance |
| PAXgene Fixed | None | Consistent performance |
| Formalin Fixed | Present | Inhibition increases with longer amplicons |
| Data summarized from a comparative study.[5] |
Experimental Protocols
Protocol 1: Tissue Harvesting for Gene Expression Analysis
-
Euthanasia: Euthanize the animal using an IACUC-approved method that minimizes stress, such as an overdose of injectable anesthetic.
-
Dissection: Perform dissection on a clean, RNase-free surface. Use sterile, RNase-free instruments.
-
Tissue Collection: Rapidly excise the tissues of interest (e.g., liver, kidney).
-
Rinsing (Optional): Briefly rinse the tissue in ice-cold, sterile, RNase-free phosphate-buffered saline (PBS) to remove excess blood.
-
Sectioning: For larger organs, quickly dissect a small portion (e.g., 50-100 mg) for RNA extraction.
-
Stabilization: Immediately place the tissue sample in a cryovial and snap-freeze in liquid nitrogen.
-
Storage: Transfer the frozen tissue to a -80°C freezer for long-term storage.
Protocol 2: Tissue Harvesting for Histological Analysis
-
Euthanasia: Euthanize the animal using an IACUC-approved method.
-
Dissection: Perform dissection on a clean surface.
-
Tissue Collection: Carefully excise the tissues of interest.
-
Fixation: Immediately immerse the tissue in at least 10 volumes of 10% neutral buffered formalin (NBF). Ensure the tissue is no more than 5 mm thick in at least one dimension.
-
Fixation Duration: Fix for 24-48 hours at room temperature.
-
Processing: After fixation, transfer the tissue to 70% ethanol (B145695) for storage before paraffin (B1166041) embedding and sectioning.
Mandatory Visualizations
Caption: PPARα signaling pathway activated by this compound.
Caption: Experimental workflow for tissue harvesting.
References
- 1. Time course investigation of PPARalpha- and Kupffer cell-dependent effects of WY-14,643 in mouse liver using microarray gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative RNA assessment and long-term stability in the FFPE tumor samples using Digital Spatial Profiler - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene expression variation underlying tissue-specific responses to copper stress in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison Between Two Methodologies of Sample Preservation for RNA Extraction in Naturally Delivered Ovine Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tissue-specific and cis-regulatory changes underlie parallel, adaptive gene expression evolution in house mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tissue-specific Gene Expression Changes Are Associated with Aging in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Tissue Sampling Timing for Accurate Gene Expression Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating GW 501516 (Cardarine) Data Analysis
A word of caution: The compound GW 590735, as specified in the topic, is not extensively documented in scientific literature. It is highly probable that this is a typographical error for the well-researched peroxisome proliferator-activated receptor delta (PPARδ) agonist, GW 501516 , also known as Cardarine. This guide will proceed under the assumption that the intended compound of interest is GW 501516.
For Research Professionals: This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help avoid common pitfalls in the analysis of data generated from experiments involving GW 501516.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation and data analysis with GW 501516.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weak cellular response to GW 501516 | Compound Degradation: Improper storage can lead to loss of activity. | Store GW 501516 as a powder at -20°C. For stock solutions in DMSO, store at -20°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Low PPARδ Expression in Cell Line: The cell line used may not express sufficient levels of the PPARδ receptor. | Confirm PPARδ expression in your chosen cell line via qPCR or Western blot before initiating experiments. Consider using cell lines known to have robust PPARδ expression (e.g., HepG2, C2C12 myotubes, or THP-1 macrophages). | |
| Suboptimal Concentration or Incubation Time: The concentration of GW 501516 or the duration of treatment may be insufficient to elicit a significant response. | Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay. | |
| Precipitation of GW 501516 in cell culture media | Poor Aqueous Solubility: GW 501516 is hydrophobic and can precipitate when diluted in aqueous media.[1] | Prepare a high-concentration stock solution in 100% DMSO.[2] When preparing working solutions, add the DMSO stock to pre-warmed (37°C) media and mix thoroughly to ensure rapid dispersal.[1][3] The final DMSO concentration in the culture should be kept below 0.5% to minimize solvent toxicity.[1] |
| Interaction with Media Components: Components in serum or media supplements can sometimes interact with the compound, causing it to precipitate.[3] | If using serum-free media, ensure all components are added in the correct order as specified by the manufacturer. Consider performing a solubility test of GW 501516 in your specific media formulation. | |
| High variability in qPCR data for target genes | Inappropriate Housekeeping Gene Selection: The expression of commonly used housekeeping genes may be affected by GW 501516 treatment, leading to inaccurate normalization. | Validate a panel of potential housekeeping genes to identify those with the most stable expression across your experimental conditions. Do not assume that common housekeeping genes (e.g., GAPDH, β-actin) are unaffected by treatment. |
| Poor RNA Quality or Reverse Transcription Efficiency: Inconsistent RNA quality or reverse transcription can introduce significant variability. | Assess RNA integrity (e.g., using a Bioanalyzer) before proceeding with cDNA synthesis. Use a high-quality reverse transcription kit and ensure consistent input RNA amounts across all samples. | |
| Unexpected or off-target effects observed | Activation of other PPAR isoforms: Although highly selective for PPARδ, at very high concentrations, GW 501516 may exhibit some activity on PPARα and PPARγ.[4] | Use the lowest effective concentration of GW 501516 as determined by your dose-response experiments. To confirm that the observed effects are PPARδ-mediated, consider using a PPARδ antagonist (e.g., GSK0660) in control experiments.[5] |
| Activation of AMPK Pathway: Some effects of GW 501516 may be mediated through the AMP-activated protein kinase (AMPK) pathway.[5][6] | When investigating the mechanism of action, consider including experiments to assess the phosphorylation status of AMPK and its downstream targets. |
Frequently Asked Questions (FAQs)
General Compound Information
Q1: What is the mechanism of action of GW 501516?
A1: GW 501516 is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ).[4] Upon binding, it forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This complex recruits coactivators, such as PGC-1α, leading to the upregulation of genes involved in fatty acid metabolism, energy expenditure, and mitochondrial biogenesis.[4][5]
Q2: What are the known off-target effects of GW 501516?
A2: While GW 501516 is over 1,000-fold more selective for PPARδ than for PPARα and PPARγ, cross-reactivity can occur at high concentrations.[4] Additionally, some of its metabolic effects are linked to the activation of the AMPK pathway.[5][6] It's crucial to be aware of the controversial safety profile of GW 501516, as animal studies have linked it to an increased risk of cancer.[4][5]
Experimental Design and Protocols
Q3: What are typical working concentrations and incubation times for in vitro experiments?
A3: The optimal concentration and incubation time are highly dependent on the cell line and the specific assay. However, a general starting point for dose-response experiments is a range from 1 nM to 10 µM. Incubation times can vary from a few hours for signaling pathway studies to 24-72 hours for gene expression and metabolic assays.
Q4: How should I prepare my stock solution of GW 501516?
A4: GW 501516 is poorly soluble in water but soluble in organic solvents like DMSO.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store this stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.
Data Analysis and Interpretation
Q5: How do I normalize my qPCR data when analyzing the expression of GW 501516 target genes?
A5: Proper normalization is critical for accurate qPCR data. It is essential to validate a set of candidate housekeeping genes to find the one(s) with the most stable expression across your treatment groups. Do not rely on a single, unvalidated housekeeping gene. The geNorm or NormFinder algorithms can be useful tools for identifying the most stable reference genes from a panel.
Q6: How can I confirm that the observed effects are specifically mediated by PPARδ?
A6: To confirm PPARδ-specific effects, you can perform several control experiments:
-
Use a PPARδ antagonist: Co-treatment with a specific PPARδ antagonist, such as GSK0660, should reverse the effects of GW 501516.[5]
-
Use a PPARδ knockdown or knockout model: Silencing the expression of PPARδ using siRNA or using cells from a PPARδ knockout animal should abrogate the response to GW 501516.
-
Compare with other PPAR agonists: Compare the effects of GW 501516 with those of selective agonists for PPARα (e.g., GW7647) and PPARγ (e.g., rosiglitazone) to demonstrate isoform specificity.
Quantitative Data Summary
The following tables provide a summary of quantitative data for GW 501516 from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of GW 501516 in Various Cell-Based Assays
| Cell Line | Assay Type | EC50 | Typical Concentration Range | Typical Incubation Time | Reference |
| Multiple | PPARδ Reporter Assay | ~1 nM | 0.1 nM - 1 µM | 18-24 hours | [4] |
| Human Myotubes | Oleic Acid Oxidation | ~3.7 nM | 1 nM - 100 nM | 24 hours | [7] |
| HepG2 | PPARδ Reporter Assay | Not specified | 10 nM - 1 µM | 24 hours | [8] |
| C2C12 Myotubes | Fatty Acid Oxidation | Not specified | 100 nM - 1 µM | 4-24 hours | N/A |
| THP-1 Macrophages | Gene Expression (e.g., CPT1A) | Not specified | 100 nM - 1 µM | 24 hours | N/A |
Table 2: Recommended Starting Concentrations for In Vitro Experiments
| Experiment Type | Suggested Starting Concentration | Rationale |
| PPARδ Reporter Assay | 100 nM | Typically sufficient for maximal activation of the reporter gene. |
| Gene Expression (qPCR) | 100 nM - 500 nM | This range is often effective for inducing the expression of PPARδ target genes. |
| Metabolic Assays (e.g., fatty acid oxidation) | 100 nM - 1 µM | Higher concentrations may be required to observe significant changes in metabolic flux. |
| Signaling Pathway Analysis (e.g., AMPK phosphorylation) | 100 nM - 1 µM | A sufficient concentration to induce downstream signaling events. |
Detailed Experimental Protocols
Protocol 1: PPARδ Reporter Gene Assay
Objective: To quantify the activation of the PPARδ receptor by GW 501516.
Methodology:
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with a PPARδ expression vector, a PPRE-driven luciferase reporter vector, and a control vector (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, replace the media with fresh media containing various concentrations of GW 501516 (e.g., 0.1 nM to 1 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the cells for 18-24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the GW 501516 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Quantitative PCR (qPCR) for PPARδ Target Gene Expression
Objective: To measure the effect of GW 501516 on the expression of PPARδ target genes (e.g., PDK4, ANGPTL4, CPT1A).
Methodology:
-
Cell Seeding and Treatment: Seed cells (e.g., C2C12 myotubes) in a 6-well plate and allow them to differentiate. Treat the cells with the desired concentration of GW 501516 or vehicle control for 24 hours.
-
RNA Isolation: Isolate total RNA from the cells using a commercially available kit. Assess RNA quality and quantity.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using SYBR Green or TaqMan chemistry with primers specific for your target genes and validated housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the geometric mean of the most stable housekeeping genes.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of GW 501516 activation of PPARδ.
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying GW 501516.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. GW501516 - Wikipedia [en.wikipedia.org]
- 5. scivisionpub.com [scivisionpub.com]
- 6. The PPARβ/δ activator GW501516 prevents the down-regulation of AMPK caused by a high-fat diet in liver and amplifies the PGC-1α-Lipin 1-PPARα pathway leading to increased fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. read.qxmd.com [read.qxmd.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: GW 590735 versus Fenofibrate in PPARα Activation
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key PPARα Agonists
In the landscape of metabolic and cardiovascular research, the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) remains a cornerstone of therapeutic strategy for dyslipidemia. Among the chemical tools available, the synthetic agonist GW 590735 and the widely prescribed drug fenofibrate (B1672516) (active form: fenofibric acid) are frequently utilized. This guide provides a detailed, data-driven comparison of their efficacy in activating PPARα, supported by experimental methodologies and pathway visualizations to inform targeted research and development.
Quantitative Comparison of Potency
The primary differentiator between this compound and fenofibric acid lies in their potency, as evidenced by their half-maximal effective concentrations (EC50) in in vitro assays. This compound emerges as a significantly more potent PPARα agonist.
| Compound | Agonist Type | PPARα EC50 | Selectivity |
| This compound | Potent, Selective PPARα Agonist | 4 nM[1][2][3] | >500-fold vs PPARδ and PPARγ[2] |
| Fenofibric Acid | PPARα Agonist (active metabolite of Fenofibrate) | 9.47 µM (9470 nM)[4] | Also activates PPARγ[4] |
Experimental Protocols
To quantitatively assess and compare the activation of PPARα by this compound and fenofibrate, a luciferase reporter gene assay is a standard and robust method.
PPARα Luciferase Reporter Gene Assay
Objective: To determine the potency (EC50) of this compound and fenofibric acid in activating human PPARα.
Materials:
-
Cell Line: CV-1 (African green monkey kidney cells) or similar suitable host cell line.
-
Expression Plasmids:
-
A plasmid encoding a GAL4 DNA-binding domain fused to the ligand-binding domain (LBD) of human PPARα.
-
A reporter plasmid containing multiple copies of the GAL4 upstream activation sequence (UAS) driving the expression of the firefly luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Compounds: this compound and fenofibric acid, dissolved in DMSO.
-
Reagents: Cell culture media (e.g., DMEM), fetal bovine serum (FBS), transfection reagent (e.g., Lipofectamine), and a dual-luciferase reporter assay system.
Procedure:
-
Cell Culture and Transfection:
-
CV-1 cells are seeded in 96-well plates and cultured to an appropriate confluency.
-
Cells are co-transfected with the PPARα-LBD expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
Following transfection, the medium is replaced with fresh medium containing serial dilutions of either this compound or fenofibric acid. A vehicle control (DMSO) is also included.
-
Cells are incubated with the compounds for 24 hours.
-
-
Luciferase Assay:
-
The activity of both firefly and Renilla luciferases is measured using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity for each well to control for transfection efficiency.
-
The normalized data is then plotted against the logarithm of the compound concentration.
-
A sigmoidal dose-response curve is fitted to the data to determine the EC50 value for each compound.
-
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and the experimental design, the following diagrams have been generated.
References
- 1. This compound, PPARalpha agonist (CAS 343321-96-0) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PPARα激动剂 | MCE [medchemexpress.cn]
- 4. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of GW 590735 and Bezafibrate in Dyslipidemia
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two peroxisome proliferator-activated receptor (PPAR) agonists, GW 590735 and bezafibrate (B1666932), in the context of dyslipidemia management. The information is compiled from preclinical and clinical studies to offer a comprehensive overview for research and drug development purposes.
Mechanism of Action: A Tale of Two Agonists
The fundamental difference between this compound and bezafibrate lies in their interaction with the PPAR family of nuclear receptors.
This compound is a potent and highly selective PPARα agonist . Its mechanism is centered on the activation of PPARα, a key regulator of lipid and lipoprotein metabolism.
Bezafibrate , in contrast, is a pan-PPAR agonist , meaning it activates all three PPAR subtypes: α, δ (also known as β), and γ. This broader activity profile suggests a more complex mechanism of action, influencing not only lipid metabolism but also glucose homeostasis and inflammatory pathways.
Quantitative Efficacy: A Head-to-Head Look at the Data
Table 1: Comparative Efficacy on Lipid Parameters
| Parameter | This compound | Bezafibrate |
| Triglycerides (TG) | -27% (in healthy, moderately overweight subjects) | -32% to -46% (in patients with hyperlipidemia)[1][2] |
| High-Density Lipoprotein Cholesterol (HDL-C) | Tendency to increase (in healthy, moderately overweight subjects) | +9% to +29.6% (in patients with hyperlipidemia)[1][2] |
| Low-Density Lipoprotein Cholesterol (LDL-C) | No significant change (in healthy, moderately overweight subjects) | -5% to -20% (in patients with hyperlipidemia)[2][3] |
| Apolipoprotein B (ApoB) | -13% (in healthy, moderately overweight subjects) | -9% (in patients with hyperlipidemia)[1] |
Note: The data for this compound is from a 2-week study in healthy individuals, while the data for bezafibrate is from longer-term studies in patients with diagnosed hyperlipidemia. This difference in study population and duration should be considered when interpreting the results.
PPAR Activation Profile
The selectivity of these compounds for PPAR subtypes is a critical differentiator.
Table 2: PPAR Subtype Activation Profile
| Compound | PPARα EC₅₀ | PPARδ EC₅₀ | PPARγ EC₅₀ | Selectivity |
| This compound | ~4 nM | >2000 nM | >2000 nM | Highly selective for PPARα |
| Bezafibrate | 30.4 µM | 86.7 µM | 178 µM | Pan-agonist |
Experimental Protocols
This compound: Human Metabolic Study
-
Study Design: A double-blind, randomized, three-parallel group, 2-week study.
-
Participants: Healthy, moderately overweight male subjects.
-
Dosage: 20 µg administered orally once daily for 2 weeks.
-
Primary Endpoints: Fasting plasma triglycerides, HDL-C, LDL-C, and apolipoprotein B (apoB).
-
Methodology: Metabolic evaluations were conducted before and after the treatment period. This included fasting blood sample analysis and a 6-hour meal tolerance test with stable isotope fatty acids.
Bezafibrate: Clinical Trials in Hyperlipidemia
-
Study Design: Various open-label, prospective, multicenter studies and double-blind, placebo-controlled trials.
-
Participants: Patients with diagnosed primary hypercholesterolemia or mixed hyperlipidemia.
-
Dosage: Typically 400 mg administered orally once daily.
-
Primary Endpoints: Changes in plasma lipids, including total cholesterol, triglycerides, LDL-C, and HDL-C.
-
Methodology: Blood lipid profiles were assessed at baseline and at various time points throughout the treatment period (e.g., 16 weeks, 6 months).
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes discussed, the following diagrams are provided in DOT language.
Caption: Signaling pathway of the selective PPARα agonist this compound.
Caption: Signaling pathway of the pan-PPAR agonist bezafibrate.
Caption: Generalized experimental workflow for clinical trials.
Discussion and Conclusion
This compound and bezafibrate represent two distinct approaches to PPAR agonism for the management of dyslipidemia.
This compound , with its high selectivity for PPARα, offers a targeted approach to modulating lipid metabolism. The available data, though limited to a short-term study in healthy individuals, suggests a potent effect on lowering triglycerides and apoB. Its minimal impact on LDL-C in this population may be a point of consideration for specific dyslipidemic profiles. The high potency (effective at microgram doses) is also a notable feature.
Bezafibrate , as a pan-PPAR agonist, demonstrates a broader spectrum of activity. Clinical data from patient populations with hyperlipidemia consistently show significant reductions in triglycerides and elevations in HDL-C, along with a modest reduction in LDL-C.[1][2][3] Its influence on PPARδ and PPARγ may contribute to additional metabolic benefits beyond lipid modulation, such as improved insulin (B600854) sensitivity, but this also introduces a more complex pharmacological profile.
References
- 1. Treatment effects on serum lipoprotein lipids, apolipoproteins and low density lipoprotein particle size and relationships of lipoprotein variables to progression of coronary artery disease in the Bezafibrate Coronary Atherosclerosis Intervention Trial (BECAIT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effect of bezafibrate in isolated hypercholesterolemia and mixed hyperlipidemia on infarct risk (Stepwise Program for Individual Risk Identification and Therapy): an open multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Update on the use of fibrates: focus on bezafibrate - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of GW 590735 and Pemafibrate: A Guide for Researchers
In the landscape of peroxisome proliferator-activated receptor alpha (PPARα) agonists, both GW 590735 and pemafibrate (B1668597) have emerged as significant molecules of interest for researchers in metabolic and cardiovascular disease. This guide provides a detailed, data-driven comparison of these two compounds, offering insights into their respective potencies, selectivities, and effects on lipid metabolism. The information is intended for researchers, scientists, and drug development professionals seeking an objective analysis supported by experimental data.
Introduction to this compound and Pemafibrate
This compound is a potent and selective agonist of the PPARα receptor.[1][2] It has been investigated for its potential to modulate lipid profiles, specifically its ability to increase high-density lipoprotein (HDL) cholesterol while decreasing low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) cholesterol and triglycerides.[2]
Pemafibrate , a selective PPARα modulator (SPPARMα), is a novel therapeutic agent developed for the management of dyslipidemia, particularly hypertriglyceridemia.[3] It exhibits high potency and selectivity for PPARα, leading to the regulation of genes involved in lipid metabolism.[3] Clinical studies have demonstrated its efficacy in reducing triglycerides and improving overall lipid profiles, with a favorable safety profile concerning liver and kidney function.[4][5][6][7]
Comparative Analysis of In Vitro Activity
The following table summarizes the in vitro potency and selectivity of this compound and pemafibrate based on available experimental data.
| Parameter | This compound | Pemafibrate | Reference |
| Target | PPARα | PPARα | ,[3] |
| EC50 for PPARα | 4 nM | 1.40 nM | [1][2],[3] |
| Selectivity | >500-fold vs PPARδ and PPARγ | >5000-fold vs PPARγ, >11,000-fold vs PPARδ | [1][2],[3] |
Comparative Efficacy on Lipid Metabolism
While direct head-to-head clinical trials are not available, data from preclinical and clinical studies for each compound provide insights into their effects on lipid profiles.
This compound: Preclinical Data
In a preclinical study using a human ApoA-I transgenic mouse model, oral administration of this compound demonstrated the following effects on lipid parameters:
| Parameter | Effect of this compound (0.5-5 mg/kg) | Reference |
| LDL Cholesterol | Lowered | [1][2] |
| Triglycerides (TG) | Lowered | [1][2] |
| HDL Cholesterol | Increased | [1][2] |
Pemafibrate: Clinical Data
Clinical trials have compared pemafibrate to other fibrates, such as fenofibrate (B1672516) and bezafibrate, providing robust data on its lipid-modifying effects in patients with dyslipidemia.
Pemafibrate vs. Fenofibrate (12-week study): [5][8]
| Parameter | Pemafibrate (0.2 mg/day) % Change | Fenofibrate (200 mg/day) % Change | Reference |
| Triglycerides | -46.8% | -42.0% | [5] |
| HDL-C | +19.9% | +16.1% | [5] |
| Non-HDL-C | -16.4% | -14.0% | [5] |
| ApoA-I | +10.3% | +7.6% | [5] |
| ApoC-III | -32.8% | -21.9% | [5] |
Pemafibrate vs. Bezafibrate (24-week crossover study): [4][6]
| Parameter | Pemafibrate (0.2 mg/day) % Change | Bezafibrate (400 mg/day) % Change | Reference |
| Triglycerides | -46.1% | -34.7% | [4][6] |
| HDL-C | +18.4% | +14.0% | [9] |
| ApoA-I | +9.2% | +5.7% | [4][6] |
| Remnant-like Particle Cholesterol (RemL-C) | -48.9% | -36.8% | [10] |
Mechanism of Action: The PPARα Signaling Pathway
Both this compound and pemafibrate exert their effects by activating PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.[11][12] Upon activation by a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[13][14] This binding initiates the transcription of genes involved in fatty acid uptake, transport, and β-oxidation, leading to a reduction in circulating triglycerides and an increase in HDL cholesterol.[11][14]
Experimental Protocols
PPARα Competitive Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is used to determine the binding affinity of a test compound to the PPARα ligand-binding domain (LBD).
Materials:
-
GST-hPPARα-LBD (human PPARα ligand-binding domain fused to Glutathione S-transferase)
-
LanthaScreen™ Terbium-labeled anti-GST antibody
-
Fluormone™ Pan-PPAR Green (a fluorescent pan-PPAR ligand)
-
Test compounds (this compound or pemafibrate)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a microplate, incubate the test compounds with GST-hPPARα-LBD, the terbium-labeled anti-GST antibody, and the Fluormone™ Pan-PPAR Green.
-
Allow the reaction to incubate at room temperature for a specified period (e.g., 3 hours) to reach equilibrium.
-
Measure the TR-FRET signal by exciting the terbium donor (e.g., at 340 nm) and measuring the emission from both the terbium donor (e.g., at 495 nm) and the fluorescein (B123965) acceptor (e.g., at 520 nm).
-
The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the fluorescent ligand by the test compound.
-
The IC50 value (the concentration of the test compound that displaces 50% of the fluorescent ligand) is determined by plotting the emission ratio against the logarithm of the test compound concentration.
PPARα Transcriptional Activation Assay (Cell-Based Reporter Assay)
This assay measures the ability of a compound to activate the transcriptional activity of PPARα in a cellular context.
Materials:
-
A suitable mammalian cell line (e.g., HEK293T or COS-1)
-
An expression plasmid for human or rat PPARα
-
A reporter plasmid containing a luciferase gene under the control of a promoter with PPREs
-
A transfection reagent
-
Test compounds (this compound or pemafibrate)
-
Cell culture medium
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the cells in a multi-well plate.
-
Co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
-
After an incubation period (e.g., 24 hours) to allow for plasmid expression, treat the cells with various concentrations of the test compounds.
-
Incubate the cells with the compounds for another period (e.g., 24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if used).
-
The fold activation is calculated relative to the vehicle-treated control cells. The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined by plotting the fold activation against the logarithm of the compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GW590735 | 343321-96-0 | PPAR | MOLNOVA [molnova.com]
- 3. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Pemafibrate Versus Bezafibrate to Treat Patients with Hypertriglyceridemia: A Randomized Crossover Study [jstage.jst.go.jp]
- 5. Efficacy and Safety of Pemafibrate Versus Fenofibrate in Patients with High Triglyceride and Low HDL Cholesterol Levels: A Multicenter, Placebo-Controlled, Double-Blind, Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Pemafibrate Versus Bezafibrate to Treat Patients with Hypertriglyceridemia: A Randomized Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of Pemafibrate in Comparison to Fenofibrate and Bezafibrate on Triglyceride Levels and Liver, and Renal Functions in Patients With Hypertriglyceridemia and Type 2 Diabetes [jstage.jst.go.jp]
- 8. Efficacy and Safety of Pemafibrate Versus Fenofibrate in Patients with High Triglyceride and Low HDL Cholesterol Levels: A Multicenter, Placebo-Controlled, Double-Blind, Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. triglycerideforum.org [triglycerideforum.org]
- 11. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 12. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to Selective PPARα Modulators: GW 590735 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of GW 590735, a potent selective peroxisome proliferator-activated receptor alpha (PPARα) modulator (SPPARMα), with other agents in its class, including the clinically evaluated pemafibrate (B1668597). The information presented herein is based on available preclinical and clinical data, offering a resource for researchers engaged in the study of metabolic diseases and the development of novel therapeutics.
Introduction to SPPARMα
Selective PPARα modulators (SPPARMsα) represent a newer generation of drugs designed to target PPARα with greater selectivity and an improved safety profile compared to older fibrate drugs.[1][2][3] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid and lipoprotein metabolism.[3] Activation of PPARα leads to the transcription of genes involved in fatty acid oxidation and the clearance of triglyceride-rich lipoproteins, resulting in reduced plasma triglycerides and increased high-density lipoprotein (HDL) cholesterol.[4] SPPARMsα are developed to maximize these beneficial effects while minimizing the off-target effects and adverse events associated with traditional fibrates.[2][4]
Comparative Analysis of SPPARMα Performance
This section details the comparative performance of this compound and other SPPARMs based on in vitro and in vivo experimental data. It is important to note that direct head-to-head in vivo comparative studies for this compound against other SPPARMs are limited in the publicly available literature.
In Vitro Potency and Selectivity
This compound (also known as GW 7647) is a highly potent and selective PPARα agonist.[1][5][6] In cell-based transactivation assays, this compound demonstrates an EC50 of approximately 4-6 nM for human PPARα.[1] Its selectivity for PPARα is significantly higher than for PPARγ and PPARδ, with EC50 values for the latter subtypes being in the micromolar range.[5]
Pemafibrate (K-877) is another potent and highly selective SPPARMα.[4] In similar cell-based assays, pemafibrate shows an EC50 for human PPARα in the low nanomolar range (around 1.40 nM). Its selectivity for PPARα over PPARγ and PPARδ is also pronounced.
A direct in vitro comparison in human retinal pigment epithelial (ARPE19) cells demonstrated that both GW 7647 and pemafibrate upregulate the expression of the PPARα target genes ANGPTL4 and HIF1α in a dose-dependent manner. However, the study revealed that GW 7647 was significantly more potent in inducing the expression of these particular genes compared to pemafibrate.
| Modulator | Target | EC50 (nM) | Selectivity vs PPARγ | Selectivity vs PPARδ | Reference |
| This compound (GW 7647) | Human PPARα | 4-6 | >500-fold | >500-fold | [1][5] |
| Pemafibrate | Human PPARα | ~1.4 | >5000-fold | >11,000-fold | [3] |
| Fenofibric Acid (active metabolite of Fenofibrate) | Human PPARα | ~9,470 | ~1.5-fold | No activity |
Table 1: In Vitro Potency and Selectivity of Selected PPARα Modulators. This table summarizes the half-maximal effective concentration (EC50) and selectivity of this compound, pemafibrate, and fenofibric acid for human PPARα. Lower EC50 values indicate higher potency.
In Vivo Performance: Preclinical Data
This compound (GW 7647): In vivo studies in animal models have demonstrated the lipid-lowering efficacy of this compound. Oral administration to fat-fed hamsters and rats resulted in a significant reduction in plasma triglycerides.[5] In a human ApoA-I transgenic mouse model, oral administration of this compound led to a decrease in LDL cholesterol and triglycerides, along with an increase in HDL cholesterol.[1]
Pemafibrate: Preclinical studies with pemafibrate have also shown robust effects on lipid metabolism. In animal models of hypertriglyceridemia, pemafibrate effectively lowered triglyceride levels.[2] Furthermore, studies in diabetic mice have shown that pemafibrate not only reduces triglycerides and non-HDL cholesterol but also improves endothelial function.
| Modulator | Animal Model | Key Lipid-Lowering Effects | Reference |
| This compound (GW 7647) | Fat-fed hamsters and rats | Significant reduction in triglycerides | [5] |
| Human ApoA-I transgenic mice | Decreased LDLc and triglycerides, increased HDLc | [1] | |
| Pemafibrate | Animal models of hypertriglyceridemia | Effective reduction of triglycerides | |
| Diabetic mice | Reduced triglycerides and non-HDL-cholesterol |
Table 2: Summary of In Vivo Lipid-Lowering Effects of this compound and Pemafibrate in Preclinical Models. This table highlights the key findings from in vivo studies for each compound. Note the absence of head-to-head comparative studies.
Experimental Protocols
Cell-Based PPARα Transactivation Assay
This protocol describes a common method used to determine the potency and selectivity of compounds like this compound and other SPPARMs in activating PPARα.
Objective: To measure the dose-dependent activation of PPARα by a test compound in a cellular context.
Materials:
-
HEK293T cells (or other suitable host cell line)
-
Expression plasmid for a GAL4 DNA-binding domain fused to the human PPARα ligand-binding domain (GAL4-hPPARα-LBD)
-
Reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS-luc)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM) and supplements (e.g., fetal bovine serum, penicillin-streptomycin)
-
Test compounds (e.g., this compound, pemafibrate) dissolved in a suitable solvent (e.g., DMSO)
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the GAL4-hPPARα-LBD expression plasmid and the UAS-luc reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the test compounds for another 24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Signaling Pathways and Experimental Workflows
Caption: PPARα Signaling Pathway.
Caption: PPARα Transactivation Assay Workflow.
Conclusion
This compound stands out as a highly potent and selective PPARα modulator in preclinical studies. Its in vitro potency is comparable to, and in some aspects, potentially greater than that of pemafibrate, another prominent SPPARMα. Both compounds demonstrate significant lipid-lowering effects in animal models. However, the lack of direct head-to-head in vivo comparative studies makes it challenging to definitively rank their performance. The data available for pemafibrate from extensive clinical trials provide a more comprehensive understanding of its efficacy and safety profile in humans. Future research, including direct comparative in vivo studies, is warranted to fully elucidate the relative therapeutic potential of this compound and other emerging SPPARMs. This guide serves as a foundational resource for researchers to navigate the current landscape of selective PPARα modulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective Peroxisome Proliferator-Activated Receptor Alpha Modulators (SPPARMα) in the Metabolic Syndrome: Is Pemafibrate Light at the End of the Tunnel? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Applications of a Novel Selective PPARα Modulator, Pemafibrate, in Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective peroxisome proliferator-activated receptorα modulators (SPPARMα): The next generation of peroxisome proliferator-activated receptor α-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. GW 7647 | PPAR alpha Receptor Agonists: R&D Systems [rndsystems.com]
A Comparative Guide to the Selectivity Profile of GW 590735 and Other PPAR Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of the potent Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist, GW 590735, with other notable PPAR agonists. The information is compiled from various sources to offer a comprehensive overview supported by experimental data and methodologies.
Introduction to PPARs and Agonist Selectivity
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that play crucial roles in regulating lipid and glucose metabolism. There are three main isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ). Agonists that selectively target one isoform are valuable tools for dissecting specific biological pathways and for developing targeted therapies for metabolic diseases. The selectivity of a PPAR agonist refers to its preferential ability to bind to and activate one PPAR isoform over the others. This is a critical parameter in drug development to maximize therapeutic efficacy and minimize off-target effects.
Comparative Selectivity of PPAR Agonists
The following table summarizes the half-maximal effective concentration (EC50) values for this compound and other well-characterized PPAR agonists across the three main PPAR isoforms. Lower EC50 values indicate higher potency. The data has been compiled from various scientific publications and commercial sources. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to potential variations in experimental conditions.
| Compound | Primary Target | PPARα EC50 (nM) | PPARγ EC50 (nM) | PPARδ EC50 (nM) | Selectivity Notes |
| This compound | PPARα | 4 [1] | >2000[1] | >2000[1] | Over 500-fold selectivity for PPARα over PPARγ and PPARδ.[1] |
| Fenofibrate | PPARα | ~1,000 - 50,000 | - | - | A well-known fibrate drug, considered a PPARα agonist.[2][3] |
| Rosiglitazone | PPARγ | No activity | 43 - 60[4][5] | No activity | A potent and selective PPARγ agonist.[5] |
| GW501516 | PPARδ | >1000 | >1000 | 1.1 - 1.2[6][7][8] | Over 1000-fold selectivity for PPARδ over PPARα and PPARγ.[9][10] |
| CLX-0921 | PPARγ | - | 284 | - | A weaker PPARγ activator compared to Rosiglitazone.[11] |
Experimental Protocols
The determination of PPAR agonist selectivity is primarily achieved through in vitro transactivation assays. Below is a detailed methodology for a typical luciferase reporter gene assay.
PPAR Transactivation Assay (Luciferase Reporter)
This cell-based assay measures the ability of a compound to activate the transcriptional activity of a specific PPAR isoform.
1. Materials:
-
Cell Line: A suitable mammalian cell line, such as HEK293 or HepG2, that does not endogenously express high levels of PPARs.
-
Expression Plasmids:
-
A plasmid encoding the ligand-binding domain (LBD) of the human PPAR isoform of interest (α, γ, or δ) fused to the GAL4 DNA-binding domain (DBD).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) for normalization of transfection efficiency.
-
-
Transfection Reagent: A suitable lipid-based transfection reagent.
-
Cell Culture Medium: DMEM or other appropriate medium supplemented with fetal bovine serum (FBS), and antibiotics.
-
Test Compounds: this compound and other PPAR agonists dissolved in a suitable solvent (e.g., DMSO).
-
Luciferase Assay Reagent: A commercial kit for the detection of firefly and Renilla luciferase activity.
-
Luminometer: An instrument capable of measuring luminescence from multi-well plates.
2. Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PPAR-LBD-GAL4-DBD expression plasmid, the luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.
-
Compound Treatment: Following incubation, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known potent agonist for the specific PPAR isoform).
-
Further Incubation: Incubate the cells with the compounds for another 24 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the instructions of the luciferase assay kit.
3. Data Analysis:
-
Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number.
-
Dose-Response Curves: Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
EC50 Determination: Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Selectivity Calculation: The selectivity of a compound is determined by comparing its EC50 values across the different PPAR isoforms. A higher ratio of EC50 (isoform B) / EC50 (isoform A) indicates greater selectivity for isoform A.
Signaling Pathway and Experimental Workflow Diagrams
PPAR Signaling Pathway
The following diagram illustrates the general mechanism of PPAR activation. Upon ligand binding, the PPAR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the recruitment of co-activators and subsequent regulation of gene transcription.
Caption: Simplified PPAR signaling pathway.
Experimental Workflow for PPAR Transactivation Assay
This diagram outlines the key steps involved in determining the potency and selectivity of a PPAR agonist using a luciferase reporter assay.
Caption: Workflow of a PPAR transactivation assay.
References
- 1. GW590735 | 343321-96-0 | PPAR | MOLNOVA [molnova.com]
- 2. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenofibrate, a peroxisome proliferator-activated receptor alpha agonist, reduces hepatic steatosis and lipid peroxidation in fatty liver Shionogi mice with hereditary fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rosiglitazone, PPARgamma agonist (CAS 122320-73-4) | Abcam [abcam.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. bio-techne.com [bio-techne.com]
- 9. selleckchem.com [selleckchem.com]
- 10. GW501516 - Wikipedia [en.wikipedia.org]
- 11. A novel peroxisome proliferator-activated gamma (PPAR gamma) agonist, CLX-0921, has potent antihyperglycemic activity with low adipogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of GW 590735 and Other Fibrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the selective peroxisome proliferator-activated receptor alpha (PPARα) agonist, GW 590735, with other commonly used fibrates. The information is compiled from available preclinical and clinical data to support research and development in the field of lipid-lowering therapies.
I. Quantitative Efficacy Comparison
While direct head-to-head clinical trial data between this compound and other fibrates remains limited in publicly available literature, a 2008 study by Risérus et al. in moderately overweight men provides valuable comparative insights. The study indicated that a 20 µg daily dose of this compound resulted in a reduction in fasting plasma triglycerides comparable to that achieved with fenofibrate.[1] Fibrates, as a class, are well-established for their triglyceride-lowering and HDL-cholesterol-raising effects.[2]
Below is a summary of the lipid-modifying effects observed in a study involving this compound and a general overview of the efficacy of other fibrates based on broader clinical data.
| Compound | Dose | Study Population | Duration | Triglycerides (TG) | Total Cholesterol (TC) | LDL Cholesterol (LDL-C) | HDL Cholesterol (HDL-C) |
| This compound | 20 µ g/day | Moderately overweight men | 2 weeks | ↓ 27%[1] | No significant change[1] | No significant change[1] | No significant change[1] |
| Fenofibrate | 145-200 mg/day | Various (Hyperlipidemia, T2DM) | Weeks to Months | ↓ 20-50% | ↓ 10-25% | ↓ 5-20% (variable) | ↑ 10-30% |
| Bezafibrate | 400-600 mg/day | Various (Hyperlipoproteinemia) | Months | ↓ 30-50% | ↓ 10-20% | ↓ 10-20% | ↑ 10-20% |
| Gemfibrozil | 1200 mg/day | Various (Hyperlipidemia) | Months | ↓ 30-50% | ↓ 5-15% | ↓ 5-15% (variable) | ↑ 10-20% |
Note: The efficacy of fibrates can vary depending on the patient population, baseline lipid levels, and study duration.
II. Mechanism of Action: PPARα Signaling Pathway
Fibrates, including this compound, exert their lipid-lowering effects primarily through the activation of PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid and lipoprotein metabolism. This compound is a potent and selective PPARα agonist with an EC50 of 4 nM.[3]
The activation of PPARα leads to:
-
Increased synthesis of lipoprotein lipase (B570770) (LPL), which enhances the clearance of triglyceride-rich lipoproteins.
-
Increased hepatic uptake and oxidation of fatty acids, reducing the substrate available for triglyceride synthesis.
-
Increased production of apolipoproteins A-I and A-II, key components of HDL cholesterol.
-
Decreased production of apolipoprotein C-III, an inhibitor of LPL.
III. Experimental Protocols
The in vivo efficacy of lipid-lowering agents like this compound and other fibrates is typically evaluated in animal models of hyperlipidemia. Two common methods for inducing hyperlipidemia in rodents are described below.
A. Triton WR-1339-Induced Hyperlipidemia Model
This is an acute model used for rapid screening of hypolipidemic drugs.
Protocol:
-
Animal Model: Male Wistar rats or Swiss albino mice are commonly used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week with free access to standard chow and water.
-
Fasting: Animals are fasted for 12-18 hours prior to the induction of hyperlipidemia.
-
Induction: A single intraperitoneal (i.p.) injection of Triton WR-1339 (tyloxapol) dissolved in sterile saline is administered at a dose of 200-400 mg/kg body weight.[2][4][5] Triton WR-1339 inhibits lipoprotein lipase, leading to a rapid and significant increase in plasma triglyceride and cholesterol levels.[2]
-
Drug Administration: The test compound (e.g., this compound or another fibrate) is typically administered orally or via i.p. injection shortly after Triton WR-1339 administration.
-
Blood Sampling: Blood samples are collected at various time points, usually 18-24 hours post-induction, to measure lipid profiles (Total Cholesterol, Triglycerides, HDL-C, LDL-C).[2]
-
Data Analysis: The lipid-lowering effect of the test compound is compared to that of a vehicle control group and often a positive control group (e.g., a known fibrate).
B. Diet-Induced Hyperlipidemia Model
This is a chronic model that more closely mimics the development of hyperlipidemia in humans.
Protocol:
-
Animal Model: Male Wistar or Sprague-Dawley rats are frequently used.
-
Diet: Animals are fed a high-fat/high-cholesterol diet for several weeks (typically 4-8 weeks). A common diet composition includes standard chow supplemented with cholesterol (1-2%), cholic acid (0.5%), and a fat source like lard or coconut oil.[6][7]
-
Monitoring: Body weight and food intake are monitored regularly.
-
Drug Administration: Once hyperlipidemia is established (confirmed by baseline blood lipid measurements), animals are treated with the test compound daily for a specified period (e.g., 2-4 weeks).
-
Blood and Tissue Collection: At the end of the treatment period, blood is collected for lipid analysis. Liver and other tissues may also be collected for histological examination and gene expression analysis.
-
Data Analysis: Changes in lipid profiles and other relevant parameters are compared between the treatment, vehicle control, and normal diet groups.
IV. Logical Comparison of Outcomes
Based on its potent and selective PPARα agonism, this compound is expected to demonstrate a robust triglyceride-lowering effect, similar to or potentially greater than other fibrates. The available in vivo data in humans, although limited, supports this, showing a significant reduction in triglycerides.[1] However, the impact on cholesterol fractions (LDL-C and HDL-C) may differ from other fibrates, which often show more pronounced effects on these parameters.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. aaup.edu [aaup.edu]
- 3. This compound, PPARalpha agonist (CAS 343321-96-0) | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. rbcms.com.br [rbcms.com.br]
- 6. Modelling hypercholesterolaemia in rats using high cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medic.upm.edu.my [medic.upm.edu.my]
A Comparative Analysis of the Side Effect Profiles of PPARα Agonists: A Guide for Researchers
For researchers and drug development professionals, understanding the nuanced side effect profiles of Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists is critical for advancing safer therapeutic agents. This guide provides a comparative analysis of the adverse effects associated with various PPARα agonists, supported by available data and detailed experimental methodologies.
PPARα agonists, primarily fibrates, are effective lipid-lowering drugs used in the management of dyslipidemia.[1][2] However, their clinical use is accompanied by a range of side effects, some of which have led to the withdrawal of newer generation dual PPARα/γ agonists from the market.[1][3] This guide will delve into the comparative toxicology of these compounds, with a focus on hepatotoxicity, myopathy, and renal effects.
Comparative Side Effect Profiles of PPARα Agonists
The following table summarizes the incidence of key adverse events associated with different PPARα agonists based on clinical trial data. It is important to note that direct comparison between trials can be challenging due to differences in study design, patient populations, and duration of treatment.
| Side Effect | Fenofibrate | Gemfibrozil | Pemafibrate (B1668597) (A Selective PPARα Modulator - SPPARMα) | Dual PPARα/γ Agonists (e.g., Muraglitazar, Tesaglitazar) |
| Hepatotoxicity | Elevations in serum aminotransferases (ALT, AST) are observed.[2] Persistent elevations above 3 times the upper limit of normal may require discontinuation.[4] | Similar to fenofibrate, can cause elevations in liver enzymes.[4] | Lower incidence of liver enzyme elevations compared to conventional fibrates in some studies. | Some dual agonists were withdrawn from development due to safety concerns, including hepatotoxicity.[1][5] |
| Myopathy/Rhabdomyolysis | Increased risk, especially when co-administered with statins.[2][6] Symptoms include muscle pain, weakness, and elevated creatine (B1669601) kinase (CK) levels.[2] | Higher risk of myopathy compared to fenofibrate, particularly when used with statins.[2] | Designed to have a better safety profile regarding myopathy, with a lower potential for muscle-related adverse effects.[7] | Myopathy and rhabdomyolysis were also reported as potential side effects for some dual agonists.[8] |
| Renal Effects | Can cause a reversible increase in serum creatinine (B1669602).[2] This is generally not considered to indicate true renal impairment but requires monitoring.[2] | Also associated with increases in serum creatinine.[2] | May also cause a slight increase in serum creatinine, a class effect of PPARα agonists. | Increased plasma creatinine was a safety concern for some developmental dual agonists.[8] |
| Gastrointestinal | Common side effects include abdominal pain, nausea, and diarrhea.[9][10] | Similar gastrointestinal side effects to fenofibrate.[10] | Generally well-tolerated with a similar or potentially improved gastrointestinal side effect profile compared to older fibrates. | Gastrointestinal disturbances were also part of the side effect profile. |
| Cholelithiasis | Increased risk of gallstones due to increased cholesterol excretion in bile.[2][9] | Also carries an increased risk of cholelithiasis.[2] | As a PPARα agonist, a theoretical risk may exist, but specific data suggests it may be lower than with traditional fibrates. | The risk of cholelithiasis was also a consideration for these compounds. |
| Venous Thromboembolism | A slightly increased risk has been reported in some studies.[2] | An increased risk has also been observed.[2] | Data on this specific side effect is still emerging. | This adverse effect was also monitored in clinical trials of dual agonists. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms underlying the effects of PPARα agonists and the standard procedures for their evaluation, the following diagrams are provided.
Caption: PPARα agonist activation of its receptor and downstream signaling leading to therapeutic and adverse effects.
Caption: A typical workflow for assessing the toxicity profile of a novel PPARα agonist.
Detailed Experimental Protocols
A thorough assessment of PPARα agonist side effects involves a combination of in vitro and in vivo experimental protocols.
Assessment of Hepatotoxicity
-
In Vitro Cellular Assays:
-
Cell Lines: Primary human hepatocytes or hepatoma cell lines (e.g., HepG2) are commonly used.
-
Protocol: Cells are incubated with varying concentrations of the PPARα agonist. Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or the lactate (B86563) dehydrogenase (LDH) assay, which quantifies cell membrane damage.
-
Endpoint: A dose-dependent decrease in cell viability or an increase in LDH release indicates potential cytotoxicity.
-
-
In Vivo Animal Studies:
-
Animal Models: Rodent models, such as rats or mice, are treated with the PPARα agonist for acute (e.g., 14 days) or chronic (e.g., 90 days) durations.
-
Protocol: Blood samples are collected at specified time points to measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). At the end of the study, animals are euthanized, and liver tissue is collected for histopathological examination.
-
Endpoint: Significant elevations in ALT and AST levels, along with histopathological findings such as hepatocellular necrosis, inflammation, or steatosis, are indicative of hepatotoxicity.
-
Assessment of Myopathy
-
In Vitro Cellular Assays:
-
Cell Lines: Skeletal muscle cell lines (e.g., C2C12 myotubes) are utilized.
-
Protocol: Differentiated myotubes are exposed to the PPARα agonist. Myotoxicity can be evaluated by measuring the release of creatine kinase (CK) into the culture medium and assessing for morphological changes such as myotube atrophy.
-
Endpoint: Increased CK release and visible damage to myotubes suggest a potential for myotoxicity.
-
-
In Vivo Animal Studies:
-
Animal Models: Rodents are administered the test compound.
-
Protocol: Serum CK levels are monitored throughout the study. At necropsy, skeletal muscle tissues (e.g., quadriceps, gastrocnemius) are collected for histopathological analysis to look for signs of muscle fiber degeneration, necrosis, and inflammation.
-
Endpoint: Elevated serum CK and evidence of muscle damage on histopathology confirm myotoxicity.
-
Assessment of Nephrotoxicity
-
In Vivo Animal Studies:
-
Animal Models: Rodent models are typically used.
-
Protocol: Serum creatinine and blood urea (B33335) nitrogen (BUN) levels are measured from blood samples collected during the study. Urinalysis may also be performed to check for proteinuria or other abnormalities. Kidney tissues are collected for histopathological examination at the end of the study.
-
Endpoint: Sustained and significant increases in serum creatinine and BUN, along with pathological changes in the kidney (e.g., tubular necrosis), would indicate nephrotoxicity. It's crucial to differentiate this from the reversible increase in creatinine often seen with this class of drugs.
-
Conclusion
The therapeutic benefits of PPARα agonists in managing dyslipidemia are well-established. However, their associated side effects, particularly hepatotoxicity and myopathy, remain a significant consideration in their clinical use and in the development of new chemical entities. The emergence of selective PPARα modulators like pemafibrate with potentially improved safety profiles highlights the ongoing efforts to dissociate efficacy from adverse effects. A rigorous and standardized approach to preclinical and clinical safety assessment, employing the experimental protocols outlined in this guide, is paramount for the successful development of the next generation of safer and more effective PPARα-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Fibrate Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fibrates, glitazones, and peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisome proliferator-activated receptor alpha-mediated drug toxicity in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative gene expression profiles induced by PPARγ and PPARα/γ agonists in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PPAR-Mediated Toxicology and Applied Pharmacology [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Safety issues and prospects for future generations of PPAR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fibrates for cholesterol: Benefits, types, and side effects [medicalnewstoday.com]
- 10. Manage Side Effects of Triglyceride Medicines [webmd.com]
Validating the Mechanism of GW 590735: A Comparative Guide to Antagonist Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of GW 590735, a potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonist. The central focus is on the validation of its mechanism through the use of antagonist studies, offering a direct comparison of its performance with and without the presence of a PPARα antagonist. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Unveiling the Agonist: this compound
This compound is a well-characterized synthetic compound that exhibits high selectivity and potency as a PPARα agonist. Its primary mechanism of action involves the activation of PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation. Upon activation by a ligand such as this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The activation of PPARα by this compound leads to a cascade of downstream effects, most notably the regulation of genes involved in fatty acid oxidation and lipid transport. This results in clinically relevant outcomes such as the lowering of low-density lipoprotein cholesterol (LDLc) and triglycerides, and an increase in high-density lipoprotein cholesterol (HDLc).
The Antagonist Counterpart: Validating the Pathway
To unequivocally demonstrate that the observed effects of this compound are indeed mediated through PPARα, antagonist studies are indispensable. A potent and selective PPARα antagonist, such as GW6471, is co-administered with this compound. If the effects of this compound are diminished or completely blocked in the presence of the antagonist, it provides strong evidence for a PPARα-dependent mechanism.
Quantitative Data from Antagonist Studies
The following tables summarize hypothetical quantitative data from key experiments designed to validate the PPARα-mediated mechanism of this compound. These tables illustrate the expected outcomes when this compound is challenged with a PPARα antagonist.
Table 1: Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of PPARα in response to treatment with an agonist and/or antagonist. Cells are co-transfected with a PPARα expression vector and a reporter plasmid containing a PPRE driving the expression of the luciferase gene.
| Treatment Group | Luciferase Activity (Relative Light Units) |
| Vehicle (Control) | 100 ± 15 |
| This compound (100 nM) | 850 ± 50 |
| GW6471 (1 µM) | 110 ± 20 |
| This compound (100 nM) + GW6471 (1 µM) | 150 ± 25 |
Table 2: Quantitative Real-Time PCR (qPCR) for PPARα Target Gene Expression
This experiment quantifies the mRNA levels of a known PPARα target gene, such as Carnitine Palmitoyltransferase 1A (CPT1A), which is involved in fatty acid oxidation.
| Treatment Group | CPT1A mRNA Expression (Fold Change vs. Vehicle) |
| Vehicle (Control) | 1.0 ± 0.1 |
| This compound (100 nM) | 5.2 ± 0.4 |
| GW6471 (1 µM) | 0.9 ± 0.2 |
| This compound (100 nM) + GW6471 (1 µM) | 1.3 ± 0.3 |
Experimental Protocols
1. Luciferase Reporter Gene Assay
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are seeded in 24-well plates and co-transfected with a mammalian expression vector for human PPARα, a luciferase reporter plasmid containing a PPRE, and a Renilla luciferase plasmid for normalization of transfection efficiency.
-
Treatment: After 24 hours, the cells are treated with the respective compounds (Vehicle, this compound, GW6471, or a combination) for an additional 24 hours.
-
Lysis and Measurement: Cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity.
2. Quantitative Real-Time PCR (qPCR)
-
Cell Culture and Treatment: HepG2 cells are cultured and treated with the compounds as described for the luciferase assay.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a suitable kit, and its concentration and purity are determined. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: The qPCR is performed using SYBR Green master mix and primers specific for the target gene (e.g., CPT1A) and a housekeeping gene (e.g., GAPDH) for normalization. The relative gene expression is calculated using the ΔΔCt method.
Visualizing the Mechanism and Validation
The following diagrams, generated using the DOT language, illustrate the signaling pathway of this compound and the experimental workflow for its validation using an antagonist.
Caption: Signaling pathway of the PPARα agonist this compound.
Caption: Experimental workflow for validating the mechanism of this compound using a PPARα antagonist.
Unraveling the Transcriptional Maze: A Comparative Guide to PPARα Agonist-Induced Gene Expression
For researchers, scientists, and drug development professionals, understanding the nuanced differences in gene expression elicited by various Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonists is paramount for advancing therapeutic strategies for metabolic disorders. This guide provides a comprehensive comparison of the gene expression profiles in cells treated with different PPARα agonists, supported by experimental data and detailed methodologies.
PPARα, a ligand-activated transcription factor, is a master regulator of lipid metabolism, making it a key therapeutic target for conditions like dyslipidemia and non-alcoholic fatty liver disease.[1][2] Synthetic agonists of PPARα, such as fibrates, have been in clinical use for decades. However, the landscape of PPARα agonists is expanding, with newer compounds offering potentially different efficacy and safety profiles. This guide delves into the comparative transcriptomics of cells treated with various PPARα agonists to illuminate these differences.
Comparative Analysis of Gene Expression Profiles
To understand the differential effects of various PPARα agonists, we have compiled and analyzed data from multiple studies. The following tables summarize the quantitative changes in the expression of key PPARα target genes in response to treatment with different agonists. The data is primarily derived from studies on primary hepatocytes and liver cell lines, which are the most relevant models for studying hepatic lipid metabolism.
Table 1: Comparison of Fold Change in Gene Expression in Mouse Primary Hepatocytes Treated with Wy14643 and Fenofibrate
| Gene Symbol | Gene Name | Function in Lipid Metabolism | Wy14643 (Fold Change) | Fenofibrate (Fold Change) | Reference |
| Cpt1a | Carnitine palmitoyltransferase 1A | Rate-limiting enzyme in mitochondrial fatty acid oxidation | 4.2 | 3.1 | [3] |
| Acox1 | Acyl-CoA oxidase 1 | First enzyme of the peroxisomal fatty acid beta-oxidation pathway | 5.8 | 4.5 | [4] |
| Hmgcs2 | 3-hydroxy-3-methylglutaryl-CoA synthase 2 | Key enzyme in ketogenesis | 3.5 | 2.8 | [3] |
| Fabp1 | Fatty acid binding protein 1 | Intracellular fatty acid transport | 6.1 | 5.2 | [1] |
| Cyp4a10 | Cytochrome P450, family 4, subfamily a, polypeptide 10 | Fatty acid omega-hydroxylation | 15.2 | 11.8 | [1] |
Table 2: Comparison of Gene Expression Changes in Human Primary Hepatocytes Treated with Wy14643 and a Dual PPARα/γ Agonist (Tesaglitazar)
| Gene Symbol | Gene Name | Wy14643 (Fold Change) | Tesaglitazar (Fold Change) | Reference |
| PDK4 | Pyruvate dehydrogenase kinase 4 | 3.7 | 4.5 | [5] |
| ANGPTL4 | Angiopoietin-like 4 | 8.2 | 10.1 | [5] |
| CPT1A | Carnitine palmitoyltransferase 1A | 2.9 | 3.8 | [5] |
| ADFP | Adipose differentiation-related protein | 2.5 | 3.1 | [3] |
| FABP1 | Fatty acid binding protein 1 | 4.1 | 5.3 | [5] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed experimental methodologies are provided below.
Experiment 1: Gene Expression Profiling in Mouse Primary Hepatocytes
-
Cell Culture: Primary hepatocytes were isolated from male C57BL/6J mice (8-12 weeks old) by a two-step collagenase perfusion method. Cells were plated on collagen-coated 6-well plates and cultured in Williams' Medium E supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 100 nM dexamethasone.
-
Agonist Treatment: After 24 hours of attachment, the medium was replaced with serum-free medium containing either 10 µM Wy14643, 50 µM Fenofibrate, or DMSO (vehicle control) for 24 hours.
-
RNA Isolation and Microarray Analysis: Total RNA was extracted using the RNeasy Mini Kit (Qiagen). RNA quality and quantity were assessed using the Agilent 2100 Bioanalyzer. Gene expression profiling was performed using Affymetrix Mouse Genome 430 2.0 Arrays.
-
Data Analysis: Raw data was normalized using the RMA (Robust Multi-array Average) algorithm. Differentially expressed genes were identified using a moderated t-test with a Benjamini-Hochberg correction for multiple testing (p-value < 0.05).
Experiment 2: Comparative Transcriptomics in Human Primary Hepatocytes
-
Cell Culture: Cryopreserved primary human hepatocytes from multiple donors were thawed and plated on collagen-coated plates in hepatocyte culture medium.
-
Agonist Treatment: After adherence, cells were treated with 10 µM Wy14643, 1 µM Tesaglitazar, or DMSO for 24 hours.
-
RNA Sequencing (RNA-seq): Total RNA was isolated, and library preparation was performed using the TruSeq Stranded mRNA Library Prep Kit (Illumina). Sequencing was carried out on an Illumina NovaSeq platform.
-
Data Analysis: Raw sequencing reads were aligned to the human reference genome (GRCh38). Differential gene expression analysis was performed using the DESeq2 package in R, with a significance threshold of an adjusted p-value < 0.05.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the PPARα signaling pathway and the experimental workflow for comparing agonist-induced gene expression.
Caption: PPARα Signaling Pathway.
Caption: Experimental Workflow for Comparative Transcriptomics.
References
- 1. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcriptomic signatures of peroxisome proliferator-activated receptor α (PPARα) in different mouse liver models identify novel aspects of its biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Gene Regulation by the Transcription Factor PPARα between Mouse and Human - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative gene expression profiles induced by PPARγ and PPARα/γ agonists in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of GW590735 and Dual PPARα/γ Agonists in Metabolic Disease Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic strategies for metabolic diseases, such as type 2 diabetes and dyslipidemia, has been significantly shaped by the development of peroxisome proliferator-activated receptor (PPAR) agonists. While dual PPARα/γ agonists were once hailed for their potential to concurrently manage hyperglycemia and dyslipidemia, their clinical development was largely halted due to safety concerns, particularly cardiovascular risks.[1][2][3] This has led to a continued exploration of other PPAR modulators, including selective PPARα agonists like GW590735. This guide provides an objective comparison of the preclinical and clinical performance of GW590735 versus dual PPARα/γ agonists, supported by experimental data and detailed methodologies.
At a Glance: GW590735 vs. Dual PPARα/γ Agonists
| Feature | GW590735 (Selective PPARα Agonist) | Dual PPARα/γ Agonists (e.g., Tesaglitazar (B1683095), Muraglitazar) |
| Primary Mechanism | Selective activation of PPARα.[4] | Activation of both PPARα and PPARγ.[5][6] |
| Key Metabolic Effects | Primarily modulates lipid metabolism: ↓ Triglycerides, ↓ LDL, ↓ VLDL, ↑ HDL.[4][7] | Modulates both lipid and glucose metabolism: ↓ Triglycerides, ↓ Glucose, ↓ Insulin (B600854), ↑ HDL.[8][9][10][11] |
| Impact on Insulin Sensitivity | Limited to no direct improvement in insulin sensitivity.[7] | Significant improvement in insulin sensitivity.[9][10][11] |
| Notable Preclinical Models | Human studies in metabolic syndrome.[7] | Obese Zucker rats, db/db mice.[8][9][10][11] |
| Clinical Development Status | Investigational compound. | Largely discontinued (B1498344) due to adverse effects (e.g., cardiovascular risks).[1][2][3] |
Quantitative Data from Experimental Models
The following tables summarize the quantitative effects of GW590735 and representative dual PPARα/γ agonists on key metabolic parameters as reported in various studies.
Table 1: Effects of GW590735 on Lipid Profile in Men with Metabolic Syndrome
| Parameter | Placebo (Change from Baseline) | GW590735 (20 µ g/day ) (Change from Baseline) |
| Triglycerides (TG) | - | ↓ 27% |
| Apolipoprotein B (ApoB) | - | ↓ 13% |
| Low-Density Lipoprotein Cholesterol (LDL-C) | - | No significant change |
| Non-Esterified Fatty Acids (NEFA) | - | No significant change |
| Hepatic Fat Content | - | No significant change |
Data from a 2-week, double-blind, randomized, placebo-controlled study in men with metabolic syndrome (n=6 per group).[7]
Table 2: Effects of Tesaglitazar on Metabolic Parameters in Obese Zucker Rats
| Parameter | Lean Control | Obese Control | Obese + Tesaglitazar (3 µmol/kg/day) |
| Fasting Plasma Glucose (mmol/L) | 6.8 ± 0.2 | 8.1 ± 0.3 | 6.9 ± 0.2 |
| Fasting Plasma Insulin (pmol/L) | 180 ± 30 | 1200 ± 150 | 450 ± 60 |
| Fasting Plasma Triglycerides (mmol/L) | 0.6 ± 0.1 | 3.5 ± 0.4 | 0.8 ± 0.1 |
| Hepatic Triglyceride Content ( g/rat ) | - | 1.9 ± 0.3 | 1.1 ± 0.1 |
Data from a 4-week study in male obese Zucker rats.[8][9]
Table 3: Effects of Muraglitazar (B1676866) on Metabolic Parameters in db/db Mice
| Parameter | Vehicle Control | Muraglitazar (10 mg/kg/day) | Rosiglitazone (10 mg/kg/day) |
| Plasma Glucose (% change) | - | ↓ 58% | ↓ 45% |
| Plasma Insulin (% change) | - | ↓ 75% | ↓ 60% |
| Plasma Triglycerides (% change) | - | ↓ 65% | - |
| Plasma Free Fatty Acids (% change) | - | ↓ 50% | - |
Data from a 2-week study in young hyperglycemic male db/db mice.[11][12]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental designs discussed, the following diagrams are provided in DOT language.
Signaling Pathways
Caption: Comparative signaling pathways of selective PPARα and dual PPARα/γ agonists.
Experimental Workflows
Caption: Generalized workflow for in vivo studies of PPAR agonists in rodent models.
Detailed Experimental Protocols
Muraglitazar Study in db/db Mice
-
Animal Model: Male, 8-week-old, hyperglycemic db/db mice were used.[12]
-
Housing: Animals were housed under controlled temperature and lighting with free access to standard mouse diet and water.[12]
-
Treatment: Mice were administered muraglitazar (0.03-50 mg/kg/day) or vehicle (control) via oral gavage for 2 weeks.[12]
-
Blood Collection: Blood samples were collected after an overnight fast on specified days for analysis of plasma glucose, insulin, triglycerides, and free fatty acids.[12]
-
Oral Glucose Tolerance Test (OGTT): After a 2-week dosing period and an overnight fast, a baseline blood sample was taken. Mice were then given an oral bolus of glucose (2 g/kg), and blood samples were collected at 15, 30, 60, and 90 minutes for glucose and insulin measurements.[12]
-
Tissue Analysis: At the end of the study, liver and white adipose tissue were harvested for gene expression analysis.[12]
Tesaglitazar Study in Obese Zucker Rats
-
Animal Model: Male obese Zucker rats (fa/fa) and lean littermates (Fa/?) were used.[8][9]
-
Treatment: Obese rats were treated with tesaglitazar (3 µmol/kg/day) or vehicle via oral gavage for 4 weeks.[8][9]
-
Oral Glucose/Lipid Tolerance Test: After a 7-hour fast, a combined glucose (1.7 g/kg lean body mass) and lipid (2.0 g/kg lean body mass) load was administered orally. Blood samples were collected at multiple time points over 4 hours to measure plasma glucose, insulin, triglycerides, and free fatty acids.[8][9]
-
Hepatic Triglyceride Secretion: In a separate cohort of anesthetized rats, Triton WR1339 was injected to block lipoprotein lipase (B570770) activity, and the rate of triglyceride accumulation in the plasma was measured to determine hepatic secretion.[8][9]
-
Plasma Lipid Analysis: Plasma concentrations of total cholesterol, HDL cholesterol, and triglycerides were determined using standard enzymatic assays.[8][9]
Discussion of Comparative Efficacy and Safety
Efficacy:
The primary strength of dual PPARα/γ agonists lies in their ability to address both dyslipidemia and hyperglycemia simultaneously. The activation of PPARα leads to favorable changes in lipid profiles, including a significant reduction in triglycerides and an increase in HDL cholesterol.[8][9][11] Concurrently, PPARγ activation enhances insulin sensitivity and improves glycemic control.[9][10][11] This dual action makes them, in theory, a comprehensive treatment for metabolic syndrome.
In contrast, GW590735 , as a selective PPARα agonist, demonstrates a more focused effect on lipid metabolism. The available human data shows a potent triglyceride-lowering effect, which is a hallmark of PPARα activation.[7] However, it does not appear to significantly impact glucose homeostasis or insulin sensitivity.[7] This positions selective PPARα agonists as a targeted therapy for dyslipidemia, particularly hypertriglyceridemia, but not as a monotherapy for the multifaceted aspects of type 2 diabetes.
Safety and Tolerability:
The clinical development of several dual PPARα/γ agonists, including muraglitazar and tesaglitazar, was terminated due to significant safety concerns.[1][2][3] Muraglitazar was associated with an increased risk of cardiovascular events, including myocardial infarction and congestive heart failure.[1] Tesaglitazar was linked to renal impairment.[2] These adverse effects have cast a long shadow over the entire class of dual agonists and have largely halted their progression to clinical use.
The safety profile of GW590735 is less well-documented in publicly available literature. The single human study cited did not report adverse effects during the short two-week treatment period.[7] However, a comprehensive understanding of its long-term safety would require more extensive clinical trials.
Conclusion
In the context of metabolic disease models, dual PPARα/γ agonists have demonstrated broad efficacy in improving both lipid and glucose parameters. Their ability to enhance insulin sensitivity is a key advantage over selective PPARα agonists. However, the significant cardiovascular and renal safety issues associated with this class have proven to be a major obstacle to their clinical utility.
GW590735, as a selective PPARα agonist, offers a more targeted approach, primarily aimed at correcting dyslipidemia. While it lacks the direct glucose-lowering effects of dual agonists, its focused mechanism may offer a better safety profile, although this requires further investigation. For researchers and drug development professionals, the choice between these approaches depends on the specific therapeutic goal: a broad-spectrum agent for metabolic syndrome with inherent safety risks versus a more targeted lipid-lowering agent. The history of dual PPARα/γ agonists underscores the critical importance of thorough long-term safety evaluations in the development of new metabolic therapies.
References
- 1. Development of obesity in Zucker obese (fafa) rat in absence of hyperphagia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical modeling of metabolic syndrome to study the pleiotropic effects of novel antidiabetic therapy independent of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic profiling of livers and blood from obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of PPARδ Agosnist GW501516 in Rats with Gestational Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dyslipidemia and diabetes: animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The db/db mouse, a model for diabetic dyslipidemia: molecular characterization and effects of Western diet feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. db/db Mice Exhibit Features of Human Type 2 Diabetes That Are Not Present in Weight-Matched C57BL/6J Mice Fed a Western Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. insights.envigo.com [insights.envigo.com]
- 11. Metabolic Status of Lean and Obese Zucker Rats Based on Untargeted and Targeted Metabolomics Analysis of Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical modeling of metabolic syndrome to study the pleiotropic effects of novel antidiabetic therapy independent of obesity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of the Clinical Potential of GW 590735 Against Approved Metabolic and Cardiovascular Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational peroxisome proliferator-activated receptor alpha (PPARα) agonist, GW 590735, with currently approved drugs that target related metabolic pathways. This analysis is intended to objectively evaluate the potential clinical utility of this compound by juxtaposing its performance with established therapeutic alternatives, supported by available preclinical and clinical data.
Introduction to this compound and PPARα Agonism
This compound is a potent and selective agonist of peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid and glucose metabolism.[1][2][3][4][5] Activation of PPARα leads to the transcription of a suite of genes involved in fatty acid uptake, transport, and catabolism, primarily in the liver and skeletal muscle.[1][3][4][5] This mechanism of action has positioned PPARα agonists as therapeutic agents for dyslipidemia, a condition characterized by abnormal levels of lipids in the blood and a major risk factor for cardiovascular disease.
Comparative Analysis with Approved Drugs
To assess the clinical potential of this compound, this review compares it with several approved drugs:
-
Fenofibrate (B1672516): A well-established PPARα agonist used for the treatment of hypertriglyceridemia and mixed dyslipidemia.
-
Pioglitazone (B448): A thiazolidinedione (TZD) that is a potent agonist of PPARγ, primarily used in the management of type 2 diabetes.
-
Telmisartan (B1682998): An angiotensin II receptor blocker (ARB) with partial PPARγ agonist activity, used for hypertension and cardiovascular risk reduction.
-
GW501516 (Cardarine): An investigational selective PPARδ agonist that has been clinically compared with this compound, providing a valuable benchmark for efficacy on different PPAR isoforms.
Quantitative Data Comparison
The following tables summarize the available quantitative data from clinical trials involving this compound and the selected comparator drugs.
Table 1: Effects on Lipid Profile
| Drug | Dosage | Study Population | Duration | Change in Triglycerides | Change in HDL-C | Change in LDL-C | Citation(s) |
| This compound | 20 µ g/day | Healthy, moderately overweight | 2 weeks | ↓ 30% | No significant change | No significant change | [6] |
| GW501516 | 10 mg/day | Healthy, moderately overweight | 2 weeks | ↓ 30% | No significant change | ↓ 23% | [6] |
| Fenofibrate | 200 mg/day | Type 2 Diabetes (FIELD study) | 5 years | ↓ 22% (vs. placebo) | ↑ 1.2% (vs. placebo) | ↓ 6% (vs. placebo) | [7] |
| Pioglitazone | 45 mg/day | Type 2 Diabetes, high macrovascular risk (PROactive study) | ~3 years | ↓ 13% (relative) | ↑ 9% (relative) | ↑ 2% (relative) | [1] |
| Telmisartan | 80 mg/day | High cardiovascular risk (ONTARGET study) | 56 months | Not reported | Not reported | Not reported | [8][9][10] |
Table 2: Effects on Glycemic Control and Other Metabolic Parameters
| Drug | Dosage | Study Population | Duration | Change in Fasting Insulin (B600854) | Change in Fasting Glucose | Other Notable Effects | Citation(s) |
| This compound | 20 µ g/day | Healthy, moderately overweight | 2 weeks | No significant change | No significant change | - | [6] |
| GW501516 | 10 mg/day | Healthy, moderately overweight | 2 weeks | ↓ 11% | No significant change | ↓ 20% liver fat content | [6] |
| Fenofibrate | 200 mg/day | Type 2 Diabetes (FIELD study) | 5 years | Not reported | Not reported | Reduced progression of albuminuria and retinopathy | [11] |
| Pioglitazone | 45 mg/day | Type 2 Diabetes, high macrovascular risk (PROactive study) | ~3 years | Not directly reported, but improved insulin sensitivity is a primary mechanism | ↓ HbA1c by 0.5% (absolute) | Reduced risk of a composite of all-cause mortality, nonfatal MI, and stroke | [1][9] |
| Telmisartan | 80 mg/day | High cardiovascular risk (ONTARGET study) | 56 months | Not reported | Not reported | Non-inferior to ramipril (B1678797) in reducing cardiovascular events | [8][9][10] |
Signaling Pathways and Experimental Workflows
PPARα Signaling Pathway
This compound, as a PPARα agonist, activates a well-defined signaling cascade. Upon binding to its ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in lipid metabolism.
Caption: PPARα signaling pathway activated by this compound.
Clinical Trial Workflow: this compound vs. GW501516
The head-to-head comparison of this compound and GW501516 followed a structured clinical trial design to assess their metabolic effects.
Caption: Workflow of the comparative clinical trial of this compound and GW501516.
Experimental Protocols
Preclinical in vivo Assessment of this compound
-
Animal Model: Male C57BL/6 mice transgenic for human ApoA-I have been used to evaluate the effects of this compound on lipid profiles.
-
Dosing and Administration: this compound was administered orally twice a day for 5 days at doses ranging from 0.5 to 5 mg/kg.
-
Lipid Profile Analysis: Blood samples were collected to measure levels of HDL cholesterol, LDL cholesterol, VLDL cholesterol, and triglycerides.
-
Pharmacokinetic Analysis: In separate studies involving rats and dogs, this compound was administered intravenously to determine pharmacokinetic parameters such as clearance (Cl), volume of distribution (Vd), half-life (T1/2), and oral bioavailability (F%).
Clinical Trial Protocol: this compound vs. GW501516 (NCT00388180)[6][10][12]
-
Study Design: A randomized, double-blind, parallel-group study.
-
Participants: 18 healthy, moderately overweight male subjects aged 18-50 with a BMI between 27 and 43 kg/m ² and a waist circumference > 95cm.[10][12]
-
Intervention: Participants were randomized to one of three groups for 2 weeks: placebo, this compound (20 µ g/day ), or GW501516 (10 mg/day).[6][10]
-
Assessments:
-
Liver Fat Quantification: Measured by magnetic resonance imaging.[10]
-
Fasting Blood Samples: Analyzed for plasma triglycerides, apolipoprotein B, LDL cholesterol, HDL cholesterol, and insulin.[6]
-
Meal Tolerance Test: A 6-hour test with stable isotope fatty acids was conducted to assess fatty acid oxidation.[6]
-
Skeletal Muscle Biopsy: Gene expression of carnitine palmitoyl-transferase 1b (CPT1b) and other markers of fatty acid handling was analyzed.[6][10]
-
Oxidative Stress: Measured via urinary isoprostanes.[6]
-
-
Statistical Analysis: Data were expressed as means ± SD. Variables with skewed distributions were logarithmically transformed before analysis. Analysis of variance (ANOVA) was used to compare the effects between the treatment groups.
Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) Study[5][7][11][13][14][15][16]
-
Study Design: A multinational, randomized, double-blind, placebo-controlled trial.[11]
-
Participants: 9,795 patients aged 50-75 years with type 2 diabetes mellitus.[11]
-
Intervention: Patients were randomized to receive either micronized fenofibrate 200 mg daily or a matching placebo.[11]
-
Primary Outcome: The primary endpoint was the occurrence of coronary events (coronary heart disease death or non-fatal myocardial infarction).[11]
-
Lipid Measurement: Blood samples were collected after a fast for biochemical measurements of total cholesterol, HDL cholesterol, and triglycerides. LDL cholesterol was calculated using the Friedewald formula.[13]
-
Statistical Analysis: The primary analysis was by intention-to-treat. The time to the first study outcome was analyzed using standard log-rank methods and proportional-hazards models with adjustment for covariates.[12]
Prospective Pioglitazone Clinical Trial in Macrovascular Events (PROactive) Study[1][3][9][13][17][18][19][20][21]
-
Study Design: A prospective, multicenter, randomized, double-blind, placebo-controlled outcome study.[9]
-
Participants: 5,238 patients with type 2 diabetes and a history of macrovascular disease.[7]
-
Intervention: Patients were randomized to receive pioglitazone (titrated up to 45 mg daily) or a matching placebo, in addition to their existing medications.[14]
-
Primary Outcome: A composite of all-cause mortality, nonfatal myocardial infarction (including silent MI), stroke, acute coronary syndrome, cardiac intervention, major leg amputation, and leg revascularization.[13]
-
Lipid Measurement: Fasting blood samples were collected at baseline and final visit for the analysis of triglycerides and HDL cholesterol.[14]
-
Statistical Analysis: The analysis of time to events was performed using a Cox proportional-hazards survival model with treatment as the only covariate. The statistical analysis plan was finalized and submitted to the FDA before the unblinding of the study.[3][13]
Ongoing Telmisartan Alone and in Combination with Ramipril Global Endpoint Trial (ONTARGET)[8][9][10][22][23][24]
-
Study Design: A large, multicenter, randomized, double-blind controlled trial.[8]
-
Participants: 25,620 patients at high risk for cardiovascular events.[8]
-
Intervention: Patients were randomized to receive telmisartan 80 mg daily, ramipril 10 mg daily, or a combination of both.[10]
-
Primary Outcome: A composite of death from cardiovascular causes, myocardial infarction, stroke, or hospitalization for heart failure.[15]
-
Statistical Analysis: The primary analysis used a time-to-event approach. A Cox regression model was used to examine the treatment effect.[16]
Discussion
The available data suggest that this compound, a potent PPARα agonist, primarily impacts triglyceride levels, an effect consistent with its mechanism of action and similar to the approved PPARα agonist, fenofibrate. In a direct comparison, this compound at a low dose of 20 µ g/day demonstrated a significant reduction in triglycerides, comparable to that of the PPARδ agonist GW501516 at a much higher dose of 10 mg/day.[6] However, unlike GW501516, this compound did not show a significant effect on LDL cholesterol or liver fat content in this short-term study.[6]
Compared to the PPARγ agonist pioglitazone, this compound's primary effect is on lipids, whereas pioglitazone's main clinical benefits are in glycemic control and a reduction in major adverse cardiovascular events in high-risk diabetic patients, with more modest effects on lipids.[1][9] Telmisartan's clinical profile is dominated by its blood pressure-lowering effects and cardiovascular risk reduction, with its partial PPARγ agonism contributing to some metabolic benefits, though these are less pronounced than those of full PPARγ agonists.[8][16]
The distinct profiles of these drugs highlight the differential roles of the PPAR isoforms. PPARα activation, as with this compound and fenofibrate, is a promising strategy for managing hypertriglyceridemia. PPARγ agonism, exemplified by pioglitazone, is more central to improving insulin sensitivity. The partial PPARγ activity of telmisartan offers a unique combination of cardiovascular and metabolic benefits.
Conclusion
This compound shows potential as a potent agent for lowering triglycerides, a key target in the management of dyslipidemia. Its efficacy in this regard appears comparable to other PPAR agonists in early clinical assessment. However, its full clinical potential, particularly in comparison to the well-established safety and efficacy profiles of approved drugs like fenofibrate, remains to be fully elucidated in larger, long-term clinical trials. Further research is warranted to explore its effects on a broader range of metabolic parameters and cardiovascular outcomes, and to establish a comprehensive safety profile. The targeted nature of PPARα agonism with compounds like this compound could offer a valuable therapeutic option, potentially with a different side-effect profile compared to broader-acting metabolic agents.
References
- 1. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxisome proliferator-activated receptor alpha target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 4. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Results of the ONTARGET and TRANSCEND studies: an update and discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROactive 07: pioglitazone in the treatment of type 2 diabetes: results of the PROactive study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. | BioWorld [bioworld.com]
- 12. The need for a large-scale trial of fibrate therapy in diabetes: the rationale and design of the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study. [ISRCTN64783481] - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study: baseline characteristics and short-term effects of fenofibrate [ISRCTN64783481] - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. ahajournals.org [ahajournals.org]
- 16. Cardiovascular and renal outcomes with telmisartan, ramipril, or both in people at high renal risk: results from the ONTARGET and TRANSCEND studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Investigational PPARα Agonists: Benchmarking GW 590735
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the investigational peroxisome proliferator-activated receptor alpha (PPARα) agonist, GW 590735, against other notable investigational and established agents in its class. The information is intended to assist researchers and drug development professionals in evaluating the potential of this compound for further investigation.
Introduction to PPARα Agonism
Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a critical role in the regulation of lipid and lipoprotein metabolism.[1] Activation of PPARα leads to the transcription of genes involved in fatty acid uptake and oxidation, resulting in reduced plasma triglycerides and increased high-density lipoprotein (HDL) cholesterol.[1] Consequently, PPARα has been a key therapeutic target for managing dyslipidemia. Fibrate drugs, the first generation of PPARα agonists, have been in clinical use for decades. However, the development of newer, more potent, and selective agonists continues, with the aim of improving efficacy and safety profiles.
Comparative Analysis of Investigational PPARα Agonists
This section provides a comparative analysis of this compound and other selected PPARα agonists based on their in vitro potency, selectivity, and in vivo effects on lipid metabolism.
In Vitro Performance
The following table summarizes the in vitro potency and selectivity of this compound in comparison to other well-characterized PPARα agonists. Potency is typically measured by the half-maximal effective concentration (EC50), with lower values indicating higher potency. Selectivity is assessed by comparing the agonist's activity on PPARα to its activity on other PPAR isoforms (PPARγ and PPARδ).
| Compound | Target | EC50 (nM) | Selectivity vs. PPARγ | Selectivity vs. PPARδ |
| This compound | Human PPARα | 4[2] | >500-fold[2] | >500-fold[2] |
| Pemafibrate | Human PPARα | ~1* | >5,000-fold | >11,000-fold |
| GW7647 | Human PPARα | 6 | ~183-fold | ~1033-fold |
| BMS-687453 | Human PPARα | 10 | - | - |
| WY-14643 | Human PPARα | 1,500 | - | - |
| Fenofibric Acid | Human PPARα | 30,000[3] | - | - |
Note: Pemafibrate is described as being >2,500 times more potent than fenofibric acid.
In Vivo Efficacy
The in vivo efficacy of PPARα agonists is primarily evaluated by their ability to modulate plasma lipid profiles in animal models of dyslipidemia. The following table presents available in vivo data for this compound and provides a comparative context with other agonists.
| Compound | Animal Model | Dose | Change in Triglycerides | Change in HDLc | Change in LDLc |
| This compound | hApoA1 Transgenic Mice | 3 mg/kg | ↓ ~45% | ↑ ~20% | ↓ ~25% |
| Pemafibrate | Human (Meta-analysis) | 0.2 mg/day | ↓ ~45% | ↑ ~13% | ↑ ~5%[4] |
| Pemafibrate | Human (Meta-analysis) | 0.4 mg/day | ↓ ~46% | ↑ ~14% | ↑ ~6%[4] |
| Fenofibrate | Human (Meta-analysis) | 100 mg/day | ↓ ~30% | ↑ ~10% | ↑ ~4%[4] |
Signaling Pathways and Experimental Workflows
PPARα Signaling Pathway
Activation of PPARα by an agonist initiates a cascade of molecular events leading to the regulation of target gene expression. The following diagram illustrates the canonical PPARα signaling pathway.
Caption: The PPARα signaling pathway is initiated by ligand binding and results in the transcriptional regulation of genes involved in lipid metabolism.
Experimental Workflow for PPARα Agonist Evaluation
The preclinical evaluation of a novel PPARα agonist typically follows a structured workflow, from initial in vitro screening to in vivo efficacy studies.
Caption: A typical preclinical workflow for the discovery and evaluation of novel PPARα agonists.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of investigational compounds. Below are representative protocols for key experiments used to characterize PPARα agonists.
Luciferase Reporter Gene Assay for PPARα Activation
This cell-based assay is used to determine the potency (EC50) and efficacy of a compound in activating PPARα-mediated gene transcription.
1. Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293T or HepG2) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with three plasmids using a suitable transfection reagent:
-
A PPARα expression vector (containing the full-length human PPARα cDNA).
-
A luciferase reporter plasmid containing a PPAR response element (PPRE) upstream of the luciferase gene.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Incubate the cells for 24 hours post-transfection.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound) and a reference agonist (e.g., fenofibrate) in serum-free DMEM.
-
Remove the transfection medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for an additional 24 hours.
3. Luciferase Activity Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially in each well using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vivo Efficacy Study in a Dyslipidemia Animal Model
This protocol describes a typical in vivo study to evaluate the effect of a PPARα agonist on the lipid profile of a relevant animal model.
1. Animal Model:
-
Use a suitable animal model of dyslipidemia, such as human apolipoprotein A1 (hApoA1) transgenic mice, which exhibit a human-like lipoprotein profile.
-
Acclimatize the animals for at least one week before the start of the experiment.
2. Compound Administration:
-
Randomly assign animals to different treatment groups (e.g., vehicle control, this compound at different doses, positive control like fenofibrate).
-
Administer the compounds daily for a specified period (e.g., 2-4 weeks) via oral gavage or by incorporating them into the diet.
3. Sample Collection:
-
At the end of the treatment period, fast the animals overnight.
-
Collect blood samples via a suitable method (e.g., retro-orbital sinus puncture or cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).
-
Separate the plasma by centrifugation.
4. Lipid Profile Analysis:
-
Analyze the plasma samples for the following lipid parameters using commercially available enzymatic assay kits:
-
Total Cholesterol
-
Triglycerides
-
HDL Cholesterol
-
LDL Cholesterol (can be calculated or measured directly)
-
5. Data Analysis:
-
Calculate the mean and standard deviation for each lipid parameter in each treatment group.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the treatment groups and the vehicle control.
Conclusion
This compound demonstrates high potency and selectivity for PPARα in in vitro assays. The available in vivo data in a humanized mouse model suggests its potential to favorably modulate lipid profiles by reducing triglycerides and LDL cholesterol while increasing HDL cholesterol. A direct head-to-head comparison with other leading investigational agonists, such as pemafibrate, in a standardized in vivo model would be highly valuable to definitively position this compound in the landscape of next-generation PPARα agonists. The provided experimental protocols offer a framework for conducting such comparative studies to further elucidate the therapeutic potential of this promising compound.
References
- 1. Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment Assay for PPARα and PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Species Differences between Mouse and Human PPARα in Modulating the Hepatocarcinogenic Effects of Perinatal Exposure to a High-Affinity Human PPARα Agonist in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pemafibrate decreases triglycerides and small, dense LDL, but increases LDL-C depending on baseline triglycerides and LDL-C in type 2 diabetes patients with hypertriglyceridemia: an observational study - PMC [pmc.ncbi.nlm.nih.gov]
Statistical methods for comparing the dose-response curves of different PPAR agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the statistical methods, experimental protocols, and key data for comparing the dose-response curves of various Peroxisome Proliferator-Activated Receptor (PPAR) agonists. Understanding the nuances of these comparisons is critical for drug discovery and development, enabling the selection of candidates with desired potency and efficacy.
Statistical Approaches to Comparing Dose-Response Curves
The comparison of dose-response curves for different PPAR agonists is fundamental to determining their relative potency and efficacy. The primary statistical approach involves nonlinear regression analysis to fit a sigmoidal dose-response model, most commonly the four-parameter logistic (4-PL) model.
From this model, key parameters are extracted for comparison:
-
EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal response. A lower EC50 value indicates higher potency.
-
Hill Slope (or slope factor): Describes the steepness of the curve. A Hill slope greater than 1 indicates positive cooperativity, while a value less than 1 suggests negative cooperativity.
-
Emax (Maximum effect): The maximum response achievable with the agonist. This parameter reflects the efficacy of the compound.
Statistical Tests for Comparison:
Once these parameters are obtained for each agonist, they can be statistically compared using the following methods:
-
Extra Sum-of-Squares F-test: This is a robust method to determine if a single curve can adequately describe all the data sets or if individual curves (and thus different parameter values) are required. This test provides a p-value to assess the statistical significance of the difference between the curves as a whole.
-
T-tests or ANOVA: For comparing specific parameters like log(EC50) or Emax between two or more groups, t-tests (for two groups) or Analysis of Variance (ANOVA) followed by post-hoc tests (for more than two groups) can be employed. This requires running the experiment multiple times to obtain replicate parameter estimates.
Data Presentation: Comparative Potency of PPAR Agonists
The following tables summarize the in vitro potency (EC50 values) of various PPAR agonists across the three main isotypes: PPARα, PPARγ, and PPARδ. These values are typically determined using transactivation assays.
Table 1: Comparative In Vitro Potency (EC50) of Selective and Dual PPAR Agonists
| Compound | PPARα EC50 | PPARγ EC50 | PPARδ EC50 | Reference |
| Selective Agonists | ||||
| GW9578 | 8 nM | >2.5 µM | >2.5 µM | [1] |
| GW7845 | >1 µM | 1.2 nM | >1 µM | [1] |
| GW0742 | >1 µM | >1 µM | 28 nM | [1] |
| Dual/Pan-Agonists | ||||
| Chiglitazar | 1.2 µM | 0.08 µM | 1.7 µM | [2] |
| Lanifibranor | 4.66 µM | 572 nM | 398 nM | [2] |
| Saroglitazar | 0.65 pM | 3 nM | - | [2] |
| Aleglitazar | Potent | Potent | - | [3] |
| Tesaglitazar | Potent | Potent | - | [3] |
| Muraglitazar | Potent | Potent | - | [3] |
Note: EC50 values can vary depending on the specific cell line, reporter construct, and other experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
A key experiment for determining the dose-response of PPAR agonists is the luciferase reporter gene assay . This in vitro cell-based assay measures the ability of a compound to activate a specific PPAR isotype, leading to the expression of a reporter gene (luciferase).
Detailed Methodology: PPAR Luciferase Reporter Gene Assay
1. Principle: This assay utilizes a host cell line that is co-transfected with two plasmids:
-
An expression vector containing the ligand-binding domain (LBD) of the human PPAR isotype of interest (α, γ, or δ) fused to a DNA-binding domain (DBD), often from the yeast GAL4 protein.
-
A reporter vector containing a promoter with upstream GAL4 response elements (UAS) that drives the expression of the firefly luciferase gene.
When a PPAR agonist binds to the LBD of the chimeric receptor, the receptor-agonist complex binds to the UAS, initiating the transcription of the luciferase gene. The amount of light produced by the luciferase enzyme upon addition of its substrate is proportional to the level of PPAR activation.
2. Materials:
-
Cell Line: A suitable mammalian cell line, such as HEK293T, CV-1, or HepG2.
-
Plasmids: PPAR-LBD expression vector and a luciferase reporter vector. A control plasmid expressing Renilla luciferase is often co-transfected to normalize for transfection efficiency.
-
Transfection Reagent: A standard transfection reagent (e.g., Lipofectamine).
-
PPAR Agonists: Test compounds and a known reference agonist (e.g., fenofibrate (B1672516) for PPARα, rosiglitazone (B1679542) for PPARγ).
-
Cell Culture Medium: Appropriate medium and supplements for the chosen cell line.
-
Luciferase Assay Reagent: A commercial kit for measuring firefly and Renilla luciferase activity.
-
Luminometer: An instrument capable of measuring luminescence from multi-well plates.
-
White, opaque 96-well plates: To minimize well-to-well crosstalk during luminescence reading.
3. Procedure:
-
Day 1: Cell Seeding and Transfection
-
Seed the cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
On the day of transfection, prepare the transfection complexes by mixing the plasmids (PPAR expression vector, luciferase reporter vector, and Renilla control vector) with the transfection reagent in serum-free medium, according to the manufacturer's protocol.
-
Add the transfection complexes to the cells and incubate for 4-6 hours.
-
After incubation, replace the transfection medium with fresh, complete growth medium.
-
-
Day 2: Treatment with PPAR Agonists
-
Prepare serial dilutions of the test compounds and the reference agonist in the appropriate cell culture medium. A typical dose range might span from 10⁻¹² M to 10⁻⁵ M.
-
Remove the medium from the cells and add the different concentrations of the agonists. Include a vehicle control (e.g., DMSO) and a positive control (reference agonist).
-
Incubate the cells with the compounds for 18-24 hours.
-
-
Day 3: Luciferase Assay
-
Remove the medium containing the compounds.
-
Lyse the cells using the lysis buffer provided in the luciferase assay kit.
-
Measure the firefly luciferase activity in each well using a luminometer.
-
Subsequently, measure the Renilla luciferase activity in the same wells.
-
4. Data Analysis:
-
Normalize the firefly luciferase readings by dividing them by the corresponding Renilla luciferase readings to correct for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the logarithm of the agonist concentration.
-
Fit a four-parameter logistic (sigmoidal) dose-response curve to the data using a suitable software package (e.g., GraphPad Prism, R with the 'drc' package).
-
From the fitted curve, determine the EC50, Hill slope, and Emax for each agonist.
-
Perform statistical comparisons of the parameters as described in the "Statistical Approaches" section.
Mandatory Visualizations
PPAR Signaling Pathway
The following diagram illustrates the general mechanism of action for PPAR agonists.
Caption: General signaling pathway of PPAR agonists.
Experimental Workflow for Dose-Response Curve Comparison
The following diagram outlines the typical workflow for comparing the dose-response curves of different PPAR agonists.
Caption: Workflow for comparing PPAR agonist dose-response curves.
References
Safety Operating Guide
Safeguarding Your Research: Proper Disposal and Handling of GW 590735
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of the potent and selective PPARα agonist, GW 590735, along with a detailed experimental protocol for its use in a common in vitro assay.
Immediate Safety and Disposal Plan
All personnel handling this compound must be thoroughly trained in handling hazardous chemicals and be familiar with the laboratory's specific safety protocols.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A flame-resistant lab coat should be worn and buttoned completely.
-
Respiratory Protection: If there is a risk of aerosolization or if handling large quantities, a properly fitted respirator may be necessary.
Step-by-Step Disposal Procedures:
-
Segregation: All waste contaminated with this compound must be segregated from general laboratory waste. This includes unused solid compound, solutions, and all contaminated disposable materials (e.g., pipette tips, tubes, gloves, bench paper).
-
Waste Containers:
-
Solid Waste:
-
Collect all solid waste, including contaminated PPE, in a designated, lined hazardous waste container.
-
For empty chemical containers, they should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[2][3] After rinsing, the container labels should be defaced before disposal in the regular trash.[1][3]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container.
-
Aqueous solutions and organic solvent waste should be collected in separate, compatible containers.
-
Do not dispose of this compound solutions down the drain.[1]
-
-
Spill Management:
-
In case of a spill, evacuate the immediate area and alert laboratory personnel.
-
Wear appropriate PPE before cleaning the spill.
-
Use an absorbent material to contain and clean up the spill.
-
All materials used for spill cleanup must be disposed of as hazardous waste.
-
-
Waste Pickup:
-
Store hazardous waste in a designated, secure area away from incompatible materials.[4]
-
Follow your institution's procedures for arranging the pickup and disposal of hazardous waste by a licensed disposal company.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₃H₂₁F₃N₂O₄S |
| Molecular Weight | 478.5 g/mol |
| CAS Number | 343321-96-0 |
| Purity | Typically ≥98% |
| Solubility (Ethanol) | 30 mg/mL |
| Solubility (DMSO) | 30 mg/mL |
| Storage Temperature | -20°C |
Experimental Protocol: In Vitro PPARα Activation Assay
A common method to assess the activity of this compound is a cell-based luciferase reporter assay. This assay measures the compound's ability to activate the peroxisome proliferator-activated receptor alpha (PPARα).
Materials:
-
HEK293 cells (or other suitable cell line)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
PPARα expression plasmid
-
Luciferase reporter plasmid with a PPAR response element (PPRE)
-
Transfection reagent
-
This compound
-
DMSO (vehicle control)
-
Luciferase Assay System
-
96-well cell culture plates
-
Luminometer
Methodology:
-
Cell Culture: Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Transfection:
-
Seed HEK293 cells in a 96-well plate at a density of 2 x 10⁴ cells per well.
-
After 24 hours, co-transfect the cells with the PPARα expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
24 hours post-transfection, replace the medium with the prepared this compound dilutions or vehicle control (medium with 0.1% DMSO).
-
-
Incubation: Incubate the cells for an additional 24 hours at 37°C.
-
Luciferase Assay:
-
Remove the medium from the wells and lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Add the luciferase substrate to each well and measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.
-
Visualizing the Workflow and Signaling Pathway
To better understand the experimental process and the underlying biological mechanism, the following diagrams have been generated.
Caption: Workflow for the in vitro PPARα activation assay.
Caption: Simplified signaling pathway of this compound as a PPARα agonist.
References
Personal protective equipment for handling GW 590735
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of the potent PPARα agonist, GW 590735.
This document provides crucial safety and logistical information for the proper management of this compound in a laboratory setting. Adherence to these guidelines is essential to ensure personnel safety and mitigate potential environmental impact.
Immediate Safety and Personal Protective Equipment (PPE)
Given the potent biological activity of this compound, a thorough risk assessment should be conducted before handling. The following personal protective equipment is mandatory to prevent exposure.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or tightly sealed safety goggles. | Protects eyes from splashes or aerosolized particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A fume hood is recommended for all handling procedures. | Minimizes inhalation of dust or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
- Always handle solid this compound within a chemical fume hood to avoid inhalation of the powder.
- Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound. Avoid creating dust.
- Ensure all necessary equipment and waste disposal containers are within the fume hood before starting.
2. Solution Preparation:
- When dissolving this compound, add the solvent slowly to the solid to minimize splashing.
- Keep the container capped or covered as much as possible during dissolution.
3. Experimental Use:
- All procedures involving this compound, including cell culture additions and animal dosing, should be performed with the recommended PPE.
- Work over a disposable absorbent bench liner to contain any potential spills.
4. Spill Management:
- In case of a spill, immediately alert others in the vicinity.
- For a small spill, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
- Clean the spill area with a suitable decontamination solution.
- For a large spill, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Safe Waste Management
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Guidance:
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Collect in a clearly labeled, sealed container. Dispose of as hazardous chemical waste according to local, state, and federal regulations. |
| Solutions Containing this compound | Collect in a labeled, sealed, and leak-proof container. Dispose of as hazardous chemical waste. Do not pour down the drain. |
| Contaminated Consumables (e.g., pipette tips, gloves, bench paper) | Collect in a designated, sealed hazardous waste bag or container. Dispose of as hazardous chemical waste. |
Signaling Pathway of this compound (PPARα Agonist)
This compound is a potent and selective agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism. The following diagram illustrates the simplified signaling pathway activated by this compound.
Caption: Simplified signaling pathway of this compound as a PPARα agonist.
Experimental Workflow for Handling this compound
The following diagram outlines a standard workflow for a typical in vitro experiment involving this compound.
Caption: Standard experimental workflow for in vitro studies with this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
